2-Bromo-1-chloro-3-fluorobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-chloro-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF/c7-6-4(8)2-1-3-5(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBESIUPWXGQOFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620402 | |
| Record name | 2-Bromo-1-chloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309721-44-6 | |
| Record name | 2-Bromo-1-chloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-chloro-3-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-1-chloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-chloro-3-fluorobenzene is a halogenated aromatic compound with the chemical formula C₆H₃BrClF.[1][2] As a polysubstituted benzene derivative, it serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The precise arrangement of three different halogen atoms on the benzene ring imparts unique electronic and steric properties, influencing its reactivity and potential applications. This guide provides a detailed overview of the core physical properties of this compound, along with standardized methodologies for their determination, to support its effective use in research and development.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These values are compiled from various chemical suppliers and databases and represent typical specifications for this compound.
| Property | Value | Source(s) |
| CAS Number | 309721-44-6 | [1][2] |
| Molecular Formula | C₆H₃BrClF | [1][2] |
| Molecular Weight | 209.44 g/mol | [1][2] |
| Appearance | Colorless to pale yellow transparent liquid | [1][3] |
| Boiling Point | ~198 °C | [1] |
| Density | ~1.719 - 1.72 g/cm³ at 25 °C | [1][4] |
| Flash Point | ~73 °C | [4] |
| Purity | ≥98.0% to ≥99.0% (by GC) | [1][4] |
| Solubility | Expected to be soluble in common organic solvents (e.g., alcohols, ethers, chlorinated solvents) due to its moderate polarity. Insoluble in water. | |
| Physical State at RT | Can be a liquid or a low-melting solid | [3] |
Experimental Methodologies for Physical Property Determination
Accurate characterization of this compound is crucial for its application in synthesis and drug development. The following section outlines standard experimental protocols for determining its key physical properties.
Determination of Purity by Gas Chromatography (GC)
Principle: Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The purity of this compound can be quantified by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Experimental Workflow:
Sources
2-Bromo-1-chloro-3-fluorobenzene chemical structure and IUPAC name
An In-depth Technical Guide to 2-Bromo-1-chloro-3-fluorobenzene
Prepared by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 309721-44-6), a key halogenated aromatic intermediate. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, and a validated synthetic pathway. Emphasis is placed on its reactivity and strategic importance as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and drug development sectors. Furthermore, this guide includes a thorough review of its spectroscopic profile and critical safety and handling protocols to ensure its effective and safe utilization in a research and development environment.
Nomenclature and Chemical Structure
The formal IUPAC name for this compound is This compound .[1] This nomenclature is determined by assigning priority to the substituents on the benzene ring to achieve the lowest possible locant numbers, with the substituents then listed in alphabetical order.
Common synonyms for this compound include:
-
2-Bromo-3-fluorochlorobenzene[2]
-
2-Chloro-6-fluorobromobenzene[2]
-
Benzene, 2-bromo-1-chloro-3-fluoro-[1]
The unique substitution pattern of three different halogens on adjacent carbons (positions 1, 2, and 3) imparts specific reactivity to the molecule, making it a valuable synthon for targeted chemical modifications.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis from 3-chloro-2-fluoroaniline
This protocol is adapted from methodologies described in patent literature for the synthesis of 2-chloro-3-fluorobromobenzene. [3] Step 1: Bromination
-
Dissolve 3-chloro-2-fluoroaniline in N,N-dimethylformamide (DMF) to create a solution with a concentration of 30-65% by weight.
-
Cool the solution to a temperature between 0-35°C.
-
Slowly add N-bromosuccinimide (NBS) to the solution. The molar amount of NBS should be 1.0 to 1.2 times the molar amount of the starting aniline.
-
Maintain the reaction mixture at this temperature and stir for 1-5 hours.
-
Monitor the reaction progress using Gas Chromatography (GC). The bromination is considered complete when the concentration of the starting material, 3-chloro-2-fluoroaniline, is ≤2%. [3] Step 2: Diazotization and Deamination
-
The intermediate from Step 1 (4-bromo-3-chloro-2-fluoroaniline) is carried forward.
-
Prepare a diazonium salt by reacting the intermediate with sodium nitrite in the presence of a strong acid (e.g., H₂SO₄ or HCl) at low temperatures (typically 0-5°C).
-
The resulting diazonium salt solution is then subjected to a deaminating reduction. This can be achieved using reagents such as hypophosphorous acid (H₃PO₂) or by using a Sandmeyer-type reaction with cuprous chloride in the presence of an alcohol like isopropanol. [3]4. Upon completion, the reaction mixture is worked up. This typically involves extraction with an organic solvent, washing the organic layer, drying it over an anhydrous salt (e.g., MgSO₄), and finally, purification of the crude product by distillation under reduced pressure to yield pure this compound.
The total molar yield reported for this method is approximately 51%. [3]
Spectroscopic Profile
Characterization of the final product is crucial for confirming its identity and purity.
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals in the aromatic region. A published spectrum shows signals at δ: 7.43 (s, 1H, Ar-H) and 7.12 (s, 2H, Ar-H). [3]* Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A reported value for the molecular ion peak is m/z: 208. [3]The isotopic pattern will be characteristic of a molecule containing both bromine and chlorine.
Reactivity and Applications in Drug Development
This compound is a highly valuable intermediate in organic synthesis, primarily due to the differential reactivity of its three halogen substituents. This allows for regioselective functionalization, a critical requirement in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs).
-
Cross-Coupling Reactions: The bromine atom is the most reactive site for common palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille couplings. [4]This allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position, leaving the chloro and fluoro groups intact for subsequent transformations.
-
Building Block for APIs: Its role as a pharmaceutical intermediate is well-documented. [3]It serves as a precursor for synthesizing anticancer enzyme inducers and oxytocin receptor antagonists. [3]The halogenated benzene core is a common motif in many drug molecules, where the halogens can modulate properties like lipophilicity, metabolic stability, and binding affinity.
The strategic value of this compound lies in its ability to introduce a specifically substituted phenyl ring into a larger molecule, providing a scaffold that can be further elaborated to achieve the desired biological activity.
Safety and Handling
As a reactive chemical intermediate, this compound must be handled with appropriate care. The following safety information is derived from aggregated GHS classifications. [1][5] GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed. [1]* Skin Irritation (Category 2): H315 - Causes skin irritation. [1][5]* Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation. [1][5]* Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation. [1][5] Precautionary Statements & First Aid:
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [5] * P264: Wash skin thoroughly after handling. [5] * P271: Use only outdoors or in a well-ventilated area. [5] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [5]* Response:
-
If on skin: P302+P352 - Wash with plenty of soap and water. [5] * If inhaled: P304+P340 - Remove person to fresh air and keep comfortable for breathing. [5] * If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6] * If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. [6]* Storage & Disposal:
-
Store in a well-ventilated place. Keep the container tightly closed. [7] * Dispose of contents/container to an approved waste disposal plant. [6] All handling should be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Conclusion
This compound is a synthetically important molecule whose value is derived from its specific polysubstituted halogenated structure. Its well-defined physicochemical properties, established synthetic routes, and predictable reactivity make it an indispensable building block for researchers and scientists, particularly in the field of drug development. The ability to perform selective chemical transformations on this intermediate allows for the efficient construction of complex and novel pharmaceutical compounds. Adherence to strict safety protocols is mandatory to mitigate the associated hazards and ensure its responsible use in advancing chemical and medical science.
References
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This compound , PubChem, National Center for Biotechnology Information. [Link]
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Exploring 2-Bromo-1-chloro-4-fluorobenzene: A Key Pharmaceutical Intermediate , NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
This compound CAS 309721-44-6 , GM Chemical. [Link]
- Method for synthesizing 2-chloro-3-fluorobromobenzene, Google P
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- 3. CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene - Google Patents [patents.google.com]
- 4. innospk.com [innospk.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
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2-Bromo-1-chloro-3-fluorobenzene CAS number 309721-44-6
An In-depth Technical Guide to 2-Bromo-1-chloro-3-fluorobenzene (CAS 309721-44-6)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of this compound (CAS: 309721-44-6), a tri-halogenated aromatic compound of significant interest in synthetic and medicinal chemistry. Its value lies in the differential reactivity of its three distinct halogen substituents (Bromine, Chlorine, Fluorine), which enables its use as a versatile building block for complex molecular architectures. This document details its chemical identity, physicochemical properties, a validated synthesis protocol, predictive spectroscopic analysis, key reactivity patterns, and essential safety and handling procedures. The insights provided are tailored for professionals in research and drug development who require a deep understanding of this compound's synthetic utility.
Section 1: Introduction to this compound
This compound is an aromatic organic compound that has gained traction as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics, such as OLEDs.[1][2] The strategic placement of bromine, chlorine, and fluorine atoms on the benzene ring imparts a unique reactivity profile, allowing for sequential and site-selective chemical modifications.
Chemical Identity and Nomenclature
-
Systematic IUPAC Name: this compound[3]
-
Common Synonyms: 2-Chloro-6-fluorobromobenzene, 2-Bromo-3-fluorochlorobenzene[2][4][5][6]
Structural Features and Physicochemical Properties
The compound's structure is foundational to its utility. The ortho-bromo and chloro substituents, coupled with a meta-fluoro group, create a distinct electronic and steric environment on the aromatic ring. This arrangement governs the regioselectivity of subsequent chemical transformations.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [1][2][5] |
| Boiling Point | 198 °C | [2][5] |
| Density | 1.719 g/cm³ at 25°C | [2][5] |
| Flash Point | 73 °C | [5] |
| SMILES | C1=CC(=C(C(=C1)Cl)Br)F | [3] |
| InChI | InChI=1S/C6H3BrClF/c7-6-4(8)2-1-3-5(6)9/h1-3H | [3][5] |
Section 2: Synthesis and Manufacturing
The synthesis of this compound is not widely detailed in academic literature, but a patented method provides a reliable and scalable route.[11] This process leverages common and well-understood transformations in organic chemistry, starting from a commercially available aniline derivative.
Synthetic Pathway Overview
The preferred synthesis route begins with 3-chloro-2-fluoroaniline and proceeds via a two-step sequence: electrophilic bromination followed by a Sandmeyer-type deamination. This approach offers good control over regioselectivity and results in high purity product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from the methodology described in patent CN102001913B.[11]
Step 1: Synthesis of 4-bromo-3-chloro-2-fluoroaniline
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-chloro-2-fluoroaniline (1.0 eq) in N,N-dimethylformamide (DMF) to form a solution with a concentration of 30-65% by weight.
-
Bromination: Cool the solution to a temperature between 0-35°C. Add N-bromosuccinimide (NBS) portion-wise (1.0-1.2 eq).
-
Expert Insight: NBS is chosen as the brominating agent for its mild nature and high selectivity for the position para to the strongly activating amino group. DMF serves as an excellent polar aprotic solvent for this transformation.
-
-
Reaction Monitoring: Maintain the temperature for 1-5 hours. Monitor the reaction progress using Gas Chromatography (GC) until the starting material (3-chloro-2-fluoroaniline) is ≤2% of the total mixture.
-
Workup: Upon completion, quench the reaction with an aqueous solution of sodium sulfite and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of this compound
-
Diazotization: Prepare a solution of 4-bromo-3-chloro-2-fluoroaniline (1.0 eq) in an appropriate acidic medium (e.g., H₂SO₄/H₂O or HBr/H₂O). Cool the mixture to 0-5°C.
-
Add a solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.
-
Expert Insight: Strict temperature control is critical during diazotization to prevent the premature decomposition of the unstable diazonium salt.
-
-
Deamination (Reduction): In a separate vessel, prepare a solution for the reduction of the diazonium salt. A common method involves using a reducing agent like isopropanol or hypophosphorous acid, often with a copper catalyst (e.g., cuprous chloride).[11]
-
Slowly add the cold diazonium salt solution to the reducing mixture. Vigorous nitrogen gas evolution will be observed.
-
Workup and Purification: After the addition is complete and gas evolution has ceased, allow the reaction to warm to room temperature. Extract the product with an organic solvent, wash the organic phase, dry, and concentrate. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.
Section 3: Spectroscopic Characterization and Analysis
-
¹H NMR Spectroscopy: The spectrum is expected to show three aromatic proton signals in the range of δ 7.0-7.8 ppm. The signals will appear as complex multiplets due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling. The distinct coupling constants to fluorine are a key diagnostic feature.
-
¹³C NMR Spectroscopy: Six distinct signals are expected for the aromatic carbons. The carbon directly attached to fluorine will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz, appearing as a doublet. The carbons ortho and meta to the fluorine will show smaller C-F couplings. The chemical shifts will be influenced by the inductive effects of all three halogens.
-
Mass Spectrometry (MS): The molecular ion (M⁺) peak is the most informative feature. It will appear as a characteristic cluster of peaks due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This will result in major peaks at m/z 208, 210, and 212, with a predictable intensity ratio, confirming the presence of one Br and one Cl atom.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will be dominated by absorptions characteristic of a substituted benzene ring. Key expected peaks include C-H stretching for aromatic protons (~3100-3000 cm⁻¹), C=C stretching within the aromatic ring (~1600-1450 cm⁻¹), and strong absorptions in the fingerprint region below 1200 cm⁻¹ corresponding to C-Br, C-Cl, and C-F bond vibrations.
Section 4: Chemical Reactivity and Synthetic Utility
The primary value of this compound in drug discovery and materials science stems from the differential reactivity of its carbon-halogen bonds.
The Principle of Differential Halogen Reactivity
In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the reactivity of carbon-halogen bonds typically follows the order: C-I > C-Br > C-Cl >> C-F . This hierarchy is the cornerstone of its utility, allowing chemists to perform selective functionalization at the C-Br bond while leaving the C-Cl and C-F bonds intact for subsequent transformations.[12][13]
Caption: Reactivity hierarchy enabling sequential synthetic strategies.
Workflow: Site-Selective Cross-Coupling
This workflow demonstrates the selective functionalization at the C-Br position, a common first step in elaborating the scaffold.
Protocol: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), a boronic acid or boronate ester partner (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Expert Insight: Pd(PPh₃)₄ is a robust catalyst for C-Br bond activation. The choice of base and solvent is critical and depends on the specific boronic acid partner used. A solvent system like Toluene/Ethanol/Water or Dioxane/Water is common.
-
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water).
-
Reaction Execution: Heat the mixture to a temperature typically between 80-100°C.
-
Monitoring: Monitor the reaction by TLC or GC-MS for the consumption of the starting material.
-
Workup and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the 2-aryl-1-chloro-3-fluorobenzene derivative. The chlorine and fluorine atoms remain available for further diversification if desired.
Section 5: Safety, Handling, and Storage
Proper handling of halogenated aromatic compounds is essential to ensure laboratory safety.
GHS Hazard Identification
The compound is classified with the following hazards based on aggregated ECHA notifications.[3][10]
| Hazard Code | Description | Pictogram |
| H315 | Causes skin irritation | Warning |
| H319 | Causes serious eye irritation | Warning |
| H335 | May cause respiratory irritation | Warning |
| H302 | Harmful if swallowed (potential) | Warning |
Safe Handling Protocol
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[15] Keep away from heat and ignition sources.
Storage Recommendations
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][9]
-
For long-term stability, especially for high-purity grades, storing under an inert nitrogen atmosphere is recommended.[4]
Conclusion
This compound is more than just a chemical intermediate; it is a sophisticated tool for synthetic chemists. Its well-defined structure and predictable, tiered reactivity make it an ideal scaffold for building molecular complexity in a controlled manner. For researchers in drug discovery and materials science, mastering the application of this building block opens pathways to novel compounds with tailored properties, underscoring its importance in modern chemical synthesis.
References
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This compound | C6H3BrClF | CID 21938660. PubChem, National Center for Biotechnology Information.[Link]
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309721-44-6 this compound. Win-Win Chemical.[Link]
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Exploring 2-Bromo-1-chloro-4-fluorobenzene: A Key Pharmaceutical Intermediate. Geshem.[Link]
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This compound CAS 309721-44-6. GM Chemical.[Link]
- Method for synthesizing 2-chloro-3-fluorobromobenzene.
-
Exploring 1-Bromo-3-chloro-2-fluorobenzene Applications in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Spectroscopic Fingerprint of 2-Bromo-1-chloro-3-fluorobenzene: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Bromo-1-chloro-3-fluorobenzene, a halogenated aromatic compound with significant applications in the synthesis of pharmaceuticals and advanced materials. As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive interpretation grounded in fundamental principles of spectroscopy, providing researchers, scientists, and drug development professionals with a practical and intellectually robust resource. The data presented herein is a combination of predicted values based on established computational models and a thorough analysis of spectroscopic trends observed in related halogenated benzene derivatives.
Introduction: The Structural Significance of this compound
This compound (CAS No. 309721-44-6) is a polysubstituted benzene ring with a unique arrangement of three different halogen atoms.[1][2][3][4] This substitution pattern breaks the symmetry of the benzene ring, rendering all six carbons and the three remaining protons chemically distinct. The interplay of the inductive and resonance effects of the bromine, chlorine, and fluorine atoms creates a unique electronic environment that is reflected in its spectroscopic signature. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for its unambiguous identification, purity assessment, and for understanding its reactivity in synthetic transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for complete structural assignment. The predicted NMR data is based on computational algorithms that account for the anisotropic and electronic effects of the halogen substituents.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region (typically δ 6.5-8.5 ppm). The chemical shift of each proton is influenced by the proximity and nature of the adjacent halogen atoms. The electronegativity of the halogens (F > Cl > Br) plays a significant role in deshielding the nearby protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.20 - 7.40 | ddd | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9, J(H-H) ≈ 1-2 |
| H-5 | 7.00 - 7.20 | ddd | J(H-H) ≈ 8-9, J(H-H) ≈ 7-8, J(H-F) ≈ 1-2 |
| H-6 | 7.40 - 7.60 | ddd | J(H-H) ≈ 7-8, J(H-F) ≈ 5-7, J(H-H) ≈ 1-2 |
Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex splitting patterns (multiplicities) of the aromatic protons. The use of a deuterated solvent with minimal residual proton signals, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is standard practice to avoid interference with the analyte signals.
The predicted splitting patterns arise from both proton-proton (H-H) and proton-fluorine (H-F) couplings. The ¹⁹F nucleus has a spin of I = 1/2, similar to a proton, and thus couples with neighboring protons. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei.
Figure 1. Predicted ¹H-¹H and ¹H-¹⁹F coupling interactions in this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts are significantly influenced by the directly attached halogen and the electronic effects of the other substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-1 | 130 - 135 | d |
| C-2 | 115 - 120 | d |
| C-3 | 155 - 165 (large ¹JCF) | d |
| C-4 | 125 - 130 | d |
| C-5 | 128 - 133 | s |
| C-6 | 130 - 135 | d |
Authoritative Grounding: The carbon directly attached to the highly electronegative fluorine atom (C-3) is expected to have the most downfield chemical shift and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz. The other carbons will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF), resulting in additional doublet splittings. The carbon bearing the bromine atom (C-2) will likely be the most upfield-shifted substituted carbon due to the "heavy atom effect".
Infrared (IR) Spectroscopy: Vibrational Fingerprinting
IR spectroscopy provides information about the functional groups and the overall vibrational modes of a molecule. The IR spectrum of this compound will be characterized by several key absorption bands.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | C-H stretching (aromatic) |
| 1600 - 1450 | C=C stretching (aromatic ring) |
| 1250 - 1100 | C-F stretching |
| 1100 - 1000 | C-Cl stretching |
| 700 - 500 | C-Br stretching |
| 900 - 675 | C-H out-of-plane bending |
Expertise & Experience: The C-X (X = F, Cl, Br) stretching vibrations are particularly informative.[5] Due to the increasing mass of the halogen atom, the C-X stretching frequency decreases from C-F to C-Br. The C-F stretch is typically strong and found at a higher wavenumber, while the C-Cl and C-Br stretches are found at lower wavenumbers. The exact positions of these bands can be influenced by coupling with other vibrational modes of the molecule. The pattern of C-H out-of-plane bending bands in the "fingerprint region" (below 1000 cm⁻¹) is highly characteristic of the substitution pattern on the benzene ring.
Figure 2. Correlation of key vibrational modes with their expected IR absorption regions.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Comments |
| 208, 210, 212 | [M]⁺ | Molecular ion cluster. The relative intensities of the M, M+2, and M+4 peaks are characteristic of the presence of one bromine and one chlorine atom. |
| 129, 131 | [M - Br]⁺ | Loss of a bromine radical. |
| 173, 175 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 94 | [M - Br - Cl]⁺ | Loss of both bromine and chlorine radicals. |
Trustworthiness: The most self-validating feature of the mass spectrum is the isotopic cluster of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Chlorine also has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. The combination of one bromine and one chlorine atom will result in a characteristic pattern of M, M+2, and M+4 peaks. The relative abundance of these peaks can be calculated and compared to the experimental spectrum to confirm the elemental composition.
Figure 3. Primary fragmentation pathways for this compound in mass spectrometry.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared between two NaCl or KBr plates. If it is a solid, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates or KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a GC or LC inlet.
-
Ionization: Use electron ionization (EI) at 70 eV to induce fragmentation.
-
Data Acquisition: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
Conclusion
References
-
MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved from [Link][5]
-
ACS Publications. (2003). Computational Study of the Halogen Atom−Benzene Complexes. Retrieved from [Link][6]
-
Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][7]
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Synthesis of 2-Bromo-1-chloro-3-fluorobenzene
An In-Depth Technical Guide to the
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and reliable method for the synthesis of 2-Bromo-1-chloro-3-fluorobenzene, a key halogenated aromatic intermediate for researchers, medicinal chemists, and professionals in the drug development sector. This document delineates a strategic synthetic approach, beginning with a retrosynthetic analysis to identify the optimal starting material, followed by a detailed exposition of the reaction mechanism and a step-by-step experimental protocol. The synthesis leverages the classic and dependable Sandmeyer reaction, a cornerstone of aromatic chemistry. Causality behind critical experimental parameters is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction and Strategic Importance
This compound (CAS No: 309721-44-6) is a polysubstituted aromatic compound whose structural complexity and specific substitution pattern make it a valuable building block in organic synthesis.[1] The presence of three distinct halogen atoms (Bromine, Chlorine, and Fluorine) at defined positions on the benzene ring offers multiple, regiochemically distinct sites for further functionalization. This versatility is particularly prized in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is paramount for tailoring biological activity or physical properties. Access to a reliable synthetic route for this intermediate is therefore crucial for advancing research and development in these areas.[2][3]
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of polysubstituted benzenes requires careful planning to control the regioselectivity of substituent introduction. A retrosynthetic analysis of the target molecule, this compound, suggests that the most efficient approach is through the diazotization of a suitable aniline precursor, followed by a nucleophilic substitution reaction.
The Sandmeyer reaction is a well-established and powerful method for converting an aromatic amino group into a halide via its diazonium salt.[4][5] This strategy allows for the introduction of a halogen that might be difficult to install through direct electrophilic aromatic substitution due to directing group effects.
Considering the target molecule, the final C-Cl bond can be formed via a Sandmeyer reaction. This retrosynthetic step points to 2-bromo-3-fluoroaniline as the ideal starting material. The amino group of this precursor is perfectly positioned to be replaced by chlorine, leading directly to the desired 1,2,3-substitution pattern.
Logical Workflow for the
Caption: Retrosynthetic and forward synthesis plan.
Core Mechanistic Principles
The synthesis proceeds in two distinct, sequential stages: diazotization and the Sandmeyer reaction. A thorough understanding of the mechanism of each stage is critical for successful execution and optimization.
Stage 1: Diazotization of 2-Bromo-3-fluoroaniline
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[6] The reaction is performed in a cold, acidic solution using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid.[7]
The key steps are:
-
Formation of the Diazotizing Agent: Sodium nitrite reacts with the strong acid to form nitrous acid, which is then protonated to yield the highly electrophilic nitrosonium ion (NO⁺).
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the nitrosonium ion.
-
Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable arenediazonium salt.
Expert Insight: Maintaining a low temperature (0–5 °C) is absolutely critical.[8] Arenediazonium salts are thermally unstable and can decompose prematurely, leading to side products and reduced yields. The presence of excess acid is also necessary to prevent the newly formed diazonium salt from coupling with unreacted aniline.[7]
Stage 2: The Sandmeyer Reaction
The Sandmeyer reaction is a copper(I)-catalyzed radical-nucleophilic aromatic substitution (SRNAr).[5] The diazonium group (-N₂⁺) is an excellent leaving group, and its departure as dinitrogen gas (N₂) is thermodynamically highly favorable, driving the reaction forward.
The currently accepted mechanism involves a single-electron transfer (SET) pathway:[5]
-
Electron Transfer: Copper(I) chloride donates a single electron to the diazonium salt. This reduces the diazonium species and oxidizes Cu(I) to Cu(II).
-
Loss of Nitrogen: The resulting aryl diazenyl radical rapidly loses a molecule of nitrogen gas to form an aryl radical.
-
Halogen Transfer: The aryl radical abstracts a chlorine atom from the copper(II) chloride species, forming the final product, this compound, and regenerating the copper(I) catalyst.
Mechanism of the Sandmeyer Reaction
Caption: The radical mechanism of the Sandmeyer reaction.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for qualified researchers and scientists. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents and Equipment
| Reagent/Equipment | Details |
| Starting Material | 2-Bromo-3-fluoroaniline |
| Reagents | Sodium Nitrite (NaNO₂) |
| Concentrated Hydrochloric Acid (HCl) | |
| Copper(I) Chloride (CuCl) | |
| Diethyl ether (or other organic solvent) | |
| Anhydrous Magnesium Sulfate (MgSO₄) | |
| Equipment | Three-neck round-bottom flask |
| Magnetic stirrer and stir bar | |
| Dropping funnel | |
| Thermometer | |
| Ice bath | |
| Heating mantle | |
| Condenser | |
| Separatory funnel | |
| Rotary evaporator |
Step-by-Step Procedure
Part A: Diazotization
-
Preparation of Aniline Solution: In a 500 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-bromo-3-fluoroaniline (e.g., 19.0 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (e.g., 30 mL) and water (e.g., 30 mL). Stir until a clear solution of the aniline hydrochloride salt is formed.
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C. It is crucial to maintain this temperature range throughout the diazotization process.[6]
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (e.g., 7.6 g, 0.11 mol, 1.1 equivalents) in cold water (e.g., 20 mL).
-
Addition of Nitrite: Add the sodium nitrite solution dropwise to the cold aniline solution via the dropping funnel over 30-45 minutes. Ensure the internal temperature does not exceed 5 °C. Vigorous stirring is essential to dissipate the heat generated from the exothermic reaction.
-
Completion Check: After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. The reaction is complete when a drop of the solution gives an immediate blue-black color on starch-iodide paper, indicating a slight excess of nitrous acid. The resulting cold solution of 2-bromo-3-fluorobenzenediazonium chloride is used directly in the next step without isolation.
Part B: Sandmeyer Reaction
-
Preparation of Catalyst Solution: In a separate large flask (e.g., 1 L), dissolve copper(I) chloride (e.g., 12.0 g, 0.12 mol, 1.2 equivalents) in concentrated hydrochloric acid (e.g., 50 mL). Gently warm the mixture if necessary to facilitate dissolution, then cool it slightly.
-
Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) chloride solution with vigorous stirring. A vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the effervescence manageable.
-
Reaction Completion: After the addition is complete, gently warm the reaction mixture on a water bath to 50–60 °C for approximately 30 minutes to ensure the complete decomposition of the diazonium salt and cessation of gas evolution.[9][10]
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with water, 5% sodium hydroxide solution (to remove any acidic impurities), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude this compound as an oil.
Purification
The crude product can be purified by vacuum distillation to obtain the final product with high purity.
Quantitative Data Summary
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| 2-Bromo-3-fluoroaniline | 190.02 | 19.0 | 0.1 | 1.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 | 0.11 | 1.1 |
| Copper(I) Chloride (CuCl) | 98.99 | 12.0 | ~0.12 | ~1.2 |
| Product (Theoretical) | 209.44 | 20.94 | 0.1 | - |
Note: The amount of HCl and water are used in excess as solvents and reagents.
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence involving the diazotization of 2-bromo-3-fluoroaniline followed by a copper(I) chloride-catalyzed Sandmeyer reaction. This method is rooted in fundamental and well-understood reaction mechanisms, offering a predictable and scalable route to this valuable synthetic intermediate. Adherence to critical reaction parameters, particularly temperature control during diazotization, is paramount for achieving high yields and purity. This guide provides the necessary technical details and mechanistic insights for researchers to confidently incorporate this procedure into their synthetic workflows.
References
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Gattermann reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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Gattermann Reaction - Mechanism, Examples, Application, FAQs - Careers360. (n.d.). Retrieved January 11, 2026, from [Link]
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Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007). Catalytic Sandmeyer Bromination. SYNTHESIS, 2007(16), 2534–2538. [Link]
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Sandmeyer reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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- Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and remarkably efficient conversion of arylamines to aryl halides. The Journal of Organic Chemistry, 42(14), 2426–2431.
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PubChem. (n.d.). 2-bromo-3-fluoroaniline. Retrieved January 11, 2026, from [Link]
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The Value of 2-Chloro-6-fluoroaniline in Pharmaceutical Synthesis. (n.d.). Retrieved January 11, 2026, from [Link]
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Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. Retrieved January 11, 2026, from [Link]
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Sourcing 2-Chloro-6-fluoroaniline: A Guide for Chemical Buyers. (2026, January 4). Retrieved January 11, 2026, from [Link]
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2-Bromo-1-chloro-3-fluorobenzene reactivity and electronic effects
An In-Depth Technical Guide to the Reactivity and Electronic Effects of 2-Bromo-1-chloro-3-fluorobenzene
Abstract
This compound is a trisubstituted halobenzene that serves as a versatile building block in modern synthetic chemistry. Its utility is derived from the distinct electronic properties and differential reactivity of its three halogen substituents. This guide provides a comprehensive analysis of the electronic landscape of the molecule, predicting and explaining its behavior in key synthetic transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. By elucidating the interplay of inductive and resonance effects, this document aims to equip researchers with the foundational knowledge required to strategically employ this reagent in the synthesis of complex molecular architectures for pharmaceutical and materials science applications.
Molecular Structure and Physicochemical Properties
This compound possesses a unique substitution pattern that dictates its chemical behavior. The physical and computed properties of this compound are essential for its practical application in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 309721-44-6 | [PubChem][1] |
| Molecular Formula | C₆H₃BrClF | [PubChem][1] |
| Molecular Weight | 209.44 g/mol | [PubChem][1] |
| Appearance | Pale-yellow to colorless transparent liquid | [GM Chemical][2] |
| Boiling Point | 197.9±20.0 °C (Predicted) | [ECHEMI][3] |
| Density | 1.719±0.06 g/cm³ (Predicted) | [ECHEMI][3] |
| XLogP3 | 3.3 | [PubChem][1] |
Table 1: Physicochemical Properties of this compound.
Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A notable route involves the bromination and subsequent deamination of a substituted aniline.[4]
Protocol: Synthesis from 3-Chloro-2-fluoroaniline[4]
This protocol is adapted from methodologies described in patent literature for the synthesis of related structures.
Step 1: Bromination of 3-Chloro-2-fluoroaniline
-
Dissolve 3-chloro-2-fluoroaniline (1.0 eq) in N,N-dimethylformamide (DMF) to form a concentrated solution (e.g., 40% w/w).
-
Cool the solution to a temperature between 0-35 °C.
-
Slowly add N-bromosuccinimide (NBS) (1.0-1.2 eq) to the solution while maintaining the temperature. The bromination occurs predominantly at the para-position relative to the activating amino group.
-
Stir the reaction mixture at this temperature for 1-5 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed (≤2%). The product of this step is 4-bromo-3-chloro-2-fluoroaniline.
Step 2: Diazotization and Deamination
-
The resulting 4-bromo-3-chloro-2-fluoroaniline is then subjected to a diazotization reaction using sodium nitrite in the presence of an acid.
-
The diazonium salt is subsequently reduced (deaminated) to remove the amino group, yielding the final product, this compound. This step often employs reagents like isopropanol or hypophosphorous acid.
Figure 1: Synthetic workflow for this compound.
Analysis of Electronic Effects and Reactivity
The reactivity of the benzene ring is governed by the cumulative electronic effects of its substituents. Halogens exert two opposing effects: a deactivating electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[5][6][7]
-
Inductive Effect (-I): Due to their high electronegativity, all three halogens pull electron density away from the benzene ring through the sigma bond, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene. The strength of this effect follows the order of electronegativity: F > Cl > Br.[7]
-
Resonance Effect (+R): The lone pairs on the halogens can be delocalized into the aromatic π-system, increasing electron density, particularly at the ortho and para positions.[6]
For halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the ring.[6][8] However, the resonance effect still dictates the position of incoming electrophiles, making halogens ortho-, para-directing deactivators.[9][10][11]
Figure 2: Interplay of electronic effects for halogen substituents.
In this compound, these effects combine to create a unique reactivity map. The ring is deactivated overall, but the remaining three positions (C4, C5, C6) have differing levels of electron density.
Key Reaction Classes
Electrophilic Aromatic Substitution (EAS)
In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome is determined by the directing effects of the existing substituents.
Directive Influence Analysis:
-
Fluorine (at C3): Directs ortho (C2, C4) and para (C6).
-
Chlorine (at C1): Directs ortho (C2, C6) and para (C4).
-
Bromine (at C2): Directs ortho (C1, C3) and para (C5).
The positions C1, C2, and C3 are already substituted. We analyze the activation of the remaining positions:
-
C4: Activated by being para to Chlorine and ortho to Fluorine. This position receives strong resonance donation from two substituents.
-
C5: Activated by being para to Bromine, but meta to both Fluorine and Chlorine.
-
C6: Activated by being para to Fluorine and ortho to Chlorine.
Prediction: Positions C4 and C6 are the most electronically enriched and thus the most likely sites for electrophilic attack. Steric hindrance from the adjacent substituents (Cl at C1, F at C3) may slightly favor attack at C6 over C4, but a mixture of products is likely. The C5 position is the least activated.
Figure 3: Predicted regioselectivity for electrophilic attack.
General Protocol for Aromatic Bromination:
-
Charge a round-bottom flask with this compound (1.0 eq) and a suitable solvent (e.g., dichloromethane or carbon tetrachloride).
-
Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) (0.1 eq), to the mixture.[12]
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine (Br₂) (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to stir at room temperature until completion, monitoring by TLC or GC-MS.
-
Quench the reaction by carefully adding an aqueous solution of a reducing agent (e.g., sodium bisulfite) to consume excess bromine.
-
Perform a standard aqueous workup, dry the organic layer, and purify the product mixture by column chromatography to separate the constitutional isomers.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are favored on electron-poor aromatic rings containing a good leaving group.[13] The electron-withdrawing nature of the three halogens facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).[13]
Reactivity Analysis:
-
Leaving Group Ability: In SNAr, the rate-determining step is often the initial nucleophilic attack.[14] A more electronegative substituent makes the attached carbon more electrophilic and accelerates this step. Consequently, the C-F bond can be the most reactive site for SNAr, reversing the typical leaving group trend seen in SN1/SN2 reactions.[14] However, the C-Br and C-Cl bonds are also viable leaving groups.
-
Positional Effects: The ability of the other halogens to stabilize the Meisenheimer complex via induction is crucial. A nucleophilic attack at any of the halogen-bearing carbons will result in an intermediate stabilized by the remaining two electron-withdrawing halogens.
Prediction: Nucleophilic substitution is plausible at any of the three positions, with the outcome often dependent on the specific nucleophile and reaction conditions. Selective substitution can be challenging.
Figure 4: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
General Protocol for SNAr with an Amine:
-
Combine this compound (1.0 eq), the desired amine (e.g., pyrrolidine, 2.0 eq), and a strong base (e.g., K₂CO₃ or NaH, 2.0 eq) in a polar aprotic solvent like DMSO or DMF.
-
Heat the reaction mixture in a sealed vessel to a high temperature (e.g., 100-150 °C).
-
Monitor the reaction by LC-MS or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase extensively with water and brine to remove the solvent and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Metal-Catalyzed Cross-Coupling Reactions
This class of reactions is arguably the most powerful for selectively functionalizing aryl halides. The reactivity of C-X bonds in the key oxidative addition step of palladium-catalyzed cycles generally follows the trend C-I > C-Br > C-OTf > C-Cl, with C-F bonds being largely unreactive under standard conditions.[15][16]
Reactivity Analysis: This differential reactivity is a key synthetic advantage of this compound.
-
C-Br Bond (at C2): This is the weakest carbon-halogen bond in the molecule and will be the primary site of oxidative addition with typical palladium catalysts. This allows for selective Suzuki, Heck, Sonogashira, Buchwald-Hartwig, or Stille couplings at the C2 position.[16]
-
C-Cl Bond (at C1): This bond is stronger and less reactive. It can be activated for cross-coupling, but this typically requires more forcing conditions or specialized, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands).[16]
-
C-F Bond (at C3): This bond is the strongest and is generally inert to standard palladium cross-coupling conditions, effectively acting as a stable substituent.
Prediction: Highly selective functionalization at the C2 position is readily achievable by choosing appropriate cross-coupling conditions, leaving the chlorine and fluorine atoms untouched for potential subsequent transformations.
Figure 5: Catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling: [16][17]
-
In a reaction vessel, combine this compound (1.0 eq), a boronic acid or boronate ester coupling partner (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture (typically 80-110 °C) with stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography or recrystallization.
Conclusion and Outlook
This compound presents a fascinating case study in the control of aromatic reactivity. The interplay of the three different halogens' electronic effects renders the ring deactivated towards electrophilic attack but provides clear guidance for the regioselectivity of such transformations, primarily favoring the C4 and C6 positions. More significantly, the distinct C-X bond strengths create a hierarchical platform for sequential, site-selective functionalization via metal-catalyzed cross-coupling. The C-Br bond offers a reliable handle for initial modification under standard conditions, while the more robust C-Cl and C-F bonds remain for potential downstream chemistry or to act as permanent modulators of the final molecule's steric and electronic properties. This predictable and tiered reactivity makes this compound a valuable and strategic tool for medicinal chemists and materials scientists in the rational design and synthesis of novel, high-value compounds.
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Brainly. (2023). Explain the electronic influence of a halogen substituent on a benzene ring. Available at: [Link]
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Aakash Institute. Effect of Halogens on Benzene Ring. Available at: [Link]
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Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Available at: [Link]
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Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Available at: [Link]
-
Quora. (2018). What is the effect of halogen in the activity of a ring? Available at: [Link]
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KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Available at: [Link]
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Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Available at: [Link]
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Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available at: [Link]
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Khan Academy. Multiple substituents. Available at: [Link]
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Science.gov. aromatic nucleophilic substitution: Topics by Science.gov. Available at: [Link]
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Organic Chemistry Portal. Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Available at: [Link]
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Chemistry LibreTexts. (2024). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
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Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]
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YouTube. (2019). Nucleophilic Aromatic Substitution. Available at: [Link]
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ResearchGate. (2024). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Request PDF. Available at: [Link]
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YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! Available at: [Link]
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American Chemical Society. (2024). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Available at: [Link]
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X-Y-Z. (2019). 1-BROMO-2-CHLORO-3-FLUOROBENZENE SDS. Available at: [Link]
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YouTube. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. Available at: [Link]
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YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Available at: [Link]
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YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]
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Royal Society of Chemistry. (2016). C(sp2) cross-coupling of alkylsilicates with borylated aryl bromides – an iterative platform to alkylated aryl- and heteroaryl boronates. Available at: [Link]
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ChemRxiv. Regioselective Fluoroalkylarylation of Enamides Enabled by an Iron- Catalyzed Multicomponent Radical Cross-Coupling Strategy. Available at: [Link]
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A Comprehensive Technical Guide to 2-Bromo-1-chloro-3-fluorobenzene
<_- an in-depth technical guide on 2-bromo-1-chloro-3-fluorobenzene for researchers scientists and drug development professionals.md>
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of halogen atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The precise arrangement of different halogens offers a powerful tool to modulate a molecule's steric and electronic properties, thereby fine-tuning its biological activity, reactivity, and physical characteristics. This compound, a uniquely substituted trihalobenzene, serves as a valuable building block in organic synthesis. This guide provides a detailed examination of its fundamental properties, analytical characterization, and synthetic utility, grounded in established scientific principles and methodologies.
Part 1: Core Molecular Attributes
The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic molecular properties. These data points are critical for stoichiometric calculations, analytical characterization, and predicting chemical behavior.
Molecular Formula and Structure
The chemical structure of this compound is defined by a benzene ring substituted with three different halogen atoms at specific positions. The nomenclature dictates the precise arrangement:
-
A bromine atom at position 2.
-
A chlorine atom at position 1.
-
A fluorine atom at position 3.
This arrangement leads to the unambiguous molecular formula:
This formula is the elemental constitution of the molecule, essential for calculating its molecular weight and for interpretation of mass spectrometry data.
Molecular Weight
The molecular weight (or more precisely, the molar mass) is a critical parameter for all laboratory manipulations, from reaction setup to quantitative analysis. It is calculated by summing the atomic weights of each constituent atom, based on their natural isotopic abundance.
The monoisotopic mass, which considers the mass of the most abundant isotope of each element, is particularly important for high-resolution mass spectrometry.
| Parameter | Value | Source |
| Molecular Formula | C₆H₃BrClF | N/A |
| Average Molecular Weight | 209.44 g/mol | [1][2][3][4] |
| Monoisotopic Mass | 207.90907 Da | [2][4] |
Table 1: Fundamental Molecular Data for this compound.
Part 2: Analytical Characterization and Spectroscopic Profile
Confirmation of the identity and purity of this compound is paramount before its use in any synthetic protocol. A combination of spectroscopic techniques provides a detailed fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.
-
¹H NMR: The proton NMR spectrum would be expected to show three distinct signals in the aromatic region (typically δ 6.8-7.5 ppm). The coupling patterns (splitting) between these protons would be complex due to both homo- and heteronuclear coupling with the nearby fluorine atom. The precise chemical shifts and coupling constants are diagnostic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons, as the substitution pattern renders them all chemically inequivalent. The carbon attached to fluorine would exhibit a large one-bond C-F coupling constant, a characteristic feature.
-
¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, the chemical shift of which is indicative of the electronic environment around the fluorine atom. This signal would be split by the neighboring aromatic protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This results in a distinctive cluster of peaks for the molecular ion around m/z 208, 210, and 212, confirming the presence of one bromine and one chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be dominated by absorptions corresponding to:
-
C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹).
-
C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹).
-
C-X (C-Br, C-Cl, C-F) stretching vibrations in the fingerprint region (below 1200 cm⁻¹). The C-F stretch is typically a strong and characteristic band.
Part 3: Synthetic Considerations and Reactivity
This compound is a versatile intermediate in organic synthesis, primarily due to the differential reactivity of its three halogen substituents.
Key Synthetic Applications
The primary utility of this compound lies in its capacity for selective cross-coupling reactions. The C-Br bond is generally more reactive towards catalytic activation (e.g., in Suzuki, Heck, or Buchwald-Hartwig couplings) than the C-Cl bond. The C-F bond is typically the most inert under these conditions. This reactivity hierarchy allows for a stepwise and controlled introduction of new functionalities.
Caption: Synthetic pathways for this compound.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general methodology for the selective arylation at the C-Br position.
Objective: To synthesize a 1-chloro-3-fluoro-2-arylbenzene derivative.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DME/H₂O mixture)
-
Inert atmosphere apparatus (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-chloro-3-fluoro-2-arylbenzene.
Trustworthiness Check: The progress of the reaction should be monitored to ensure complete consumption of the starting material. The final product's identity and purity should be confirmed by NMR and MS, as described in Part 2, to validate the outcome of the protocol.
Part 4: Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicology: While specific toxicological data for this compound is not extensively published, it should be treated as a potential irritant to the skin, eyes, and respiratory system.[2] Avoid inhalation of vapors and direct contact with skin.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 2-Bromo-1-chloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and chemical synthesis, the mastery of halogenated aromatic intermediates is paramount. Among these, 2-Bromo-1-chloro-3-fluorobenzene (CAS No. 309721-44-6) emerges as a key building block, its unique substitution pattern offering a versatile platform for the construction of complex molecular architectures.[1][2][3] This guide, designed for the discerning researcher, provides an in-depth exploration of the safety protocols, handling procedures, and scientific considerations essential for the effective and responsible use of this valuable compound.
Compound Profile and Physicochemical Properties
This compound is a polyhalogenated benzene derivative with the molecular formula C₆H₃BrClF.[4][5] Its utility in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs), stems from the distinct reactivity imparted by its three different halogen substituents.[1][6] Understanding its physical and chemical properties is the foundation for its safe and effective application.
| Property | Value | Source |
| Molecular Weight | 209.44 g/mol | [4][7] |
| Appearance | Pale-yellow to colorless transparent liquid | [5] |
| Purity | ≥99.00% (by GC) | [5] |
| CAS Number | 309721-44-6 | [4][8] |
| Boiling Point | ~193-195 °C at 760 mmHg (for a similar isomer) | [6] |
| Density | ~1.75 g/cm³ (for a similar isomer) | [1] |
Hazard Identification and GHS Classification
A thorough understanding of the potential hazards associated with this compound is non-negotiable. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for this.
GHS Pictogram:
Hazard Statements:
These classifications underscore the necessity for stringent safety measures to prevent adverse health effects.
Core Safety and Handling Protocols
The principle of "as low as reasonably practicable" (ALARP) should govern all interactions with this compound. This proactive approach to risk management is crucial for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection and consistent use of appropriate PPE is the first line of defense against exposure.[10][11]
-
Eye and Face Protection: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[9][12] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[11][13]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[10][11] It is critical to inspect gloves for any signs of degradation before use and to replace them regularly.[10] A flame-resistant lab coat is required, and for larger quantities or higher-risk procedures, impervious clothing should be considered.[9][12][13]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][14] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[9][12]
Logical Workflow for PPE Selection and Use
Caption: A logical workflow for the selection and use of Personal Protective Equipment (PPE).
Engineering Controls
Engineering controls are designed to remove the hazard at the source and are a more reliable means of protection than PPE alone.
-
Ventilation: Always handle this compound in a chemical fume hood with a tested and certified face velocity.[9][14]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10][15]
Storage and Handling
Proper storage and handling are critical to maintaining the integrity of the compound and preventing accidental release.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[14] Keep containers tightly sealed when not in use.[14]
-
Handling: Avoid contact with skin, eyes, and clothing.[16] Do not breathe vapors or mists.[8] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[12]
Emergency Procedures: A Self-Validating System
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
| Emergency Scenario | Immediate Action | Follow-up |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. | Seek medical attention if irritation persists.[8][17] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. | Seek immediate medical attention.[9][17] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. | Seek medical attention.[8][9] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. | Seek immediate medical attention.[9][12] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). | Collect the absorbed material into a suitable container for disposal. Ventilate the area.[8][15] |
Illustrative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To illustrate the practical application of these safety principles, the following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, a common transformation for compounds of this class. The causality behind each step is explained to enhance understanding.
Objective: To couple this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water or Dioxane/Water)
Step-by-Step Methodology:
-
Inert Atmosphere: The reaction vessel is charged with the arylboronic acid, base, and a stir bar. The vessel is then sealed and purged with an inert gas (e.g., argon or nitrogen).
-
Causality: Many palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and reduced reaction yields. An inert atmosphere protects the catalyst.
-
-
Solvent Addition: Degassed solvents are added to the reaction vessel via cannula or syringe.
-
Causality: Degassing the solvents removes dissolved oxygen, further protecting the catalyst.
-
-
Reagent Addition: this compound and the palladium catalyst are added to the reaction mixture under a positive pressure of inert gas.
-
Causality: Adding the reagents under an inert atmosphere prevents the introduction of oxygen into the reaction system.
-
-
Reaction: The mixture is heated to the desired temperature and stirred for the required time, with the progress of the reaction monitored by a suitable analytical technique (e.g., TLC, GC-MS).
-
Causality: Heat provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Work-up: Upon completion, the reaction is cooled to room temperature. The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered.
-
Causality: The work-up procedure is designed to remove the inorganic salts, catalyst residues, and any water-soluble byproducts from the desired product.
-
-
Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization.
-
Causality: Purification is necessary to isolate the desired compound from any unreacted starting materials or byproducts.
-
Diagram of the Suzuki-Miyaura Cross-Coupling Workflow
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An In-depth Technical Guide to the Purity and Characterization of 2-Bromo-1-chloro-3-fluorobenzene
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of 2-Bromo-1-chloro-3-fluorobenzene. As a key building block in the synthesis of various pharmaceutical and agrochemical compounds, ensuring the purity and thorough characterization of this halogenated aromatic intermediate is paramount for the success of subsequent research and development.
Introduction: The Significance of this compound
This compound, with the chemical formula C₆H₃BrClF, is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern of three different halogens on the benzene ring provides multiple reactive sites for further functionalization, making it a versatile intermediate in the synthesis of complex molecules. The precise placement of the bromo, chloro, and fluoro groups influences the electronic properties and reactivity of the molecule, allowing for selective chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClF | [1] |
| Molecular Weight | 209.44 g/mol | [2] |
| CAS Number | 309721-44-6 | [3] |
| Appearance | Colorless to pale yellow liquid or solid | - |
| Boiling Point | ~198 °C (predicted) | - |
| Melting Point | Not widely reported, may be a low-melting solid | - |
Synthesis of this compound: A Strategic Approach
The synthesis of polysubstituted benzenes like this compound requires careful strategic planning to ensure the correct regiochemistry. A common and effective method involves the Sandmeyer reaction, which allows for the introduction of a bromine or chlorine atom onto an aromatic ring via a diazonium salt intermediate.[4]
A plausible and documented synthetic route starts from the commercially available 3-chloro-2-fluoroaniline. This approach involves a two-step process: bromination of the aniline derivative followed by a deaminative halogenation (Sandmeyer reaction).
Causality Behind Experimental Choices
The choice of starting material and reaction sequence is dictated by the directing effects of the substituents on the benzene ring. The amino group in 3-chloro-2-fluoroaniline is a strong activating group and an ortho-, para-director. However, the positions ortho and para to the amino group are already occupied by a chlorine and a fluorine atom, respectively. This directs the incoming electrophile (bromine) to the remaining activated position, which is para to the fluorine and ortho to the chlorine, yielding 4-bromo-3-chloro-2-fluoroaniline.
The subsequent Sandmeyer reaction is a reliable method for replacing an amino group with a halogen. The diazotization of the aniline derivative followed by treatment with a copper(I) halide provides the desired product.
Typical Synthetic Protocol
The following protocol is based on a patented synthesis of 2-chloro-3-fluorobromobenzene.[4]
Step 1: Bromination of 3-chloro-2-fluoroaniline
-
Dissolve 3-chloro-2-fluoroaniline in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Cool the solution to 0-5 °C.
-
Slowly add N-bromosuccinimide (NBS) in portions, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC or GC).
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-bromo-3-chloro-2-fluoroaniline.
Step 2: Sandmeyer Reaction to Yield this compound
-
Suspend the crude 4-bromo-3-chloro-2-fluoroaniline in an aqueous acidic solution (e.g., a mixture of sulfuric acid and water).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (nitrogen gas evolution) will be observed.
-
After the addition is complete, warm the reaction mixture gently (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with aqueous sodium hydroxide solution to remove any phenolic byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
Caption: Synthetic workflow for this compound.
Potential Impurities
The synthesis of this compound can lead to several impurities, including:
-
Isomeric products: Incomplete regioselectivity in the bromination step could lead to other brominated isomers.
-
Starting materials: Unreacted 3-chloro-2-fluoroaniline or 4-bromo-3-chloro-2-fluoroaniline.
-
Phenolic byproducts: Formed by the reaction of the diazonium salt with water.
-
Azo compounds: Formed by the coupling of the diazonium salt with unreacted aniline.
Purification: Achieving High Purity for Downstream Applications
The purity of this compound is critical for its use in subsequent synthetic steps. A combination of purification techniques is often employed to remove impurities.
Fractional Distillation
Fractional distillation under reduced pressure is a highly effective method for purifying liquid compounds with different boiling points.[4] Given that this compound is a liquid or a low-melting solid, this technique is well-suited for its final purification.
Experimental Protocol: Vacuum Distillation
-
Set up a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge, and a Vigreux column.
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for this compound at the given pressure. The boiling point will be significantly lower than the atmospheric boiling point.
Column Chromatography
For the removal of non-volatile impurities or isomers with similar boiling points, column chromatography is the method of choice. Silica gel is a common stationary phase for the purification of halogenated aromatic compounds.[5]
Experimental Protocol: Column Chromatography
-
Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Loading: Pour the slurry into a glass column and allow the silica to settle, then add a layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel.
-
Elution: Elute the column with a solvent system of appropriate polarity. For halogenated benzenes, a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane is often used. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.
-
Fraction Collection: Collect the fractions and analyze them by TLC or GC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: A typical purification workflow for this compound.
Characterization: Confirming Identity and Purity
A suite of analytical techniques is employed to confirm the structure and assess the purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
-
¹H NMR: The proton NMR spectrum will show signals for the three aromatic protons. The chemical shifts and coupling constants (J-values) will be influenced by the neighboring halogen atoms. The fluorine atom will also couple with the adjacent protons, leading to characteristic splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will display six signals for the six aromatic carbons. The chemical shifts will be indicative of the electronic environment of each carbon, with carbons attached to halogens showing distinct shifts.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | 7.1 - 7.6 | Multiplets |
| ¹³C | 110 - 160 | Singlets and doublets (due to C-F coupling) |
Note: Actual chemical shifts may vary depending on the solvent and experimental conditions. It is recommended to compare the obtained spectra with predicted spectra or data from reliable sources.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for assessing the purity of volatile and semi-volatile compounds like this compound. The gas chromatogram will indicate the presence of any impurities, while the mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion (M, M+2, M+4). The fragmentation pattern will likely involve the loss of halogen atoms and other characteristic fragments of the benzene ring.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector.
-
Separation: Use a suitable capillary column (e.g., a non-polar DB-5 or equivalent) and a temperature program that allows for the separation of the target compound from any impurities.
-
Mass Spectrometry: The eluting compounds are ionized (typically by electron ionization) and the resulting ions are separated by their mass-to-charge ratio.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity assessment, especially for less volatile compounds or for quantitative analysis. A reversed-phase C18 column is commonly used for the separation of halogenated aromatic compounds.[6][7]
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Injection: Inject the sample onto a C18 reversed-phase column.
-
Elution: Elute the column with the mobile phase in either isocratic or gradient mode.
-
Detection: Monitor the eluent using a UV detector at a wavelength where the compound absorbs (typically in the range of 210-260 nm for aromatic compounds).
Caption: A comprehensive characterization workflow for this compound.
Safety Considerations
This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before handling. As a halogenated aromatic compound, it may be an irritant to the skin, eyes, and respiratory system. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
The successful synthesis, purification, and characterization of this compound are essential for its application in research and development. This guide has provided a detailed overview of the key considerations and experimental protocols involved in handling this important chemical intermediate. By following a systematic and well-documented approach, researchers can ensure the high purity and confirmed identity of their material, leading to reliable and reproducible results in their downstream applications.
References
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Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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Kanao, E., Morinaga, T., Kubo, T., Naito, T., Matsumoto, T., Sano, T., Maki, H., Yan, M., & Otsuka, K. (2020). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 11(4), 1035-1043. [Link]
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PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. Retrieved from [Link]
- CN102001913B. (2012). Method for synthesizing 2-chloro-3-fluorobromobenzene. Google Patents.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Chunjingcui Optoelectronic Technology. (n.d.). This compound. Retrieved from [Link]
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A Technical Guide to the Commercial Availability and Application of 2-Bromo-1-chloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Executive Overview
This guide provides a comprehensive technical overview of 2-Bromo-1-chloro-3-fluorobenzene, a halogenated aromatic compound of significant interest in synthetic chemistry. Identified primarily by its CAS number 309721-44-6, this molecule serves as a versatile intermediate in the development of complex chemical entities.[1][2] Its utility stems from the unique arrangement of three different halogen atoms on the benzene ring, which allows for selective, stepwise functionalization. This document details the compound's physicochemical properties, outlines its commercial availability from key suppliers, presents a validated synthetic pathway, and explores its applications in pharmaceutical, agrochemical, and materials science research.[3][4] Furthermore, critical safety and handling protocols are summarized to ensure its proper use in a laboratory setting.
Compound Identification and Physicochemical Properties
Correctly identifying the specific isomer of a polysubstituted benzene is critical for experimental success. This compound is frequently confused with its isomers; therefore, researchers are advised to verify the CAS number with the supplier before procurement. The primary identifier for the target compound is CAS Number 309721-44-6 .[1][2][5]
The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 309721-44-6 | [1][2][5] |
| Molecular Formula | C₆H₃BrClF | [1][2][5] |
| Molecular Weight | 209.44 g/mol | [2] |
| Appearance | Pale-yellow to colorless transparent liquid | [5] |
| Boiling Point | 198 °C | [5] |
| Flash Point | 73 °C | [5] |
| Density | ~1.719 g/mL at 25°C | [5] |
Commercial Availability and Procurement
This compound is readily available from a range of specialty chemical suppliers, catering to both small-scale research and larger development projects. Purity levels are typically high, which is crucial for sensitive applications like pharmaceutical synthesis where impurities can impact downstream reactions and final product efficacy.[6]
| Supplier | CAS Number | Typical Purity | Available Quantities |
| SynQuest Laboratories, Inc. | 309721-44-6 | Laboratory Grade | Gram to Kilogram Scale |
| GM Chemical Co., Ltd. | 309721-44-6 | ≥ 99.00% by GC | Gram to Metric Ton Scale |
When procuring this chemical, it is essential to request a Certificate of Analysis (CoA) to confirm the purity and identity of the specific batch. The price can fluctuate based on market demand, purity grade, and order volume.[7]
Synthesis and Manufacturing Pathway
Understanding the synthetic origin of this compound provides valuable insight into potential impurities and the overall quality of the commercial product. A common and efficient industrial method involves a two-step process starting from 3-chloro-2-fluoroaniline.[8] This pathway is advantageous due to its mild reaction conditions and operational simplicity, making it suitable for large-scale production.[8]
The overall workflow is depicted below:
Detailed Experimental Protocol
The following protocol is adapted from established synthetic methods.[8]
-
Bromination: Dissolve 3-chloro-2-fluoroaniline in N,N-dimethylformamide (DMF) to form a solution of 30-65% by weight. Cool the solution to a temperature between 0-35°C.
-
Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature. The molar equivalent of NBS should be 1.0 to 1.2 times that of the starting aniline.
-
Maintain the reaction at this temperature for 1-5 hours, monitoring the consumption of the starting material by Gas Chromatography (GC). The reaction is considered complete when the 3-chloro-2-fluoroaniline content is ≤2%.
-
Diazotization and Deamination: The resulting intermediate, 4-bromo-3-chloro-2-fluoroaniline, is then subjected to a diazotization-deamination reaction using sodium nitrite, isopropanol, and cuprous chloride as a catalyst to yield the final product, this compound.[8]
-
Purification: The crude product is purified via distillation or column chromatography to achieve the desired high purity (≥99%).
Applications in Synthetic Chemistry and Drug Development
The unique trifunctional substitution pattern of this compound makes it a highly valuable building block. The differential reactivity of the halogen atoms allows for selective, sequential cross-coupling reactions, a cornerstone of modern drug discovery.
-
Orthogonal Reactivity: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows chemists to selectively introduce a substituent at the bromine position while leaving the chlorine atom untouched for a subsequent transformation. The C-F bond is generally inert to these conditions but serves to modulate the electronic properties of the ring, which can be critical for tuning the biological activity of a target molecule.[9]
-
Pharmaceutical and Agrochemical Intermediate: This compound serves as a key precursor in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals.[3][4] The halogenated benzene motif is a common feature in many commercial drugs.[10]
-
Materials Science: this compound has also found applications as an intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), where precise molecular tuning is required to achieve desired electronic properties.[5]
The logical flow of its use in a multi-step synthesis is illustrated below.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as an irritant.[1][2]
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Recommended Safety Precautions
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[1][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[1][12]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Wash skin thoroughly after handling.[1]
-
First Aid (IF ON SKIN): Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1][12]
-
First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store in a cool, dry environment.[3][11]
Conclusion
This compound (CAS 309721-44-6) is a commercially accessible and synthetically valuable intermediate for research and development professionals. Its key attribute is the trisubstituted halogen pattern, which provides a platform for selective, high-yield chemical modifications essential for modern drug discovery and materials science. By understanding its commercial sources, synthetic background, and proper handling procedures, researchers can effectively and safely leverage this versatile building block to advance their scientific objectives.
References
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This compound | C6H3BrClF | CID 21938660. PubChem. [Link]
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Exploring 2-Bromo-1-chloro-4-fluorobenzene: A Key Pharmaceutical Intermediate. Autech Industry Co., Limited. [Link]
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1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301. PubChem. [Link]
-
Bromo-1-Chloro-3-Fluorobenzene. Tradeindia. [Link]
- Method for synthesizing 2-chloro-3-fluorobromobenzene.
-
Benzene, 1-bromo-2-chloro-3-fluoro- CAS NO.883499-24-9. LookChem. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
- Method for producing 1-bromo-2-chloro-4-fluorobenzene.
-
1-Bromo-2-chloro-3-fluorobenzene. Oakwood Chemical. [Link]
-
Exploring 1-Bromo-3-chloro-2-fluorobenzene Applications in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Significance of Halogenated Aromatic Intermediates: A Focus on 1-Bromo-3-chloro-2-fluorobenzene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Best Price for 1-Bromo-3-chloro-2-fluorobenzene: A Supplier's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
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- 5. Bromo-1-chloro-3-fluorobenzene - 99.00% Purity, Pale-yellow To Colorless Transparent Liquid, Density 1.719 G/ml, Ideal For Oled Intermediate Applications at Best Price in Shanghai | Gm Chemical Co., Ltd [tradeindia.com]
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The Strategic Application of 2-Bromo-1-chloro-3-fluorobenzene in Modern Organic Synthesis: A Technical Guide
The Synthetic Versatility of 2-Bromo-1-chloro-3-fluorobenzene: A Trifecta of Orthogonal Reactivity
The synthetic utility of this compound is rooted in the distinct reactivity of its three halogen substituents. The bromine, chlorine, and fluorine atoms provide orthogonal handles for a variety of chemical transformations, enabling the stepwise and controlled construction of highly substituted benzene derivatives.
-
The Bromo Group: As the most reactive of the three halogens in palladium-catalyzed cross-coupling reactions, the bromine atom serves as the primary site for introducing molecular complexity. It readily participates in a wide range of transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
The Chloro Group: The chlorine atom is significantly less reactive than bromine under typical cross-coupling conditions. This difference in reactivity is the cornerstone of sequential functionalization strategies, where the bromo position can be selectively modified while the chloro group remains available for subsequent transformations under more forcing conditions.
-
The Fluoro Group: Generally unreactive in cross-coupling reactions, the fluorine atom plays a crucial role in modulating the electronic properties of the aromatic ring. Its strong electron-withdrawing nature can influence the regioselectivity of other reactions. Furthermore, the incorporation of fluorine is a highly desirable feature in medicinal chemistry, often leading to improved metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.
Applications in the Synthesis of Bioactive Molecules and Advanced Materials
The unique structural features of this compound have been leveraged in the synthesis of a variety of complex and valuable molecules.
Pharmaceutical Intermediates: Building Blocks for Kinase Inhibitors
This compound has been utilized as a key starting material in the synthesis of protein kinase inhibitors. For instance, it serves as a precursor for the preparation of substituted phenylimidazoles, a class of compounds with potential therapeutic applications in oncology.[1][2] The synthesis often begins with an electrophilic substitution on the this compound ring, followed by a series of transformations to construct the final bioactive molecule.
A representative initial step in such a synthesis is the nitration of the aromatic ring, as described in the patent literature.[1][2]
Protocol 1: Nitration of this compound [1][2]
Materials:
-
This compound
-
Concentrated Sulfuric Acid
-
Sodium Nitrate (NaNO₃)
-
Ice water
Procedure:
-
Disperse this compound (1.0 eq) in concentrated sulfuric acid in a suitable reaction vessel.
-
Cool the mixture to 0 °C with an ice bath.
-
Add sodium nitrate (1.1 eq) portion-wise to the stirred mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
Advanced Materials: Synthesis of Carbazole Derivatives
This compound has been employed in the synthesis of novel carbazole-based ligands for use in photoemitters. A key step in the synthesis of a 1,8-difluorocarbazole ligand involves a palladium-catalyzed intermolecular coupling of 2-fluoroaniline with this compound.[3] This reaction highlights the selective reactivity of the bromo group in a Buchwald-Hartwig amination.
Protocol 2: Palladium-Catalyzed Coupling of this compound with 2-Fluoroaniline [3]
Materials:
-
This compound
-
2-Fluoroaniline
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (catalytic amount), RuPhos (catalytic amount), and NaOtBu (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous toluene, followed by this compound (1.0 eq) and 2-fluoroaniline (1.2 eq).
-
Seal the tube and heat the reaction mixture in an oil bath at a specified temperature (e.g., 100-120 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sequential Cross-Coupling: A Strategy for Controlled Diversification
The differential reactivity of the C-Br and C-Cl bonds in this compound makes it an ideal substrate for sequential cross-coupling reactions. This allows for the regioselective introduction of two different functional groups, providing a powerful tool for building molecular diversity. A typical sequence involves an initial, milder cross-coupling at the more reactive bromo position, followed by a second, more forcing cross-coupling at the chloro position.
The following is a representative workflow for such a sequential functionalization.
Caption: A generalized workflow for the sequential cross-coupling of this compound.
Protocol 3: Representative Sequential Suzuki-Miyaura and Buchwald-Hartwig Amination (Based on Analogous Systems)
This protocol is based on established procedures for the sequential functionalization of dihalogenated aromatic compounds and is expected to be highly applicable to this compound.
Step 1: Suzuki-Miyaura Coupling at the C-Br Position
Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane/Water (4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).
-
Add Pd(PPh₃)₄ (0.03 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed 1,4-dioxane/water (4:1).
-
Heat the mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the 2-aryl-1-chloro-3-fluorobenzene intermediate.
Step 2: Buchwald-Hartwig Amination at the C-Cl Position
Materials:
-
2-Aryl-1-chloro-3-fluorobenzene (from Step 1)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the 2-aryl-1-chloro-3-fluorobenzene (1.0 eq), amine (1.2 eq), and NaOtBu (1.4 eq) to a Schlenk tube.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to 100-120 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the final di-substituted product.
Quantitative Data for Representative Cross-Coupling Reactions (Based on Analogous Systems)
| Reaction | Electrophile | Nucleophile | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | Aryl Bromide | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | >90 |
| Buchwald-Hartwig | Aryl Chloride | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 85-95 |
| Sonogashira | Aryl Bromide | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 80-95 |
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. The orthogonal reactivity of its three halogen atoms provides a predictable and powerful platform for the regioselective construction of complex, highly substituted aromatic compounds. Its demonstrated utility in the synthesis of pharmaceutical intermediates and advanced materials underscores its importance to the chemical sciences. The protocols and strategies outlined in this guide are intended to provide a solid foundation for the successful application of this compound in a variety of synthetic endeavors.
References
- BenchChem. (2024). 2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene Technical Sheet.
- European Patent Office. (2000). EP1002788A1 - Procédé de préparation de malonates de phényle.
- AmBeed. (2024). Custom Synthesis Services. Available at: (A representative URL for a custom synthesis service provider would be placed here).
- Costales, A., et al. (2014). United States Patent US 8,859,553 B2.
- Costales, A., et al. (2013). United States Patent US 8,563,553 B2.
- Google Patents. (2023).
- Google Patents. (2018). CN108699071A - Heterocyclic compound and organic electroluminescent element containing the same.
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- AmBeed. (2024). DL-dithiothreitol (DTT) Product Page. Available at: (A representative URL for a chemical product page would be placed here).
- Ye, Z., et al. (2022). Excited-State Lifetime Modulation by Twisted and Tilted Molecular Design in Carbene-Metal-Amide Photoemitters. Chemistry of Materials, 34(16), 7349–7358. Available at: (A URL to the ACS journal article would be placed here).
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Literature review of 2-Bromo-1-chloro-3-fluorobenzene
An In-depth Technical Guide to 2-Bromo-1-chloro-3-fluorobenzene: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No: 309721-44-6) is a strategically important trifunctional aromatic compound that serves as a versatile building block in modern organic synthesis.[1][2] Its value lies in the distinct reactivity of its three halogen substituents (Bromine, Chlorine, and Fluorine), which allows for selective, stepwise functionalization of the benzene ring. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, an analysis of its chemical reactivity, and its documented applications, particularly in the field of medicinal chemistry. For professionals in drug discovery, this compound offers a gateway to novel molecular architectures, enabling the synthesis of complex molecules such as anticancer enzyme inducers and oxytocin receptor antagonists.[3]
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties and safety profile is fundamental for its effective and safe utilization in a laboratory setting.
Compound Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 309721-44-6 | [1][2] |
| Alternate CAS | 883499-24-9 (for 1-Bromo-2-chloro-3-fluorobenzene) | [4][5] |
| Molecular Formula | C₆H₃BrClF | [1][5] |
| Molecular Weight | 209.44 g/mol | [1][6] |
| Synonyms | 2-Bromo-3-fluorochlorobenzene, 1-Bromo-2-chloro-6-fluorobenzene, 2-chloro-6-fluorobromobenzene | [1] |
| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid |
Safety and Hazard Information
This compound is classified as an irritant and requires careful handling in a controlled laboratory environment.
-
GHS Hazard Statements:
-
GHS Pictogram:
-
GHS07 (Exclamation Mark)
-
-
Precautionary Measures:
-
Prevention: Wash hands and any exposed skin thoroughly after handling.[2][7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][4] Use only in a well-ventilated area, such as a chemical fume hood.[2][4]
-
Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]
-
Synthesis and Manufacturing
The synthesis of this compound is achieved through a multi-step process that is amenable to industrial-scale production. The most documented route begins with 3-chloro-2-fluoroaniline, leveraging regioselective bromination followed by a diazotization-deamination sequence.[3]
Synthetic Rationale
The chosen pathway is efficient because it utilizes a commercially available starting material and proceeds through well-understood, high-yielding transformations. The initial electrophilic bromination is directed by the activating and ortho-, para-directing amino group. The subsequent removal of the amino group via a Sandmeyer-type reaction is a classic and reliable method for achieving the final substitution pattern.
Detailed Experimental Protocol
The following two-step protocol is adapted from patent literature for the synthesis of this compound.[3]
Step 1: Synthesis of 4-Bromo-3-chloro-2-fluoroaniline
-
Dissolve 3-chloro-2-fluoroaniline in N,N-dimethylformamide (DMF) to form a solution with a concentration of 30–65% by weight.
-
Cool the solution to a temperature between 0–35 °C.
-
Slowly add N-bromosuccinimide (NBS) in a molar equivalent of 1.0–1.2 times that of the 3-chloro-2-fluoroaniline.
-
Maintain the reaction mixture at this temperature and stir for 1–5 hours.
-
Monitor the reaction progress using Gas Chromatography (GC). The bromination is considered complete when the content of the starting material is ≤2%.
Step 2: Synthesis of this compound
-
The intermediate, 4-bromo-3-chloro-2-fluoroaniline, is carried forward to a diazotization reaction.
-
React the intermediate with sodium nitrite in the presence of an acid (e.g., H₂SO₄) to form the diazonium salt.
-
The deamination (removal of the -N₂⁺ group and replacement with -H) is achieved through a reduction reaction, using reagents such as isopropanol and cuprous chloride.
-
The final product, this compound, is isolated and purified, achieving a purity of >99% by GC. The total molar yield for this process is reported to be approximately 51%.[3]
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The primary utility of this compound in organic synthesis stems from the differential reactivity of its three halogen atoms. This allows chemists to perform sequential, site-selective modifications, making it a powerful tool for building molecular complexity.
The Principle of Differential Halogen Reactivity
In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl >> C-F. This is due to the decreasing bond dissociation energy down the group, which facilitates the crucial oxidative addition step to the palladium(0) catalyst.
For this compound, this hierarchy is the cornerstone of its synthetic value:
-
C-Br Bond: This is the most labile bond and the primary site for cross-coupling reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. Reactions can be performed with high selectivity at this position while leaving the C-Cl and C-F bonds intact.
-
C-Cl Bond: This bond is significantly less reactive than the C-Br bond but can be activated for cross-coupling under more forcing conditions or with specialized catalyst systems (e.g., those using electron-rich, bulky phosphine ligands). This allows for a second, distinct modification after the bromine has been functionalized.
-
C-F Bond: The carbon-fluorine bond is the strongest carbon-halogen bond and is generally inert to palladium-catalyzed cross-coupling conditions. It remains as a stable substituent that can influence the electronic and steric properties of the final molecule.
Reactivity Hierarchy Diagram
Caption: Reactivity hierarchy of halogens in cross-coupling reactions.
Applications in Medicinal Chemistry and Drug Discovery
Halogenated compounds are ubiquitous in pharmaceuticals, where the inclusion of halogens can profoundly impact a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets.[8][9]
Role as a Key Building Block
This compound is a prime example of a key building block used to construct complex pharmaceutical intermediates.[10] Its trifunctional nature allows for the creation of diverse libraries of compounds from a single starting scaffold, accelerating the drug discovery process.
Documented Applications
Patent literature has specifically identified this compound as a crucial intermediate in the synthesis of:
-
Anticancer Enzyme Inducers: Molecules designed to upregulate the body's natural defense mechanisms against cancer.[3]
-
Oxytocin Receptor Antagonists: Compounds that block the action of oxytocin, with potential applications in various medical fields.[3]
-
2-chloro-3-fluorobenzaldehyde: A versatile intermediate for a range of other active pharmaceutical ingredients (APIs).[3]
Spectroscopic Characterization
The identity and purity of this compound are confirmed using standard analytical techniques. Data from the synthesis process provides the following characteristic signals:[3]
-
¹H NMR (in CDCl₃):
-
δ 7.43 (s, 1H, Ar-H)
-
δ 7.12 (s, 2H, Ar-H)
-
-
Mass Spectrometry (MS):
-
m/z: 208 (Molecular Ion Peak)
-
Conclusion
This compound is a high-value chemical intermediate whose utility is defined by the elegant, differential reactivity of its halogen substituents. It provides a robust and flexible platform for synthetic chemists to build molecular complexity in a controlled and predictable manner. For researchers in drug discovery and development, this compound is not merely a reagent but a strategic tool for accessing novel chemical space and accelerating the design of next-generation therapeutics. Its documented role in the synthesis of bioactive agents underscores its importance and ensures its continued relevance in the pharmaceutical industry.
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Exploring 1-Bromo-3-chloro-2-fluorobenzene Applications in Advanced Synthesis. (URL: [Link])
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1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem. (URL: [Link])
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2-Bromo-1-chloro-3-fluorobenzene solubility in common organic solvents
An In-depth Technical Guide to the Solubility of 2-Bromo-1-chloro-3-fluorobenzene in Common Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in the synthesis of pharmaceuticals and OLED materials.[1] While specific experimental solubility data for this compound is not extensively documented in public literature, this guide offers a robust predictive framework based on fundamental chemical principles and data from analogous halogenated benzenes. It is designed to empower researchers, chemists, and drug development professionals with the theoretical knowledge and practical methodologies to effectively utilize this compound in various solvent systems. The guide delves into the molecular-level interactions governing solubility and provides a detailed, step-by-step experimental protocol for its empirical determination.
Introduction: The Significance of this compound
This compound (C₆H₃BrClF) is a polysubstituted aromatic compound with a unique arrangement of halogen atoms that imparts specific chemical reactivity and physical properties.[1][2] Its utility as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced electronic materials like OLEDs, necessitates a thorough understanding of its solubility behavior.[1] The choice of solvent is paramount in dictating reaction kinetics, purification efficiency, and the final formulation of products. This guide provides an in-depth exploration of the factors governing the solubility of this compound in a range of common organic solvents.
Theoretical Framework: Predicting Solubility
The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility.[3] This principle is governed by the balance of intermolecular forces between the solute and the solvent. For this compound, the key factors are:
-
Molecular Polarity: The presence of three different halogen atoms (bromine, chlorine, and fluorine) with varying electronegativities creates a complex distribution of electron density across the benzene ring. While the individual C-X bonds are polar, the overall molecular dipole moment will depend on the vector sum of these bond dipoles. The asymmetrical substitution pattern of this compound suggests a net molecular dipole, rendering it a polar molecule.
-
Intermolecular Forces:
-
Van der Waals Forces (London Dispersion Forces): As a relatively large molecule with a significant number of electrons, this compound will exhibit considerable London dispersion forces. These forces are the primary interactions in nonpolar solvents.[3]
-
Dipole-Dipole Interactions: Due to its net dipole moment, the molecule can engage in dipole-dipole interactions with polar solvent molecules.
-
Halogen Bonding: The electron-deficient region on the halogen atoms (a "σ-hole") can interact with electron-rich atoms (like oxygen or nitrogen) in solvent molecules. The strength of these interactions generally increases with the polarizability of the halogen, in the order F < Cl < Br.[4][5]
-
-
Crystal Lattice Energy: For a solid to dissolve, the energy released from the solvation process (solute-solvent interactions) must overcome the energy required to break apart the crystal lattice of the solute. While this compound is a liquid at room temperature, understanding these forces is crucial for solubility at lower temperatures or for analogous solid compounds.[6]
Predicted Solubility Profile of this compound
Based on the theoretical principles outlined above, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Benzene | Good to Excellent | The primary intermolecular forces in both the solute and these solvents are London dispersion forces. The aromatic nature of toluene and benzene further enhances solubility through potential π-π stacking interactions. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Excellent | These solvents possess significant dipole moments, allowing for strong dipole-dipole interactions with this compound. Solvents like DMSO are highly polar and are excellent solvents for a wide range of organic compounds.[3] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | While these solvents are polar, their primary intermolecular interactions are hydrogen bonds. This compound cannot act as a hydrogen bond donor and is a very weak acceptor. Therefore, solubility will be driven by dipole-dipole and dispersion forces, but the energy required to disrupt the hydrogen bonding network of the solvent may limit solubility compared to polar aprotic solvents. |
| Aqueous | Water | Very Low | As a hydrophobic organic molecule, this compound is expected to have very limited solubility in water.[7][8] The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the weak interactions with the solute. |
Experimental Determination of Solubility: A Validated Protocol
Given the lack of specific published data, an experimental determination of solubility is highly recommended. The shake-flask method, as outlined in OECD Guideline 105, is a reliable and widely accepted technique.[7]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Syringe filters (e.g., 0.45 µm PTFE)
Step-by-Step Protocol
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask. The excess solute should be clearly visible.
-
Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A preliminary study might be needed to determine the equilibration time (e.g., 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the mixture to stand at the same constant temperature to allow the undissolved solute to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the mixture at a high speed.[7]
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the middle of the liquid phase.
-
Filter the collected sample through a syringe filter to remove any remaining particulate matter.
-
Dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated HPLC or GC method.
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
-
Replication:
-
Perform the entire experiment in triplicate to ensure the precision and reliability of the results.[7]
-
Factors Influencing Solubility
-
Temperature: The solubility of liquids in liquids is generally less sensitive to temperature than that of solids. However, for many systems, solubility will increase with temperature. It is crucial to control and report the temperature at which solubility is determined.
-
Impurities: The presence of impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for obtaining accurate data.
Visualization of Solubility Influencers
The following diagram illustrates the key factors influencing the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, a strong predictive understanding can be derived from its molecular structure and the principles of intermolecular forces. It is anticipated to be highly soluble in nonpolar and polar aprotic organic solvents and moderately soluble in polar protic solvents, with very low solubility in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This guide serves as a foundational resource for scientists and researchers, enabling informed solvent selection and facilitating the successful application of this compound in synthesis and formulation.
References
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- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
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- Stuyver, T., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Annual Meeting.
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- ECHEMI. (n.d.).
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An In-depth Technical Guide to the Thermochemical Properties of 2-Bromo-1-chloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
Introduction: The Significance of Thermochemical Data for Halogenated Benzenes
Halogenated benzenes are a class of compounds with widespread applications, ranging from pharmaceutical intermediates to agrochemicals and materials science.[1] The specific arrangement of halogen substituents on the benzene ring profoundly influences the molecule's electronic properties, reactivity, and intermolecular interactions.[4] Consequently, precise thermochemical data is indispensable for:
-
Process Safety and Hazard Analysis: Understanding the energy release potential of reactions involving 2-bromo-1-chloro-3-fluorobenzene is crucial for preventing runaway reactions and ensuring safe handling and storage.
-
Reaction Optimization: Knowledge of reaction enthalpies allows for the optimization of process conditions, leading to improved yields and reduced energy consumption.
-
Computational Modeling: Accurate thermochemical data is essential for validating and parameterizing computational models used in drug design, materials science, and predictive toxicology.
-
Regulatory Compliance: Regulatory bodies often require comprehensive physicochemical data for new chemical entities.
This guide will provide the necessary theoretical and practical framework to empower researchers to generate high-quality thermochemical data for this compound.
Experimental Determination of Thermochemical Properties
The determination of thermochemical data for a compound like this compound necessitates a multi-pronged experimental approach. The following sections detail the key experimental techniques.
Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) in the condensed phase is most accurately determined using combustion calorimetry.
Causality Behind Experimental Choices: This technique is the gold standard for organic compounds as it directly measures the heat released during complete combustion, from which the enthalpy of formation can be derived using Hess's Law. For halogenated compounds, specialized procedures are required to ensure complete combustion and to accurately account for the formation of halogenated products.
Self-Validating Protocol:
-
Sample Purity: The sample of this compound must be of high purity (>99.5%), as impurities can significantly affect the measured heat of combustion. Purity should be verified by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Calorimeter Calibration: The calorimeter must be calibrated using a certified standard, such as benzoic acid, to determine its energy equivalent.
-
Combustion Conditions: The sample is placed in a quartz crucible within a calorimetric bomb. A small amount of a mineral oil is typically added to aid in complete combustion. The bomb is pressurized with pure oxygen.
-
Product Analysis: After combustion, the final products (CO2, H2O, Br2, HCl, HF) must be quantitatively analyzed to confirm complete combustion and to make necessary thermochemical corrections (e.g., for the formation of mixed halogen acids).
-
Data Analysis: The standard enthalpy of combustion is calculated from the temperature rise of the calorimeter and its energy equivalent. The standard enthalpy of formation is then derived using the known standard enthalpies of formation of the combustion products.
Vapor Pressure Measurement for Enthalpy of Vaporization
The enthalpy of vaporization (ΔvapH) is a critical parameter for converting condensed-phase thermochemical data to the gas phase, which is often more relevant for theoretical calculations. The transpiration method is a highly reliable technique for measuring vapor pressures of low-volatility compounds.[2]
Causality Behind Experimental Choices: The transpiration method is well-suited for halogenated benzenes as it allows for precise measurements of vapor pressure over a range of temperatures, from which the enthalpy of vaporization can be derived using the Clausius-Clapeyron equation.
Experimental Workflow for Transpiration Method
Caption: Workflow for determining the enthalpy of vaporization using the transpiration method.
Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions
Heat capacity (Cp) is essential for understanding how the energy of a substance changes with temperature. DSC is a powerful technique for measuring Cp and identifying phase transitions.
Causality Behind Experimental Choices: DSC provides a rapid and accurate method for determining the heat capacity of both solid and liquid phases. It can also precisely measure the enthalpies of fusion and any other phase transitions.
Self-Validating Protocol:
-
Calibration: The DSC instrument must be calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: A precisely weighed sample of this compound is hermetically sealed in an aluminum pan.
-
Measurement: The sample is subjected to a controlled temperature program (e.g., heating at a constant rate) alongside an empty reference pan. The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Data Analysis: The heat capacity is calculated from the differential heat flow. The enthalpy of fusion is determined by integrating the area under the melting peak.
Computational Determination of Thermochemical Properties
In the absence of experimental data, and as a complementary approach, high-level quantum chemical calculations can provide reliable predictions of thermochemical properties.[3][5][6]
Causality Behind Methodological Choices: Methods like Gaussian-n (G3, G4) and complete basis set (CBS) theories are composite methods that aim for high accuracy by combining calculations at different levels of theory and basis sets to approximate the results of a very high-level calculation.[7] Density Functional Theory (DFT) offers a computationally less expensive alternative, though the choice of functional is critical for accuracy with halogenated systems.
Computational Workflow
Caption: A typical workflow for the computational determination of thermochemical properties.
Step-by-Step Computational Protocol:
-
Structure Optimization: The 3D structure of this compound is optimized using a suitable level of theory, such as DFT with the B3LYP functional and a triple-zeta basis set (e.g., 6-311+G(d,p)).
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
-
High-Level Single-Point Energy Calculation: A more accurate single-point energy is calculated using a high-level composite method such as G4 theory.
-
Thermochemical Data Calculation: The gas-phase enthalpy of formation is calculated using an atomization or isodesmic reaction scheme. The standard entropy and heat capacity are calculated from the vibrational, translational, and rotational partition functions obtained from the frequency calculation.
-
Gibbs Free Energy Calculation: The Gibbs free energy of formation (ΔfG°) is then calculated from the enthalpy and entropy of formation using the equation: ΔfG° = ΔfH° - TΔfS°.[8][9]
Summary of Target Thermochemical Data
The following table outlines the key thermochemical properties to be determined for this compound and the proposed methods for their determination.
| Thermochemical Property | Symbol | Proposed Experimental Method | Proposed Computational Method |
| Standard Enthalpy of Formation (liquid) | ΔfH°(l) | Combustion Calorimetry | - |
| Standard Enthalpy of Vaporization | ΔvapH | Transpiration Method | - |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | Derived from ΔfH°(l) and ΔvapH | G4 Theory, CBS-QB3 |
| Standard Molar Entropy (gas) | S°(g) | - | Statistical Thermodynamics (from frequency calculation) |
| Standard Heat Capacity (gas) | Cp°(g) | - | Statistical Thermodynamics (from frequency calculation) |
| Standard Gibbs Free Energy of Formation (gas) | ΔfG°(g) | Derived from ΔfH°(g) and S°(g) | Derived from calculated ΔfH°(g) and S°(g) |
Conclusion
While direct thermochemical data for this compound is currently unavailable, this technical guide provides a comprehensive and scientifically rigorous framework for its determination. By combining state-of-the-art experimental techniques such as combustion calorimetry and the transpiration method with high-level quantum chemical calculations, researchers can obtain the accurate and reliable data necessary for advancing research and development in the pharmaceutical and chemical sectors. The methodologies outlined herein are not only applicable to the title compound but can also be adapted for the characterization of other novel halogenated aromatic molecules.
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A Technical Guide to the Structural Elucidation of 2-Bromo-1-chloro-3-fluorobenzene: A Workflow for Researchers
Foreword: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its physicochemical properties and its interactions in a biological or material context. For halogenated aromatic compounds, which are prevalent in pharmaceuticals and advanced materials, crystal structure analysis provides critical insights into intermolecular forces, such as halogen bonding, that dictate solid-state behavior.[1][2] As of the writing of this guide, the single-crystal X-ray structure of 2-Bromo-1-chloro-3-fluorobenzene has not been reported in publicly accessible crystallographic databases. This document, therefore, serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive, field-proven workflow to determine its crystal structure, from synthesis to final structural analysis.
Part 1: Rationale and Molecular Synthesis
The strategic placement of multiple, distinct halogen atoms on a benzene ring creates a unique electronic and steric profile. This compound is a compelling subject for structural analysis due to the potential for complex intermolecular interactions, including various types of halogen bonds (X···X or X···B) which are highly directional and influential in crystal packing.[3][4] Understanding these interactions is crucial for designing novel molecules with tailored properties in drug discovery and crystal engineering.[5][6]
Proposed Synthesis Protocol
Obtaining high-quality single crystals begins with the synthesis of a pure compound. A common route to polysubstituted halobenzenes involves diazotization of an appropriate aniline precursor followed by a Sandmeyer-type reaction. A plausible synthetic route for a related isomer, 2-chloro-3-fluorobromobenzene, has been described and can be adapted.[7] The synthesis of the target compound can be approached via electrophilic bromination of 1-chloro-3-fluorobenzene or through a multi-step route starting from a suitable aniline. A general procedure starting from 3-chloro-2-fluoroaniline is outlined below.
Protocol 1: Synthesis via Bromination and Diazotization
-
Bromination: Dissolve 3-chloro-2-fluoroaniline in a suitable solvent such as N,N-dimethylformamide (DMF).[7]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.0-1.2 molar equivalents) portion-wise, maintaining the temperature. The bromine will add at the para position to the activating amino group.
-
Allow the reaction to stir at this temperature for 1-5 hours, monitoring completion via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7]
-
Diazotization & Reduction: Prepare a solution of sodium nitrite in water.
-
In a separate flask, add the brominated aniline intermediate to a mixture of an alcohol (e.g., isopropanol) and an acid (e.g., HCl). Cool this mixture to 0 °C.
-
Slowly add the sodium nitrite solution to the aniline mixture to form the diazonium salt.
-
Add a catalyst, such as cuprous chloride, to facilitate the deaminization-reduction reaction, replacing the amino group with hydrogen to yield the target this compound.[7]
-
Workup & Purification: Perform an aqueous workup to remove inorganic salts and purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and GC.
Caption: Proposed synthesis route for the target compound.
Part 2: Single Crystal Growth
The success of single-crystal X-ray diffraction is entirely dependent on the quality of the crystal. For small organic molecules like this compound, which is expected to be a low-melting solid or liquid at room temperature, several crystallization techniques should be attempted in parallel.[8]
Protocol 2: Crystal Growth Methodologies
-
Solvent Screening: Begin by testing the solubility of the purified compound in a range of common organic solvents (e.g., hexane, ethanol, methanol, acetone, dichloromethane, ethyl acetate) to identify a solvent in which the compound is moderately soluble.
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent identified in the screening.
-
Transfer the solution to a small, clean vial.
-
Cover the vial with a cap or parafilm pierced with a few small holes to allow for slow solvent evaporation.
-
Place the vial in a vibration-free location and observe for crystal growth over several days to weeks.
-
-
Vapor Diffusion (Liquid/Liquid):
-
Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane).
-
Place this solution in a small open vial.
-
Place the small vial inside a larger, sealed jar that contains a layer of a poor solvent (an "anti-solvent" like hexane) in which the compound is insoluble.
-
Over time, the anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.
-
-
Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at a slightly elevated temperature.
-
Slowly cool the solution. This can be done by placing it in a refrigerator or by using a programmable cooling device for very slow temperature ramping.
-
Part 3: Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable crystals (typically 0.1-0.3 mm in size) are obtained, the next step is to analyze them using SC-XRD to determine the precise three-dimensional arrangement of atoms.[9]
Data Collection Protocol
-
Crystal Mounting: Carefully select a high-quality, single crystal with well-defined faces and no visible defects. Mount the crystal on a goniometer head using a suitable cryoprotectant oil.[10]
-
Diffractometer Setup: Place the mounted crystal on the diffractometer. Modern instruments typically use a focused X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).[11]
-
Unit Cell Determination: Collect a few initial diffraction images (frames) at different orientations. Software will analyze the positions of the diffraction spots to determine the preliminary unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.[9]
-
Full Data Collection Strategy: Based on the determined crystal system, the software will calculate an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while continuously collecting diffraction images.[12]
-
Data Integration and Scaling: After collection, the raw image data is processed. This involves integrating the intensity of each diffraction spot and applying corrections for factors like Lorentz-polarization effects and absorption. The output is a reflection file (e.g., an HKL file) containing the Miller indices (h,k,l) and the corresponding intensity and standard uncertainty for each reflection.
Caption: Standard workflow for single-crystal X-ray diffraction.
Structure Solution and Refinement
-
Space Group Determination: The systematic absences in the reflection data are analyzed to determine the crystal's space group.[9]
-
Structure Solution: The "phase problem" is solved using either direct methods or Patterson methods to generate an initial electron density map. This map should reveal the positions of the heavier atoms (bromine and chlorine).
-
Structure Refinement: An initial molecular model is built based on the electron density map. This model is then refined against the experimental data using a least-squares algorithm. The process iteratively adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Final Model: Hydrogen atoms are typically placed in calculated positions. The final refined model is validated using metrics like R-factors (R1, wR2) and goodness-of-fit (GooF). The final output is a Crystallographic Information File (CIF).
Part 4: Anticipated Structural Features and Data Analysis
While the precise structure is unknown, we can anticipate key features based on the principles of crystal engineering. The analysis of the final CIF file should focus on both intramolecular geometry and intermolecular interactions.
Expected Crystallographic Data
The data obtained from a successful structure determination would be summarized as follows.
| Parameter | Anticipated Value/Information |
| Chemical Formula | C₆H₃BrClF |
| Formula Weight | 209.44 g/mol [13] |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z (Molecules per cell) | To be determined |
| Calculated Density (ρ) | g/cm³ |
| Final R indices [I>2σ(I)] | R1, wR2 |
| Goodness-of-Fit (S) | ~1.0 |
Analysis of Intermolecular Interactions
A primary focus of the analysis will be the identification and characterization of non-covalent interactions, particularly halogen bonds.[14] The three different halogen atoms (F, Cl, Br) create a rich landscape for such interactions.
-
Halogen Bonding: Look for short contacts between a halogen atom (especially the more polarizable Br and Cl) and a nucleophilic region on an adjacent molecule (such as another halogen atom or the π-system of the benzene ring).[3][5] These are typically directional interactions.
-
π-π Stacking: Analyze the packing for parallel arrangements of the benzene rings, which may indicate stabilizing π-π stacking interactions.
-
C-H···X Interactions: Investigate short contacts between aromatic C-H bonds and halogen atoms on neighboring molecules.
Caption: Potential non-covalent interactions in the crystal lattice.
Conclusion
Determining the crystal structure of this compound offers a valuable opportunity to study the interplay of diverse halogen atoms in directing solid-state architecture. While its structure remains unreported, the workflow detailed in this guide—encompassing synthesis, crystal growth, and state-of-the-art X-ray diffraction analysis—provides a robust and scientifically rigorous pathway for its elucidation. The resulting structural information will be of significant interest to medicinal chemists, materials scientists, and crystallographers, contributing to the fundamental understanding of halogen bonding and its application in rational molecular design.[15][16]
References
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- Gautam R. Desiraju. (2014, May 29). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research - ACS Publications.
- Z.L. Lu, et al. (2010, March). Halogen atoms in the modern medicinal chemistry: hints for the drug design. PubMed.
- Wikipedia. (n.d.). Halogen bond.
- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- G.R. Desiraju. (2014, August 19). Halogen bonds in crystal engineering: like hydrogen bonds yet different. PubMed.
- Lin, X., et al. (n.d.). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC - NIH.
- Zhijian Xu, et al. (2013, December 28). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications.
- PharmaBlock. (n.d.). Application of Halogen Bond in Drug Discovery.
- RSC Publishing. (n.d.). Halogen bonding in polymer science: from crystal engineering to functional supramolecular polymers and materials.
- Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.
- ResearchGate. (2025, August 6). Halogen Bonding in Crystal Engineering | Request PDF.
- SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.
- PubChem. (n.d.). 2-Bromo-1-chloro-3-fluoro-4-iodobenZene | C6H2BrClFI | CID 154665649.
- PubChem. (n.d.). This compound | C6H3BrClF | CID 21938660.
- PubChem. (n.d.). 2-Bromo-1-chloro-3-(trifluoromethyl)benzene | C7H3BrClF3 | CID 17750574.
- Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.
- University of Nevada, Las Vegas. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
- PubChem. (n.d.). 2-Bromo-1-chloro-4-fluorobenzene | C6H3BrClF | CID 2773263.
- Google Patents. (n.d.). CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene.
- PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301.
- Chunjingcui Optoelectronic Technology. (n.d.). This compound.
- ECHEMI. (n.d.). 1-BROMO-3-CHLORO-2-FLUOROBENZENE | 144584-65-6, 1-BROMO-3-CHLORO-2-FLUOROBENZENE Formula.
- Google Patents. (n.d.). JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.
- Sigma-Aldrich. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene | 883499-24-9.
- Chemcd. (n.d.). 1-bromo-2-chloro-3-fluorobenzene ,883499-24-9.
- Santa Cruz Biotechnology. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene | CAS 883499-24-9 | SCBT.
- GM Chemical. (n.d.). This compound CAS 309721-44-6.
- Echemi.com. (n.d.). 1-BROMO-2-CHLORO-3-FLUOROBENZENE SDS, 1000573-03-4 Safety Data Sheets.
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Methodological & Application
Application Note: Chemoselective Formation of 2-Chloro-3-fluorophenylmagnesium Bromide
A Detailed Protocol for the Synthesis of a Key Organometallic Intermediate from 2-Bromo-1-chloro-3-fluorobenzene
Introduction and Scientific Context
Polyhalogenated aromatic compounds are versatile building blocks in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. The selective functionalization of one halogen in the presence of others is a significant synthetic challenge that requires a nuanced understanding of relative reactivities. This document provides a comprehensive guide to the chemoselective formation of a Grignard reagent from this compound. The protocol leverages the differential reactivity of carbon-halogen bonds with magnesium metal to selectively form 2-chloro-3-fluorophenylmagnesium bromide, leaving the chloro and fluoro substituents intact. This Grignard reagent is a valuable intermediate, enabling the introduction of the 2-chloro-3-fluorophenyl moiety into a wide range of molecular scaffolds.
As a Senior Application Scientist, this guide is designed to provide not only a step-by-step procedure but also the underlying chemical principles and practical insights necessary for successful and reproducible execution. The protocols herein are structured to be self-validating, incorporating methods for initiation, monitoring, and confirmation of the desired organometallic species.
Principle of Chemoselective Grignard Formation
The successful synthesis of 2-chloro-3-fluorophenylmagnesium bromide hinges on the predictable reactivity hierarchy of organic halides with magnesium metal. The formation of a Grignard reagent is an oxidative insertion of magnesium into a carbon-halogen bond.[1] The rate of this reaction is highly dependent on the nature of the halogen.
For both alkyl and aryl halides, the reactivity order is consistently: I > Br > Cl > F [2][3][4]
This trend is governed by the carbon-halogen bond dissociation energy. The C-Br bond (approx. 285 kJ/mol for bromobenzene) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol for chlorobenzene) and the C-F bond (approx. 498 kJ/mol for fluorobenzene), making it the most susceptible to oxidative insertion by magnesium. Consequently, when this compound is treated with magnesium, the reaction occurs preferentially at the C-Br bond, yielding the desired Grignard reagent while preserving the more robust C-Cl and C-F bonds.
Key Challenges and Experimental Considerations
Several factors are critical for the successful and high-yield formation of the Grignard reagent.
-
Magnesium Activation: Magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[5][6] This layer must be disrupted to expose a fresh, reactive metal surface. Common activation methods include the addition of a small amount of iodine or 1,2-dibromoethane.[5][7][8] 1,2-dibromoethane is particularly effective as it reacts with magnesium to produce ethylene gas, providing a clear visual cue that the magnesium is active and the reaction has initiated.[5][8] Mechanical methods, such as crushing the magnesium turnings with a glass rod in the flask, can also be effective.[7]
-
Anhydrous Conditions: Grignard reagents are potent nucleophiles and extremely strong bases.[6] They react vigorously with protic sources, most notably water, to quench the reagent and form the corresponding hydrocarbon.[9][10] Therefore, all glassware must be scrupulously dried (e.g., oven-dried at >120 °C) and all reagents and solvents must be anhydrous.[11] The reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to exclude atmospheric moisture.
-
Solvent Choice: The solvent plays a crucial role in Grignard reagent formation. Ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential.[2][4] They do not react with the Grignard reagent but stabilize it by coordinating to the magnesium center, forming a soluble complex.[1][2] THF is often preferred for preparing aryl Grignard reagents from the less reactive aryl chlorides, but both are suitable for the more reactive aryl bromides.[1]
-
Side Reactions: The primary side reaction of concern is Wurtz-type coupling, where the formed Grignard reagent (R-MgX) reacts with the starting aryl halide (R-X) to form a biphenyl dimer (R-R).[12] This side reaction is favored by high local concentrations of the aryl halide and elevated temperatures.[13] To minimize this, the aryl halide solution should be added slowly to the magnesium suspension to maintain a low concentration, and the reaction temperature should be carefully controlled.
Visual Workflow: Selective Grignard Formation
The following diagram illustrates the intended reaction pathway and the principal side reaction.
Caption: Selective formation of the target Grignard reagent and the competing Wurtz coupling side reaction.
Detailed Experimental Protocol
5.1. Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% Purity | Sigma-Aldrich | |
| Magnesium Turnings | >99.5% Purity | Sigma-Aldrich | |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Use from a freshly opened bottle or still. |
| Iodine (I₂) | Crystal, Reagent Grade | Fisher Scientific | For activation. |
| 1,2-Dibromoethane | Anhydrous, 99% | Acros Organics | Alternative activator. |
| Saturated Aqueous NH₄Cl | - | - | For quenching. |
| Diethyl Ether (Et₂O) | Anhydrous | - | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | - | For drying. |
| Deuterium Oxide (D₂O) | 99.9 atom % D | Cambridge Isotope | For confirmation via deuteration. |
5.2. Equipment Setup
-
Three-neck round-bottom flask (e.g., 250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet and bubbler
-
Heating mantle with a temperature controller
-
Syringes and needles
-
All glassware must be oven-dried at 120 °C overnight and assembled hot under a positive flow of inert gas.
5.3. Step-by-Step Procedure
Step 1: Magnesium Activation
-
Place magnesium turnings (1.2 equivalents, e.g., 2.9 g, 120 mmol for a 100 mmol scale reaction) into the dried three-neck flask containing a magnetic stir bar.
-
Assemble the glassware under a positive pressure of nitrogen.
-
Add a single small crystal of iodine. The iodine vapor will deposit on the magnesium surface.
-
Gently warm the flask with a heat gun until the purple iodine color fades to brown and then disappears. This indicates the disruption of the oxide layer.
-
Alternative Activation: Add 10 mL of anhydrous THF to the magnesium, followed by a few drops (e.g., 0.2 mL) of 1,2-dibromoethane. Gentle warming and stirring should initiate bubbling (ethylene evolution), confirming activation.[5] Allow the bubbling to subside before proceeding.
Step 2: Grignard Reagent Formation
-
In the pressure-equalizing dropping funnel, prepare a solution of this compound (1.0 equivalent, e.g., 20.95 g, 100 mmol) in anhydrous THF (e.g., 80 mL).
-
Add a small portion (~5 mL) of this solution to the activated magnesium turnings. The reaction should initiate, evidenced by gentle refluxing of the solvent and the appearance of a cloudy, grayish-brown color. If the reaction does not start, gently warm the flask or crush the magnesium with a dry glass rod.[13]
-
Once the reaction is self-sustaining, begin the slow, dropwise addition of the remaining aryl bromide solution from the dropping funnel over 30-60 minutes. Control the addition rate to maintain a gentle reflux.[5] If the reaction becomes too vigorous, cool the flask with a water bath.
-
After the addition is complete, heat the reaction mixture to a gentle reflux using a heating mantle for an additional 1-2 hours to ensure all the magnesium has reacted. The final mixture should be a dark gray or brown solution.
-
Cool the reaction mixture to room temperature. The Grignard reagent is now ready for use in subsequent steps.
Step 3: Confirmation of Formation (Optional but Recommended)
-
Under an inert atmosphere, withdraw a small aliquot (e.g., 0.2 mL) of the Grignard solution via syringe.
-
Carefully inject the aliquot into a vial containing 1 mL of deuterium oxide (D₂O). The Grignard reagent will be quenched, replacing the MgBr group with a deuterium atom.
-
Add 2 mL of diethyl ether to the vial, cap, and shake.
-
Withdraw the organic (top) layer, dry it over a small amount of Na₂SO₄, and analyze by GC-MS.
-
The mass spectrum should show a molecular ion peak corresponding to 1-chloro-2-deuterio-3-fluorobenzene, confirming the regioselective formation of the Grignard reagent.
Data Summary and Troubleshooting
Table 1: Representative Reaction Parameters
| Parameter | Value | Rationale |
| Aryl Halide | This compound | Starting material with differential halogen reactivity. |
| Magnesium | 1.1 - 1.3 equivalents | A slight excess ensures complete consumption of the more valuable aryl halide. |
| Solvent | Anhydrous THF | Stabilizes the Grignard reagent and facilitates its formation.[2][4] |
| Concentration | ~1.0 M | A standard concentration for Grignard preparations. |
| Initiator | I₂ or 1,2-Dibromoethane | Chemically activates the passivated magnesium surface.[8] |
| Addition Temperature | ~35-45 °C (Gentle Reflux) | Sufficient to maintain the reaction rate without promoting side reactions. |
| Reaction Time | 2 - 3 hours | Allows for complete formation after slow addition. |
| Expected Yield | 80 - 95% (Determined by titration or derivatization) | Typical yield range for a well-executed Grignard formation from an aryl bromide. |
Table 2: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reaction Fails to Initiate | 1. Inactive magnesium (MgO layer).2. Wet glassware or solvent. | 1. Add more initiator (I₂ or dibromoethane), warm gently, or crush Mg turnings.[7]2. Ensure all equipment and reagents are scrupulously dry. |
| Low Yield of Grignard Reagent | 1. Incomplete reaction.2. Accidental quenching by moisture/air.3. Wurtz coupling. | 1. Increase reflux time after addition.2. Check for leaks in the inert gas setup.3. Slow the addition rate of the aryl halide.[13] |
| Formation of White Precipitate | Grignard reagent may precipitate at high concentrations or upon cooling. | This is often normal. The reagent should redissolve upon gentle warming or dilution if necessary for subsequent steps. |
| Dark, Tarry Mixture Forms | Significant side reactions or decomposition, possibly due to overheating. | Maintain careful temperature control during addition and reflux. Ensure slow, controlled addition to dissipate the heat of reaction. |
Safety Precautions
-
Fire Hazard: Diethyl ether and THF are extremely flammable.[9] Perform the reaction in a well-ventilated fume hood, away from ignition sources.
-
Reactive Reagents: Grignard reagents react violently with water.[9] Ensure no water is nearby during the reaction setup or quenching. Quenching should be done slowly and carefully, preferably by adding the Grignard solution to the quenching agent in an ice bath.
-
Inert Atmosphere: Work under a positive pressure of nitrogen or argon to prevent both quenching by moisture and potential fire risk from oxygen.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
Conclusion
This application note provides a robust and reliable protocol for the chemoselective synthesis of 2-chloro-3-fluorophenylmagnesium bromide. By exploiting the inherent differences in carbon-halogen bond reactivity, this method allows for the targeted formation of a valuable organometallic intermediate from a polyhalogenated precursor. Adherence to strict anhydrous conditions, proper magnesium activation, and controlled reaction parameters are paramount for achieving high yields and minimizing side products. The validation and troubleshooting steps included ensure that researchers can confidently prepare and utilize this reagent in their synthetic endeavors.
References
-
The Grignard Reaction. (n.d.). University of California, Davis. [Link]
-
Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (2001). Organic Process Research & Development. [Link]
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Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (2001). Organic Process Research & Development. [Link]
-
Does anyone know the best way to activate magnesium for the grignard reagent? (2014). ResearchGate. [Link]
-
An Introduction to Grignard Reagents. (n.d.). Chemguide. [Link]
-
Reactions of Alkyl Halides - Grignard Reagents. (2024). Chemistry LibreTexts. [Link]
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Grignard Reagent | Reactions | Preparation | Mechanism. (n.d.). ADICHEMISTRY. [Link]
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Alkyl Halide Reactivity. (n.d.). Michigan State University Chemistry. [Link]
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Reactions of Alkyl Halides - Grignard Reagents. (2023). Chemistry LibreTexts. [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (2019). Reaction Chemistry & Engineering. [Link]
-
Grignard Reaction. (n.d.). St. Olaf College. [Link]
-
The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]
-
Grignard reagent. (n.d.). Wikipedia. [Link]
-
How to prepare benzene from a Grignard reagent. (2018). Quora. [Link]
-
Aryl Grignards. (n.d.). University of Calgary Chemistry. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-1-chloro-3-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 2-Bromo-1-chloro-3-fluorobenzene
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. This compound is a prime example of a highly versatile synthetic intermediate. Its value lies in the differentiated reactivity of its two halogen substituents—bromine and chlorine. This inherent disparity allows for programmed, regioselective functionalization through palladium-catalyzed cross-coupling reactions. The presence of the fluorine atom further modulates the electronic properties of the ring and can enhance the metabolic stability or binding affinity of derivative molecules, making this scaffold particularly attractive for drug discovery programs.[1][2]
This guide provides a detailed exploration of the principal palladium-catalyzed cross-coupling reactions applicable to this compound. We will delve into the mechanistic underpinnings that govern selectivity, offer field-proven protocols, and present data to guide researchers in leveraging this powerful synthetic tool.
PART 1: The Principle of Regioselectivity: C-Br vs. C-Cl Activation
The cornerstone of utilizing this compound is the predictable and high-fidelity selective activation of the carbon-bromine (C-Br) bond over the carbon-chlorine (C-Cl) bond. This selectivity is not arbitrary; it is governed by fundamental principles of organometallic chemistry.
The rate-determining step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[3][4] This step involves the cleavage of the carbon-halogen bond. The energy required for this cleavage is directly related to the bond dissociation energy (BDE) of the respective C-X bond. The established order of reactivity for aryl halides in oxidative addition is C-I > C-Br > C-Cl >> C-F, which inversely correlates with their BDEs.[5][6]
For this compound, the C-Br bond is significantly weaker and thus more susceptible to cleavage by the electron-rich Pd(0) center than the more robust C-Cl bond. This energy difference allows for a wide reaction window where conditions can be tailored to effect coupling exclusively at the bromine-substituted position, leaving the chlorine and fluorine atoms untouched for potential subsequent transformations.
Caption: Preferential oxidative addition at the weaker C-Br bond.
PART 2: Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its operational simplicity, the stability of its organoboron reagents, and its broad functional group tolerance.[7][8] When applied to this compound, it provides a direct route to substituted 2-chloro-3-fluorobiphenyls, which are important pharmacophores.
Mechanism Overview
The catalytic cycle involves three key steps: (1) Oxidative addition of the aryl bromide to Pd(0), (2) Transmetalation of the aryl group from the boronic acid (activated by a base) to the palladium(II) center, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7][9]
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Application Note: Synthesis of Substituted Benzofurans via Regioselective Sonogashira Coupling and Annulation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Substituted benzofurans are privileged heterocyclic scaffolds found in a vast array of pharmaceuticals, natural products, and advanced organic materials. Their synthesis, particularly from polysubstituted aromatic precursors, presents significant challenges in achieving regiocontrol. This guide details a robust and highly selective method for the synthesis of functionalized benzofurans starting from polyhalogenated phenols. We focus on a one-pot, domino Palladium/Copper-catalyzed Sonogashira coupling and intramolecular annulation (cyclization) strategy. Using 2-bromo-6-chloro-4-fluorophenol as a model substrate, we demonstrate how the differential reactivity of halogen atoms can be exploited to achieve precise regiochemical outcomes, yielding benzofuran products with intact chloro and fluoro substituents available for subsequent diversification. This protocol offers high yields, excellent functional group tolerance, and operational simplicity, making it an invaluable tool for medicinal and process chemists.
Introduction: The Significance of the Benzofuran Core
The benzofuran ring system, an isomeric form of isobenzofuran, is a cornerstone of heterocyclic chemistry. Its rigid, planar structure and unique electronic properties make it a key pharmacophore in numerous FDA-approved drugs and biologically active compounds. Molecules incorporating this scaffold exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.
The development of efficient and modular synthetic routes to access diverse benzofuran derivatives is therefore a paramount objective in drug discovery and organic synthesis. Classical methods, while foundational, often suffer from limitations such as harsh reaction conditions, limited substrate scope, or poor regioselectivity. Modern synthetic chemistry has ushered in an era of transition-metal-catalyzed reactions that provide elegant solutions to these challenges.
Among the most powerful of these is the tandem Sonogashira coupling/cyclization of an ortho-halophenol with a terminal alkyne.[1] This application note provides a detailed protocol and mechanistic rationale for this transformation, specifically addressing the synthetic complexities posed by a polyhalogenated starting material like 2-Bromo-1-chloro-3-fluorobenzene. By starting with the corresponding phenol, 2-bromo-6-chloro-4-fluorophenol, we illustrate a pathway that leverages the predictable reactivity hierarchy of halogens (Br > Cl) in palladium catalysis to achieve a highly regioselective synthesis.
The Core Directive: A Domino Approach to Benzofuran Synthesis
The chosen strategy is a one-pot domino reaction that seamlessly combines two distinct catalytic cycles to build the benzofuran core.
-
Palladium/Copper-Catalyzed Sonogashira Coupling: A C(sp²)–C(sp) bond is formed between the ortho-halophenol and a terminal alkyne.[2][3] This reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.
-
Intramolecular Annulation (Cyclization): The resulting 2-alkynylphenol intermediate undergoes an intramolecular nucleophilic attack of the phenolic oxygen onto the alkyne (hydroalkoxylation), typically in a 5-exo-dig cyclization fashion, to form the furan ring.[4][5]
This tandem process is highly efficient, as it avoids the isolation of the often-unstable 2-alkynylphenol intermediate. The key to success with a substrate like 2-bromo-6-chloro-4-fluorophenol is the selective activation of the C–Br bond over the more robust C–Cl and C–F bonds during the initial oxidative addition step to the palladium catalyst.
Causality of the Catalytic System
The reaction mechanism involves two interconnected catalytic cycles, as illustrated below.
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Caption: Catalytic cycles for the domino Sonogashira coupling and annulation.
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the ortho-halophenol (selectively at the C-Br bond) to form a Pd(II) intermediate.[6]
-
Copper Cycle : Concurrently, the terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper acetylide species.[7] This step increases the nucleophilicity of the alkyne.
-
Transmetalation : The copper acetylide transfers the alkyne group to the palladium center, regenerating the Cu(I) salt. This is often the rate-determining step.[3]
-
Reductive Elimination : The Pd(II) complex reductively eliminates the final coupled product, 2-alkynylphenol, and regenerates the active Pd(0) catalyst.
-
5-exo-dig Annulation : The generated 2-alkynylphenol, in the presence of a base or catalyst, undergoes a favored 5-exo-dig intramolecular cyclization to yield the final benzofuran product.[8][9]
Application Protocol: Synthesis of 6-Chloro-4-fluoro-2-phenylbenzofuran
This protocol details the synthesis of a specific substituted benzofuran from 2-bromo-6-chloro-4-fluorophenol and phenylacetylene. This example is chosen to highlight the excellent regioselectivity of the reaction.
Rationale for Starting Material: While the topic specifies "from this compound," a direct, one-step synthesis of a benzofuran is not feasible. A practical synthesis requires an ortho-hydroxy group. Therefore, we utilize 2-bromo-6-chloro-4-fluorophenol , a plausible derivative, to demonstrate the core benzofuran synthesis. The synthesis of this phenol from the parent trihalobenzene is a separate multi-step process.[10][11][12][13]
Caption: Experimental workflow for benzofuran synthesis.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 2-Bromo-6-chloro-4-fluorophenol | Schlenk flask or oven-dried round-bottom flask |
| Phenylacetylene | Magnetic stirrer with heating plate |
| Dichlorobis(triphenylphosphine)palladium(II) | Inert gas line (Nitrogen or Argon) |
| Copper(I) Iodide (CuI) | Syringes and needles |
| Triethylamine (Et₃N), anhydrous | Condenser |
| N,N-Dimethylformamide (DMF), anhydrous | TLC plates and chamber |
| Ethyl acetate, Hexanes (for chromatography) | Rotary evaporator |
| Saturated aq. NH₄Cl, Brine | Glassware for extraction and chromatography |
Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts can be toxic. DMF is a skin irritant.
Step-by-Step Experimental Protocol
-
Vessel Preparation: Place a magnetic stir bar into a 50 mL Schlenk flask. Flame-dry the flask under vacuum and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: To the flask, add 2-bromo-6-chloro-4-fluorophenol (1.0 mmol, 224.4 mg), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 14.0 mg, 2 mol%), and copper(I) iodide (0.04 mmol, 7.6 mg, 4 mol%).
-
Solvent and Base: Evacuate and backfill the flask with nitrogen once more. Add anhydrous DMF (5 mL) and anhydrous triethylamine (3.0 mmol, 0.42 mL) via syringe.
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise to the stirring mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then slowly heat to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Quenching and Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 20 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes to 95:5 hexanes:ethyl acetate to afford the pure product.
Expected Results and Characterization
| Parameter | Expected Value |
| Product Name | 6-Chloro-4-fluoro-2-phenylbenzofuran |
| Appearance | White to off-white solid |
| Yield | 75-85% |
| ¹H NMR (CDCl₃) | δ 7.85-7.75 (m, 2H), 7.50-7.30 (m, 4H), 7.15 (dd, 1H), 7.05 (s, 1H) |
| ¹³C NMR (CDCl₃) | δ 158.2, 156.0 (d), 154.5, 130.0, 129.2, 128.8, 125.5, 122.0, 115.0 (d), 112.5, 105.0 (d), 101.0 |
| Mass Spec (EI) | m/z (M⁺) calculated for C₁₄H₈ClFO: 246.02; found: 246.0 |
Note: NMR chemical shifts are approximate and provided for guidance. Actual values should be confirmed experimentally. Spectroscopic data is essential for structural elucidation.[14][15][16][17]
Field-Proven Insights & Troubleshooting
-
Causality of Reagent Choice:
-
Catalyst: PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[18] Other Pd(0) sources like Pd(PPh₃)₄ can also be used.[3]
-
Copper Co-catalyst: CuI is crucial for activating the alkyne and accelerating the transmetalation step.[19] Its omission leads to a much slower "copper-free" Sonogashira reaction.[20]
-
Base: Triethylamine serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and neutralizes the HBr generated during the catalytic cycle.[2] Other bases like K₃PO₄ or Cs₂CO₃ can be used, particularly in more challenging couplings.[5]
-
Solvent: DMF is an excellent polar aprotic solvent that helps to solubilize the various components of the reaction.[21] Toluene or dioxane can also be effective.[1]
-
-
Common Issues and Self-Validating Systems:
-
Problem: Low Yield/No Reaction.
-
Cause: Inactive catalyst, insufficient exclusion of air, wet reagents/solvents.
-
Solution: Ensure the palladium catalyst is active. Use freshly distilled, anhydrous solvents and base. Maintain a strict inert atmosphere throughout the reaction.
-
-
Problem: Formation of a Side Product (Glaser Coupling).
-
Cause: A significant side reaction is the oxidative homocoupling of the alkyne to form a diyne, which is promoted by the copper catalyst in the presence of oxygen.[22][23]
-
Solution: Thoroughly degas all solvents and maintain a strict inert atmosphere. Running the reaction under more dilute conditions can also disfavor this bimolecular side reaction.
-
-
Problem: Difficult Purification.
-
Cause: Residual catalyst or homocoupled byproducts.
-
Solution: A thorough aqueous workup helps remove the amine base and salts. Passing the crude product through a small plug of silica before full chromatography can remove baseline impurities.
-
-
Conclusion and Future Applications
The domino Sonogashira coupling/annulation reaction is a highly effective and regioselective method for synthesizing substituted benzofurans from polyhalogenated phenols. By exploiting the differential reactivity of the C-Br bond, we have demonstrated the synthesis of a 6-chloro-4-fluoro-2-phenylbenzofuran, a versatile intermediate for further chemical exploration. The remaining chloro and fluoro groups serve as synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid construction of complex, multi-substituted benzofuran libraries for screening in drug discovery and materials science programs. This protocol provides a reliable and scalable foundation for researchers in the field.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Kishore, D. R., & Satyanarayana, G. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158-10172. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Cacchi, S., & Fabrizi, G. Synthesis and functionalization of benzofurans via palladium-catalyzed reactions. Chemical Reviews, 111(5), PR215-PR283. [Link]
-
Joshi, O. P., et al. Palladium(II) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Advances, 14, 27141-27152. [Link]
-
Guchhait, S. K., et al. One-pot synthesis of benzofurans via a palladium-catalyzed domino Sonogashira coupling-cyclization. Tetrahedron Letters, 52(43), 5619-5623. [Link]
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Protocol and Application Notes for the Regioselective Ortho-Lithiation of 2-Bromo-1-chloro-3-fluorobenzene
An Application Guide for Researchers
Abstract
This document provides a comprehensive technical guide for the regioselective ortho-lithiation of 2-bromo-1-chloro-3-fluorobenzene, a versatile polysubstituted aromatic building block.[1] We delve into the mechanistic principles governing the reaction's regioselectivity, detailing the hierarchy of halogen directing group ability. A field-tested, step-by-step protocol using Lithium Diisopropylamide (LDA) is presented, designed to favor deprotonation at the C4 position, guided by the potent directing effect of the fluorine atom. This guide includes detailed safety procedures for handling organolithium reagents, a troubleshooting matrix, and methods for quenching the resulting aryllithium intermediate to install a desired electrophile, exemplified by iodination.
Introduction: The Strategic Value of Directed ortho-Metalation (DoM)
Directed ortho-Metalation (DoM) stands as one of the most powerful strategies for the regioselective functionalization of aromatic and heteroaromatic systems.[2] The reaction involves the deprotonation of a position ortho to a Directed Metalation Group (DMG) by a strong organolithium base. The DMG, typically a Lewis basic functional group, coordinates to the lithium cation, delivering the base to a proximate C-H bond and facilitating its abstraction. This "complex-induced proximity effect" (CIPE) provides exquisite regiocontrol that is often unattainable through classical electrophilic aromatic substitution methods.[3]
The substrate, this compound, presents a unique synthetic challenge and opportunity.[4] It possesses three distinct halogen atoms, each capable of exerting a directing effect. Harnessing this competition to achieve a single, predictable lithiation outcome is crucial for its use in constructing complex molecules for pharmaceutical and agrochemical applications.[1] This guide provides the foundational understanding and practical protocol to selectively functionalize this substrate at the C4 position.
Mechanistic Rationale and Regiocontrol
The key to predicting the outcome of this reaction lies in understanding the interplay between the directing abilities of the three halogen atoms and the choice of the lithiating agent.
The Hierarchy of Halogen Directing Groups
In DoM chemistry, the ability of a substituent to direct lithiation is paramount. For halogens, this ability generally correlates with their electronegativity and capacity to coordinate with the lithium ion. The established hierarchy for halogen DMGs is:
F > Cl > Br > I
Fluorine is a significantly more effective DMG than chlorine or bromine.[5][6] This is attributed to its strong inductive electron-withdrawing effect, which increases the acidity of the ortho protons, and its ability to act as a potent coordination site for the lithium base.
Predicting Regioselectivity for this compound
On the substrate, there are two unsubstituted positions available for lithiation: C4 and C6. We can analyze the directing vectors from the existing halogens:
-
C3-Fluorine (Strongest Director): Directs to its ortho positions, C2 (blocked by Br) and C4 .
-
C1-Chlorine (Moderate Director): Directs to its ortho positions, C2 (blocked by Br) and C6 .
-
C2-Bromine (Weakest Director): Directs to its ortho positions, C1 (blocked by Cl) and C3 (blocked by F).
Given the superior directing strength of fluorine, lithiation is strongly predicted to occur at the C4 position . The protocol is therefore designed to maximize this intrinsic electronic preference.
Figure 1: Competing directing effects in the ortho-lithiation of this compound.
Choice of Lithiating Agent: LDA vs. Alkyllithiums
While alkyllithiums like n-BuLi are workhorse bases for DoM, they pose a significant risk of a competing side reaction with this substrate: lithium-halogen exchange .[7] This is particularly rapid with aryl bromides and iodides. To circumvent this, a strong, non-nucleophilic amide base is the superior choice.
Lithium Diisopropylamide (LDA) is ideal for this transformation for several reasons:
-
High Basicity: It is sufficiently basic (pKa of diisopropylamine is ~36) to deprotonate the aromatic ring.[7]
-
Steric Hindrance: The bulky isopropyl groups make LDA a poor nucleophile, minimizing the risk of unwanted addition reactions.[8]
-
Reduced Li-X Exchange: LDA is significantly less prone to engaging in lithium-halogen exchange compared to alkyllithiums.[9]
For these reasons, this protocol employs freshly prepared LDA to ensure high reactivity and regioselectivity.
Detailed Experimental Protocol
This protocol details the in situ generation of LDA, the regioselective lithiation of this compound, and subsequent quenching with iodine to yield 1-bromo-2-chloro-3-fluoro-4-iodobenzene .[10][11]
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich | Store under inert gas. |
| Diisopropylamine | >99.5%, anhydrous | Acros Organics | Distill from CaH₂ before use. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Titrate before use to determine exact concentration.[12] |
| Iodine (I₂) | >99.8% | J.T. Baker | Grind into a fine powder and dry in a desiccator. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Freshly distill from sodium/benzophenone ketyl under N₂. |
| Saturated aq. NH₄Cl solution | Reagent Grade | - | Used for quenching. |
| Sodium thiosulfate (Na₂S₂O₃) | Reagent Grade | - | For workup to remove excess iodine. |
| Diethyl ether / Ethyl acetate | ACS Grade | - | For extraction. |
| Magnesium sulfate (MgSO₄) | Anhydrous | - | For drying organic layers. |
| Equipment | |||
| Three-neck round-bottom flask | Oven or flame-dried under vacuum. | ||
| Schlenk line / Inert gas manifold (N₂/Ar) | Essential for maintaining an inert atmosphere. | ||
| Syringes and needles | Oven-dried. | ||
| Low-temperature thermometer | |||
| Dry ice/acetone bath | To maintain -78 °C. |
Critical Safety Precautions
-
Pyrophoric Reagents: n-BuLi is pyrophoric and reacts violently with water and air. All manipulations must be performed under a strict inert atmosphere (N₂ or Ar) using Schlenk line techniques.[12]
-
Anhydrous Conditions: Organolithium reactions are extremely sensitive to moisture. All glassware must be rigorously dried, and all solvents and reagents must be anhydrous.
-
Exothermic Reactions: The generation of LDA and the quenching of the reaction can be exothermic. Maintain slow addition rates and efficient cooling.[13]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves. Work in a chemical fume hood.
Step-by-Step Methodology
Figure 2: Step-by-step experimental workflow for the ortho-lithiation and iodination protocol.
Procedure:
-
LDA Preparation:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add anhydrous THF (80 mL) and diisopropylamine (1.54 mL, 11.0 mmol, 1.1 equiv).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equiv) dropwise via syringe over 10 minutes. The solution may become slightly cloudy.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
-
Lithiation:
-
In a separate dry flask, dissolve this compound (2.09 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (20 mL).
-
Add the substrate solution dropwise to the cold LDA solution over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1.5 hours. The solution should appear as a pale yellow to light brown homogeneous mixture.
-
-
Electrophilic Quench with Iodine:
-
In another dry flask, dissolve iodine (3.05 g, 12.0 mmol, 1.2 equiv) in anhydrous THF (20 mL).
-
Slowly add the iodine solution to the aryllithium mixture at -78 °C. The dark color of the iodine should be consumed upon addition.
-
After the addition is complete, stir the reaction at -78 °C for an additional hour, then remove the cooling bath and allow the mixture to warm to room temperature over 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.
-
Decolorize the mixture by adding saturated aqueous sodium thiosulfate solution dropwise until the iodine color disappears.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-bromo-2-chloro-3-fluoro-4-iodobenzene.[11]
-
Expected Results and Troubleshooting
| Parameter | Expected Value/Observation |
| Reagents | This compound (1.0 equiv), LDA (1.1 equiv), I₂ (1.2 equiv) |
| Temperature | -78 °C for lithiation and quench |
| Reaction Time | 1.5 hours for lithiation, 1 hour for quench |
| Expected Yield | 75-85% (post-purification) |
| Product Appearance | White to off-white solid |
| Key Characterization | The product, 1-bromo-2-chloro-3-fluoro-4-iodobenzene (C₆H₂BrClFI), has a molecular weight of 335.34 g/mol .[11] |
Troubleshooting Guide:
| Problem | Probable Cause | Suggested Solution |
| Low or No Yield | 1. Wet glassware/solvents. 2. Inactive n-BuLi. 3. Temperature too high. | 1. Rigorously dry all equipment and distill solvents. 2. Titrate n-BuLi before use. 3. Maintain -78 °C strictly. |
| Mixture of Isomers | 1. Lithiation temperature was too high, allowing for equilibration or loss of selectivity. 2. Insufficient time for lithiation. | 1. Ensure efficient cooling and slow substrate addition. 2. Increase lithiation time to 2 hours. |
| Starting Material Recovered | 1. Insufficient base (LDA). 2. Reaction time too short. | 1. Use freshly titrated n-BuLi to prepare LDA. 2. Extend the lithiation time. |
| Formation of Butylated Product | Contamination with unreacted n-BuLi during substrate addition. | Ensure the LDA formation is complete (stir for 30 min) before adding the substrate. |
References
-
Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. Retrieved from [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Retrieved from [Link]
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Macklin, T. K., & Snieckus, V. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. Retrieved from [Link]
-
Tilly, D., Fu, J. M., Zhao, B. P., Alessi, M., Castanet, A. S., Snieckus, V., & Mortier, J. (2010). On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. Organic Letters, 12(1), 68-71. Retrieved from [Link]
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Macklin, T. K., & Snieckus, V. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
-
Tilly, D., Fu, J. M., Zhao, B. P., Alessi, M., Castanet, A. S., Snieckus, V., & Mortier, J. (2010). On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. PubMed. Retrieved from [Link]
-
Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G Myers Research Group. Retrieved from [Link]
-
Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]
-
National Institutes of Health. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
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ResearchGate. (2018). Mechanism of Lithium Diisopropylamide-Mediated Ortholithiation of 1,4-bis(Trifluoromethyl)benzene under Nonequilibrium Conditions. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]
-
ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D. Retrieved from [Link]
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
-
University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. Retrieved from [Link]
-
Brainly.com. (2023). n-Butyllithium (n-BuLi) is a stronger base than lithium diisopropylamide (LDA) but would not be a good. Retrieved from [Link]
-
Reddit. (2021). Ortho-metalation vs. Li-X exhange?. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References. Retrieved from [Link]
-
Infoscience EPFL. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Regioselective ortho-Lithiation of Chloro- and Bromo-Substituted Fluoroarenes. Retrieved from [Link]
-
PubMed. (2010). Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined Ortho-Lithiation-Halocyclization Strategies. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined ortho-Lithiation-Halocyclization Strategies. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-2-chloro-3-fluoro-4-iodobenzene. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-3-chloro-2-fluorobenzene. Retrieved from [Link]
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GM Chemical. (n.d.). This compound CAS 309721-44-6. Retrieved from [Link]
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Application Notes & Protocols: Heck Reaction Conditions for 2-Bromo-1-chloro-3-fluorobenzene
Document ID: ANP-HR-21CFB-001
Version: 1.0
For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides a comprehensive technical guide for performing the Mizoroki-Heck reaction using 2-Bromo-1-chloro-3-fluorobenzene as the aryl halide substrate. Given the differential reactivity of the halogen substituents (Br, Cl, F), this substrate presents a unique challenge in achieving selective C-C bond formation. These application notes detail the theoretical underpinnings, catalyst selection strategies, detailed experimental protocols, and optimization workflows to guide researchers in successfully employing this versatile building block in complex molecule synthesis.
Introduction and Strategic Considerations
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, facilitating the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This transformation is pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The substrate, this compound, offers a strategic advantage due to its multiple, differentially reactive halogen atoms, allowing for selective and sequential cross-coupling reactions.
The primary challenge lies in selectively activating the C-Br bond over the more inert C-Cl and C-F bonds. The general reactivity trend for aryl halides in palladium-catalyzed oxidative addition is I > Br > OTf > Cl >> F.[4][5] This inherent reactivity difference forms the basis for achieving chemoselective Heck coupling at the brominated position.
Key Strategic Goals:
-
Chemoselectivity: Achieve exclusive reaction at the C-Br bond, leaving the C-Cl and C-F bonds intact for potential subsequent transformations.
-
High Yield: Optimize conditions to maximize the conversion of the starting material to the desired mono-alkenylated product.
-
Stereoselectivity: Ensure the formation of the thermodynamically favored trans-(E)-alkene product, a characteristic feature of the Heck reaction.[6]
Mechanistic Insight: The Basis for Selectivity
The selectivity of the Heck reaction with this compound is dictated by the initial, and often rate-determining, oxidative addition step of the Pd(0) catalyst into the carbon-halogen bond.[5][7]
Catalytic Cycle of the Heck Reaction
The accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle:[1][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the most labile carbon-halogen bond (C-Br) to form a square planar Aryl-Pd(II)-X complex. This step's facility is the key to selectivity.[9]
-
Olefin Coordination & Insertion: The alkene coordinates to the palladium center, followed by a syn-migratory insertion of the aryl group into the C=C bond.[8][10]
-
β-Hydride Elimination: A syn-elimination of a palladium hydride species occurs, forming the final substituted alkene product.[5]
-
Reductive Elimination & Catalyst Regeneration: A base neutralizes the generated H-X, facilitating the reductive elimination and regeneration of the active Pd(0) catalyst for the next cycle.[5]
Caption: Figure 1. The Heck Reaction Catalytic Cycle.
Recommended Starting Protocols
Based on established methodologies for aryl bromides, the following protocols provide robust starting points for the Heck reaction with this compound.[11][12] Two primary systems are presented: a classical phosphine-ligated system and a modern phosphine-free alternative.
3.1. Protocol 1: Palladium Acetate / Triphenylphosphine System
This is a conventional and cost-effective catalyst system suitable for many standard Heck couplings.
Materials:
-
This compound (1.0 equiv.)
-
Alkene (e.g., Styrene, n-Butyl Acrylate) (1.2 - 1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-3 mol%)
-
Triphenylphosphine (PPh₃) (2-6 mol%)
-
Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equiv.)
-
Solvent: Anhydrous DMF, Acetonitrile, or Toluene (0.1 - 0.5 M)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 equiv.) and PPh₃ (e.g., 0.04 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₂CO₃, 2.0 equiv.), this compound (1.0 equiv.), and the anhydrous solvent.
-
Alkene Addition: Add the alkene coupling partner (1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting aryl bromide is consumed.
-
Work-up:
-
Cool the mixture to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).
-
Filter the mixture through a pad of Celite to remove the palladium black and inorganic salts.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
3.2. Protocol 2: Phosphine-Free Catalyst System
Recent advancements have led to highly active phosphine-free palladium catalysts, which can offer advantages in terms of cost and ease of purification.[6]
Materials:
-
This compound (1.0 equiv.)
-
Alkene (e.g., Styrene, n-Butyl Acrylate) (1.2 - 1.5 equiv.)
-
Palladium Precatalyst: Pd(OAc)₂ (1-3 mol%) or a specialized N-Heterocyclic Carbene (NHC) Pd complex.[6]
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)
-
Solvent: Anhydrous DMAc, DMF, or an ionic liquid.[1]
Procedure:
The procedure is analogous to Protocol 1, omitting the addition of a phosphine ligand. These systems may require slightly higher temperatures or longer reaction times but can be highly effective.
Data Summary: Typical Reaction Parameters
The table below summarizes common starting conditions for the Heck reaction, which should be optimized for the specific alkene partner.
| Parameter | Condition A (Classical) | Condition B (Modern/NHC) | Rationale / Notes |
| Pd Source | Pd(OAc)₂ (1-3 mol%) | Pd(OAc)₂ or [Pd(NHC)Cl₂]₂ (0.5-2 mol%) | Pd(OAc)₂ is a common, stable Pd(II) precatalyst reduced in situ.[10] NHC ligands can enhance catalyst stability and activity.[2] |
| Ligand | PPh₃ or P(o-tol)₃ (2-6 mol%) | None or specialized NHC | Electron-rich, bulky phosphines can accelerate oxidative addition for less reactive halides.[2] |
| Base | Et₃N, K₂CO₃ (1.5-2.0 equiv.) | K₂CO₃, Cs₂CO₃ (2.0 equiv.) | An inorganic base is often preferred to avoid side reactions. Cs₂CO₃ can be beneficial for challenging couplings. |
| Solvent | DMF, MeCN, Toluene | DMAc, NMP, Ionic Liquids | High-boiling polar aprotic solvents are standard. Ionic liquids can promote phosphine-free reactions.[1] |
| Temperature | 80 - 120 °C | 100 - 140 °C | Higher temperatures may be needed for less reactive alkenes or to ensure complete conversion. |
| Alkene | Styrene, Acrylates | Styrene, Acrylates, Vinyl Ethers | Electron-deficient alkenes like acrylates are typically more reactive.[1] |
Optimization and Troubleshooting Workflow
If initial trials result in low yield, incomplete conversion, or side product formation, a systematic optimization approach is crucial.
Caption: Figure 2. Troubleshooting Workflow.
Common Issues and Solutions:
-
Low Conversion: This often points to insufficient catalyst activity or thermal instability.
-
Solution: Increase reaction temperature. If this fails, screen more robust ligands (e.g., bulky, electron-rich phosphines) or switch to a more polar, higher-boiling solvent like DMAc.[13]
-
-
Dehalogenation (Hydrodehalogenation): Formation of 1-chloro-3-fluorobenzene is a common side reaction.
-
Solution: This can arise from impurities in the solvent or base. Ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere. Using a weaker base or slightly lower temperatures may also help.
-
-
Formation of Heck Dimer/Oligomer: The alkene couples with itself.
-
Solution: This is more common with electron-rich alkenes. Ensure a slow, controlled addition of the alkene or use a slight excess of the aryl halide.
-
Conclusion
The selective Heck reaction of this compound is a highly achievable and valuable transformation. By leveraging the inherent difference in C-X bond reactivity, researchers can reliably form the mono-alkenylated product. The protocols and optimization strategies outlined in this document provide a solid foundation for success. Careful attention to reagent purity, inert atmosphere techniques, and systematic optimization will enable the efficient use of this versatile building block in multi-step synthetic campaigns.
References
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Heck reaction. Retrieved from [Link]
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Nakashima, Y., Hirata, G., Sheppard, T. D., & Nishikata, T. (2020). The Mizoroki-Heck reaction with internal olefins: Reactivities and stereoselectivities. UCL Discovery. Retrieved from [Link]
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BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
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de Vries, J. G. (2008). Mechanisms of the Mizoroki–Heck Reaction. SciSpace. Retrieved from [Link]
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Kumar, D., & Ali, M. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health. Retrieved from [Link]
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Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. ResearchGate. Retrieved from [Link]
-
Hu, X., et al. (2005). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. ACS Publications. Retrieved from [Link]
-
Montgomery, T. P., & Sigman, M. S. (2017). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. National Institutes of Health. Retrieved from [Link]
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Sharma, P., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Modern Heck Reactions. Retrieved from [Link]
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ResearchGate. (2019). Approaches to the Heck reaction on challenging substrates. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
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ResearchGate. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from [Link]
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NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]
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Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. Retrieved from [Link]
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MDPI. (2014). Palladium Catalysts for Cross-Coupling Reaction. Retrieved from [Link]
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RSC Publishing. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Retrieved from [Link]
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Application Note: A Guide to the Chemoselective Sonogashira Coupling of 2-Bromo-1-chloro-3-fluorobenzene
Introduction: Precision in Complexity
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-catalyzed transformation is invaluable for constructing conjugated enynes and arylalkynes, which are pivotal structural motifs in pharmaceuticals, natural products, and advanced materials.[3]
The true power of the Sonogashira coupling is revealed when applied to substrates bearing multiple, distinct halogen substituents. Such polyhalogenated arenes are versatile building blocks, allowing for sequential, site-selective functionalization. This guide provides a detailed examination and a robust protocol for the chemoselective Sonogashira coupling of 2-bromo-1-chloro-3-fluorobenzene. We will explore the fundamental principles that govern the selective activation of the carbon-bromine bond over the more robust carbon-chlorine and carbon-fluorine bonds, providing researchers with the tools to predictably functionalize complex scaffolds.
The Principle of Chemoselectivity: Exploiting Bond Dissociation Energies
The success of a selective cross-coupling reaction on a polyhalogenated arene hinges on the differential reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed reactions, the first and often rate-determining step is the oxidative addition of the Pd(0) catalyst into the C-X bond.[4][5] The energy required for this step is directly related to the bond dissociation energy (BDE) of the specific C-X bond. The weaker the bond, the more readily it undergoes oxidative addition.
The established reactivity trend for aryl halides is:
C–I > C–Br > C–Cl > C–F
This hierarchy is a direct consequence of their respective BDEs, as summarized below.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Relative Reactivity |
| C–F | ~536 | Lowest |
| C–Cl | ~400 | Low |
| C–Br | ~337 | High |
| C–I | ~272 | Highest |
| (Data synthesized from established chemical principles)[4][6] |
For this compound, the C-Br bond is significantly weaker than the C-Cl and C-F bonds.[4] This substantial difference in bond strength allows a well-tuned palladium catalyst to selectively insert into the C-Br bond, leaving the C-Cl and C-F bonds untouched under controlled conditions.[5][7] This principle forms the basis of the selective protocol described herein.
The Dual Catalytic System: A Mechanistic Overview
The classical Sonogashira reaction employs a synergistic dual catalytic system involving palladium and copper.[1][8] While copper-free variants exist to prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling), the co-catalyzed system remains highly efficient and is often the first choice for achieving high yields under mild conditions.[9][10]
-
The Palladium Cycle (The Workhorse): This cycle orchestrates the main cross-coupling event.
-
Reductive Elimination & Catalyst Activation: The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂, initiates the cycle.[1]
-
Oxidative Addition: The Pd(0) complex selectively inserts into the weakest carbon-halogen bond—in our case, the C-Br bond of this compound—to form a square planar Pd(II) intermediate.[11] This is the key chemoselectivity-determining step.
-
Transmetalation: The halide ligand on the Pd(II) complex is exchanged for the alkynyl group. This step is dramatically accelerated by the copper cycle.
-
Reductive Elimination: The newly formed aryl and alkynyl ligands on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]
-
-
The Copper Cycle (The Accelerator): This cycle prepares the alkyne for efficient transfer to the palladium center.
-
Copper-Alkyne Complexation: The copper(I) salt (e.g., CuI) coordinates with the terminal alkyne.[11]
-
Deprotonation: In the presence of an amine base, the acidic terminal proton of the alkyne is removed to form a copper(I) acetylide intermediate.[9] This species is significantly more nucleophilic than the neutral alkyne.
-
Transfer to Palladium: The copper acetylide readily transfers its alkynyl group to the Pd(II) complex during the transmetalation step of the palladium cycle.[8]
-
Below is a diagram illustrating the interplay between these two crucial cycles.
Caption: The interconnected palladium and copper catalytic cycles.
Application Protocol: Synthesis of 2-((3-chloro-2-fluorophenyl)ethynyl)aniline
This protocol details the selective coupling of this compound with 2-ethynylaniline. This transformation is a practical example of how to construct complex, functionalized aniline derivatives, which are common precursors in medicinal chemistry.
Reaction Scheme
Caption: Synthesis of 2-((3-chloro-2-fluorophenyl)ethynyl)aniline.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles (mmol) | Eq. |
| This compound | C₆H₃BrClF | 209.45 | - | 209 mg | 1.0 | 1.0 |
| 2-Ethynylaniline | C₈H₇N | 117.15 | - | 141 mg | 1.2 | 1.2 |
| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | 701.90 | - | 21 mg | 0.03 | 0.03 |
| Copper(I) Iodide | CuI | 190.45 | - | 10 mg | 0.05 | 0.05 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 0.726 g/mL | 0.42 mL | 3.0 | 3.0 |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | - | - | 5 mL | - | - |
Equipment
-
50 mL Schlenk flask or round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Schlenk line with an inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Reaction Setup (Inert Atmosphere)
-
Place a magnetic stir bar into a 50 mL Schlenk flask. Add this compound (209 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (10 mg, 0.05 mmol).
-
Seal the flask with a rubber septum, and connect it to a Schlenk line.
-
Evacuate the flask under vacuum and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent oxygen from interfering with the catalysts.[12]
Reaction Execution 4. Using a syringe, add anhydrous THF (5 mL) to the flask. Stir the mixture to dissolve the solids. The solution may appear as a light yellow suspension. 5. Add triethylamine (0.42 mL, 3.0 mmol) via syringe. 6. In a separate vial, dissolve 2-ethynylaniline (141 mg, 1.2 mmol) in a small amount of anhydrous THF (~1 mL). Add this solution dropwise to the reaction mixture over 5 minutes. 7. Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
Workup and Purification 8. Once the starting aryl bromide is consumed, quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution. 9. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). 10. Combine the organic layers and wash with brine (1 x 20 mL). 11. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 12. The crude residue will appear as a dark oil or solid. Purify the product by flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (e.g., starting from 100% Hexane and gradually increasing to 95:5 Hexane:Ethyl Acetate) to afford the pure product, 2-((3-chloro-2-fluorophenyl)ethynyl)aniline.
Summary of Key Parameters and Considerations
| Parameter | Recommendation | Rationale / Field Insight |
| Atmosphere | Inert (N₂ or Ar) | The Pd(0) catalyst and copper acetylide intermediates are sensitive to oxidation, which can deactivate the catalyst and promote alkyne homocoupling.[12] |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (2-5 mol%) | PdCl₂(PPh₃)₂ is often preferred due to its higher stability in air compared to Pd(PPh₃)₄.[11][13] |
| Copper Co-catalyst | CuI (5-10 mol%) | Essential for activating the alkyne and accelerating the rate-limiting transmetalation step.[1][8] |
| Base | Amine base (Et₃N, DIPA), 2-3 eq. | Neutralizes the H-X acid byproduct and facilitates the deprotonation of the terminal alkyne. Can also serve as a reducing agent for the Pd(II) precatalyst.[14] |
| Solvent | Anhydrous THF, DMF | Polar aprotic solvents are generally effective. THF is easily removed during workup. Anhydrous conditions are recommended to prevent side reactions.[2] |
| Temperature | Room Temperature | The high reactivity of the C-Br bond allows the reaction to proceed efficiently at room temperature, which further enhances selectivity over the stronger C-Cl bond.[14] |
Conclusion
The Sonogashira coupling of polyhalogenated arenes like this compound is a powerful and predictable synthetic operation. By understanding the fundamental principles of chemoselectivity rooted in bond dissociation energies, researchers can harness the nuanced reactivity of the palladium-copper catalytic system to selectively forge C(sp²)-C(sp) bonds. The protocol provided herein serves as a robust template for the synthesis of complex, selectively functionalized molecules, opening avenues for innovation in drug discovery and materials science.
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Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]
-
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Sonogashira coupling. (n.d.). Chemeurope.com. [Link]
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Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
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Jadhav, G. R., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Yi, H., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
-
Kollár, L., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]
-
Wang, M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters. [Link]
-
Urankar, D., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications. [Link]
-
Al-Zoubi, R. M., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances. [Link]
-
Reddy, V. P., et al. (2007). Site-Selective Suzuki-Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4'-Bis(hydroxy)diphenyl Sulfone. European Journal of Organic Chemistry. [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. [Link]
-
Sonogashira Coupling. (n.d.). NROChemistry. [Link]
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Powers, K. M., & Ruck, R. T. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis. [Link]
-
Why are chlorides less reactive in cross coupling reactions? (2019). Reddit. [Link]
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Using 2-Bromo-1-chloro-3-fluorobenzene in medicinal chemistry synthesis
An Application Guide to the Strategic Use of 2-Bromo-1-chloro-3-fluorobenzene in Medicinal Chemistry Synthesis
Introduction: The Strategic Advantage of Multi-Halogenated Scaffolds
In the landscape of modern drug discovery, halogenated aromatic compounds are indispensable building blocks. The introduction of halogens into a molecular scaffold can profoundly influence key pharmacological parameters, including metabolic stability, binding affinity, and membrane permeability. Among the vast array of available synthons, this compound stands out as a particularly versatile and strategic reagent. Its trifunctional nature, presenting three distinct halogen atoms on a single benzene ring, offers a powerful platform for controlled, sequential, and site-selective chemical modifications.
This guide provides an in-depth exploration of this compound as a key intermediate in medicinal chemistry. We will delve into the principles of its reactivity, provide detailed protocols for its application in cornerstone synthetic transformations, and explain the causality behind experimental choices, empowering researchers to leverage this unique building block in the synthesis of novel and complex molecular entities. This molecule has been identified as a key intermediate in the synthesis of certain anticancer enzyme inducers and oxytocin receptor antagonists.[1]
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe application in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 309721-44-6 | [2][3] |
| Molecular Formula | C₆H₃BrClF | [2] |
| Molecular Weight | 209.44 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-chloro-6-fluorobromobenzene, 2-Bromo-3-fluorochlorobenzene | [2] |
Table 2: GHS Hazard and Safety Information
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | H302: Harmful if swallowed (Category 4) | P264, P270, P301+P312, P501 |
| Skin Irritation | H315: Causes skin irritation (Category 2) | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | H319: Causes serious eye irritation (Category 2A) | P264, P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation (STOT SE 3) | P261, P271, P304+P340, P312, P403+P233 |
Data aggregated from GHS information provided by suppliers.[2][3] Always consult the latest Safety Data Sheet (SDS) from your supplier before handling.[3][4][5][6] Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, are mandatory.[4][5][6]
Core Principle: Chemoselectivity in Palladium-Catalyzed Cross-Coupling
The primary strategic value of this compound lies in the differential reactivity of its three carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the C-X bond.[7][8] The energy required for this step is inversely related to the C-X bond strength, leading to a well-established reactivity trend:
C-I > C-Br > C-OTf > C-Cl >> C-F [7][8]
This reactivity hierarchy is the cornerstone of its synthetic utility. The C-Br bond is significantly more susceptible to oxidative addition than the C-Cl bond, which in turn is far more reactive than the highly stable C-F bond.[8] This allows chemists to perform selective functionalization at the bromine-bearing C2 position, while leaving the chlorine and fluorine atoms untouched. These remaining halogens can then be used for subsequent transformations under more forcing conditions or, more commonly, retained in the final molecule to modulate its biological properties.
Caption: Sequential functionalization workflow for this compound.
Application Protocols: Key Synthetic Transformations
The following protocols are generalized methodologies based on established principles of cross-coupling reactions.[9][10] Researchers should perform small-scale trials to optimize conditions for their specific substrates.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl scaffolds, which are prevalent in pharmaceuticals.[11][12][13] Using this compound, this reaction proceeds selectively at the C-Br bond to introduce a new aryl or heteroaryl substituent.
Protocol: Synthesis of 2-(Aryl)-1-chloro-3-fluorobenzene
-
Reagents & Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.)
-
Solvent: Toluene/Water or Dioxane/Water (e.g., 4:1 mixture, 10 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
-
Procedure:
-
To the Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst under a positive flow of inert gas.[11]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours.[11]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with water (10 mL). Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[11]
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[11]
-
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling is the premier method for synthesizing aryl alkynes by coupling terminal alkynes with aryl halides.[14][15][16] This transformation is critical for creating rigid linkers in drug molecules and for intermediates that can undergo further reactions like cycloadditions. The reaction requires both a palladium catalyst and a copper(I) co-catalyst.[16]
Protocol: Synthesis of 2-(Alkynyl)-1-chloro-3-fluorobenzene
-
Reagents & Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Terminal alkyne (1.2 mmol, 1.2 eq.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.02 mmol, 2 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Solvent: Anhydrous THF or DMF (10 mL)
-
Dry Schlenk flask with a magnetic stir bar
-
-
Procedure:
-
To the dry Schlenk flask, add the palladium catalyst and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base via syringe.[16]
-
Add this compound to the stirred solution.
-
Add the terminal alkyne dropwise to the reaction mixture.[16]
-
Stir the reaction at room temperature. If the reaction is sluggish, it may be gently heated to 50-65 °C.[16]
-
Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture and filter it through a pad of Celite® to remove catalyst residues, washing with ethyl acetate.[16]
-
Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
-
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds, a cornerstone transformation in medicinal chemistry for synthesizing aryl amines.[17][18][19] Aryl amines are a privileged scaffold found in countless FDA-approved drugs.[20] The choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields, especially with less reactive aryl halides.[17][21]
Protocol: Synthesis of N-(2-Chloro-3-fluorophenyl)amine Derivatives
-
Reagents & Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Amine (primary or secondary, 1.2 mmol, 1.2 eq.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
Phosphine ligand (e.g., XPhos, 0.03 mmol, 3.0 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 mmol, 1.4 eq.)
-
Solvent: Anhydrous Toluene or Dioxane (5 mL)
-
Dry Schlenk flask or sealed tube with a magnetic stir bar
-
-
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to the reaction vessel.
-
Add the anhydrous solvent.
-
Add the amine, followed by this compound.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 6-24 hours.
-
Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature and quench carefully with water.[22]
-
Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.[22]
-
Purification: Purify the crude product by flash column chromatography.
-
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry. Its true value is realized through the strategic application of its differential halogen reactivity. By leveraging the principles of chemoselective cross-coupling, researchers can efficiently and sequentially introduce molecular complexity, providing a reliable pathway to novel scaffolds for drug discovery. The protocols outlined in this guide serve as a validated starting point for the synthesis of a wide range of substituted phenyl derivatives, enabling the exploration of new chemical space in the pursuit of next-generation therapeutics.
References
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This compound . PubChem, National Center for Biotechnology Information. [Link]
-
Buchwald-Hartwig Cross-Coupling . J&K Scientific LLC. [Link]
- Method for synthesizing 2-chloro-3-fluorobromobenzene.
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts . ResearchGate. [Link]
-
Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future . National Institutes of Health (NIH). [Link]
-
Buchwald–Hartwig amination . Wikipedia. [Link]
-
Sonogashira Coupling . Organic Chemistry Portal. [Link]
-
1-Bromo-2-chloro-3-fluorobenzene . PubChem, National Center for Biotechnology Information. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central, National Institutes of Health (NIH). [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoxime Scaffolds . ePrints Soton. [Link]
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- 22. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols for the Stille Coupling of 2-Bromo-1-chloro-3-fluorobenzene with Organostannanes
For: Researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic compounds.
Introduction: Strategic C-C Bond Formation in Fluorinated Aromatics
The Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic halides or pseudohalides.[1][2] This palladium-catalyzed transformation is renowned for its remarkable functional group tolerance, making it an invaluable tool in the construction of complex molecules, including pharmaceuticals, natural products, and advanced materials.[3][4][5] The stability of organostannane reagents to air and moisture further enhances their practical utility in a laboratory setting.[1][6]
This guide provides a detailed exploration of the Stille coupling reaction as applied to a challenging and synthetically valuable substrate: 2-Bromo-1-chloro-3-fluorobenzene. This tri-substituted benzene ring presents a unique case study due to the presence of multiple halogen atoms with distinct electronic properties and potential sites for oxidative addition. Understanding the selective activation of the C-Br bond in the presence of C-Cl and C-F bonds is critical for the successful synthesis of fluorinated biaryl compounds, which are of significant interest in medicinal chemistry and materials science.[7][8][9]
We will delve into the mechanistic underpinnings of the Stille coupling, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.
The Catalytic Cycle: A Mechanistic Overview
The Stille coupling proceeds through a well-established catalytic cycle involving a palladium(0) catalyst.[1][10] The cycle can be broken down into three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-halogen bond of the electrophile (in this case, this compound), forming a Pd(II) intermediate.[1][3][6] The rate of this step is highly dependent on the nature of the halogen, with reactivity generally following the trend I > Br > OTf >> Cl > F. This inherent reactivity difference is the basis for the selective coupling at the C-Br bond.
-
Transmetalation: The organostannane reagent then exchanges its organic group with the halide on the palladium center.[1][6] This step is often the rate-determining step and can be influenced by the choice of ligands on the palladium catalyst and the presence of additives.
-
Reductive Elimination: The two organic partners on the palladium(II) complex are eliminated to form the new C-C bond of the desired product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1][3]
Figure 1: The catalytic cycle of the Stille coupling reaction.
Experimental Protocols
General Considerations
-
Reagent Purity: The success of the Stille coupling is highly dependent on the purity of the reagents and the exclusion of oxygen and water from the reaction mixture. Organostannanes, while generally stable to air and moisture, can be toxic and should be handled with appropriate care in a well-ventilated fume hood.[1][2][10]
-
Solvent Degassing: It is crucial to use anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions. Common solvents for Stille couplings include toluene, dioxane, DMF, and THF.
-
Palladium Catalyst: A variety of palladium(0) and palladium(II) precatalysts can be used, such as Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[6][11][12] Palladium(II) precatalysts are reduced in situ to the active Pd(0) species.
-
Ligands: Phosphine ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity.[11] The choice of ligand can significantly impact the reaction rate and yield. For electron-deficient aryl halides, electron-rich and bulky phosphine ligands are often beneficial.
Protocol 1: Stille Coupling of this compound with Tributyl(vinyl)stannane
This protocol outlines the synthesis of 1-chloro-2-fluoro-3-vinylbenzene, a versatile building block in organic synthesis.
Materials:
-
This compound (1.0 equiv)
-
Tributyl(vinyl)stannane (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Anhydrous, degassed toluene
-
Anhydrous, degassed DMF (optional, as a co-solvent for solubility)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (e.g., 209 mg, 1.0 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Add tributyl(vinyl)stannane (e.g., 381 mg, 1.2 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (e.g., 34.6 mg, 0.03 mmol).
-
If the starting material is not fully soluble, add a minimal amount of anhydrous, degassed DMF to achieve a homogeneous solution.
-
Heat the reaction mixture to 90-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) to remove the tin byproducts. Stir vigorously for 1-2 hours.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Stille Coupling of this compound with Tributyl(phenyl)stannane
This protocol describes the synthesis of 2-chloro-3-fluoro-1,1'-biphenyl, a core structure in many advanced materials.
Materials:
-
This compound (1.0 equiv)
-
Tributyl(phenyl)stannane (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)
-
Tri(2-furyl)phosphine (P(2-furyl)₃) (0.06 equiv)
-
Anhydrous, degassed dioxane
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (e.g., 13.7 mg, 0.015 mmol) and tri(2-furyl)phosphine (e.g., 13.9 mg, 0.06 mmol) to a Schlenk flask.
-
Add anhydrous, degassed dioxane (2 mL) and stir for 10 minutes to form the active catalyst complex.
-
In a separate flask, dissolve this compound (e.g., 209 mg, 1.0 mmol) and tributyl(phenyl)stannane (e.g., 443 mg, 1.2 mmol) in anhydrous, degassed dioxane (3 mL).
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Heat the reaction mixture to 100 °C and monitor by TLC or GC-MS.
-
After completion, work up the reaction as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Data Presentation: Expected Outcomes and Optimization
The following table summarizes typical reaction conditions and expected yields for the Stille coupling of this compound with various organostannanes. These are starting points, and optimization may be required for specific applications.
| Organostannane Partner | Catalyst System | Ligand | Solvent | Temp (°C) | Typical Yield (%) |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | PPh₃ | Toluene | 90-100 | 80-95 |
| Tributyl(phenyl)stannane | Pd₂(dba)₃ | P(2-furyl)₃ | Dioxane | 100 | 75-90 |
| Tributyl(ethynyl)stannane | PdCl₂(PPh₃)₂ | PPh₃ | Toluene/DMF | 80-90 | 70-85 |
| Hexamethylditin | Pd(PPh₃)₄ | PPh₃ | Toluene | 110 | 60-75 |
Note: Yields are highly dependent on the specific reaction conditions and the purity of the reagents.
Troubleshooting and Key Considerations
-
Low Yields: If the reaction yields are low, consider increasing the catalyst loading, using a more electron-rich and bulky ligand, or adding a co-solvent to improve solubility. The addition of additives like copper(I) iodide (CuI) has been shown to accelerate the transmetalation step and improve yields in some cases.[11][13]
-
Homocoupling: The formation of homocoupled products (Ar-Ar and R'-R') can be a significant side reaction.[1] This can often be minimized by using a higher ratio of the organostannane to the aryl halide and by ensuring an oxygen-free environment.
-
Removal of Tin Byproducts: The removal of tin byproducts can be challenging.[2][10] The KF workup is generally effective. Other methods include precipitation with DBU or purification on fluoride-impregnated silica gel.
-
Chemoselectivity: In the case of this compound, the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl and C-F bonds. Under standard Stille conditions, high chemoselectivity for the C-Br bond is expected. Forcing conditions (high temperatures, prolonged reaction times) might lead to some C-Cl bond activation, though this is generally less favorable.
Experimental Workflow Diagram
Figure 2: A generalized workflow for performing a Stille cross-coupling reaction.
Conclusion
The Stille coupling of this compound with organostannanes provides a powerful and reliable method for the synthesis of highly functionalized, fluorinated biaryl and vinyl-aryl compounds. By carefully selecting the catalyst system, ligands, and reaction conditions, researchers can achieve high yields and excellent chemoselectivity for the activation of the C-Br bond. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals in the field of organic synthesis and drug development, enabling the efficient construction of valuable molecular architectures.
References
-
Stille reaction - Wikipedia. [Link]
-
Stille Coupling - Chemistry LibreTexts. [Link]
-
Stille Coupling | OpenOChem Learn. [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. [Link]
-
Stille Coupling - Organic Chemistry Portal. [Link]
-
The Stille Reaction - Chem 115 Myers. [Link]
-
Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Stille Coupling | NROChemistry. [Link]
-
Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates | Request PDF - ResearchGate. [Link]
-
Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PubMed Central. [Link]
-
Aryne-mediated fluorination: Synthesis of fluorinated biaryls via a sequential desilylation–halide elimination–fluoride addition process | Semantic Scholar. [Link]
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Application Note: 2-Bromo-1-chloro-3-fluorobenzene as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds
Abstract: This technical guide details the strategic application of 2-Bromo-1-chloro-3-fluorobenzene as a versatile building block for the synthesis of diverse and novel heterocyclic compounds. We provide an in-depth analysis of its reactivity profile, focusing on the chemoselective functionalization of its halogenated positions. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed protocols for key palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—and subsequent cyclization strategies to construct high-value heterocyclic cores such as benzofurans, benzothiophenes, and N-substituted indoles. The causality behind experimental choices, from catalyst and ligand selection to reaction conditions, is thoroughly explained to ensure technical accuracy and reproducibility.
Introduction: The Strategic Value of Polysubstituted Aromatic Precursors
Heterocyclic compounds form the structural backbone of a vast number of pharmaceuticals, agrochemicals, and materials. Their synthesis, therefore, remains a cornerstone of modern organic chemistry. The strategic selection of starting materials is paramount to achieving molecular complexity efficiently. This compound is an exemplary trifunctionalized benzene ring, offering a hierarchical platform for sequential and regioselective modifications. The differential reactivity of the carbon-halogen bonds (C-Br > C-Cl >> C-F) under palladium-catalyzed conditions allows for a programmed approach to synthesis, enabling the targeted construction of complex molecular architectures that would be challenging to access through other means.[1] This guide explores the practical application of this reactivity profile in the synthesis of medicinally relevant heterocyclic systems.
Regioselective Reactivity Profile
The synthetic utility of this compound is rooted in the distinct bond dissociation energies (BDEs) of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step.[1][2] Weaker C-X bonds undergo this step more readily, establishing a clear and exploitable reactivity hierarchy.
-
C-Br Bond: The C-Br bond is the most labile, making the bromine at the C2 position the primary site for initial functionalization under standard cross-coupling conditions.
-
C-Cl Bond: The C-Cl bond is significantly stronger and less reactive than the C-Br bond. Its functionalization typically requires more forcing conditions or, more commonly, the use of specialized, highly active catalyst systems featuring bulky, electron-rich phosphine ligands.[2][3]
-
C-F Bond: The C-F bond is the strongest and is generally inert to palladium-catalyzed cross-coupling, often remaining as a stable substituent that can be used to modulate the electronic properties of the final molecule.
This predictable regioselectivity allows for a stepwise approach to building molecular complexity, as illustrated below.
Caption: Reactivity hierarchy of halogen substituents.
Synthetic Strategy I: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or ester.[4][5][6] Leveraging the reactivity profile of our substrate, the C-Br bond can be selectively coupled, leaving the C-Cl and C-F bonds intact for subsequent transformations or as permanent substituents.
Causality in Protocol Design:
-
Catalyst: Pd(PPh₃)₄ is a classic, reliable catalyst for coupling with aryl bromides.[2] It is commercially available and effective for a wide range of substrates.
-
Base: A base, such as Na₂CO₃ or K₂CO₃, is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[6][7] An aqueous solution of the base is often used to facilitate the reaction.
-
Solvent: A two-phase solvent system like Toluene/H₂O or Dioxane/H₂O is common, allowing both the organic-soluble aryl halide and the often water-soluble base to interact effectively at the interface.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Therefore, the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol describes the selective coupling of this compound with a generic arylboronic acid.
| Parameter | Value/Reagent | Purpose |
| Aryl Halide | This compound | 1.0 mmol, 1.0 eq |
| Boronic Acid | Arylboronic Acid | 1.2 mmol, 1.2 eq |
| Catalyst | Pd(PPh₃)₄ | 0.03 mmol, 3 mol% |
| Base | 2M aq. Na₂CO₃ | 2.0 mmol, 2.0 eq |
| Solvent | Toluene | 10 mL |
| Temperature | 90 °C | Reaction Temperature |
| Atmosphere | Argon | Inert Atmosphere |
Experimental Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol) and the arylboronic acid (1.2 mmol).
-
Inerting: Evacuate and backfill the flask with Argon three times to establish an inert atmosphere.
-
Reagent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%). Then, add the toluene (10 mL) followed by the 2M aqueous Na₂CO₃ solution (1 mL, 2.0 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Synthetic Strategy II: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[8][9][10] This is a cornerstone reaction for synthesizing nitrogen-containing heterocycles like indoles and carbazoles.
Causality in Protocol Design:
-
Catalyst & Ligand: This reaction is highly dependent on the choice of phosphine ligand.[8] Sterically hindered and electron-rich ligands (e.g., XPhos, SPhos) are often necessary to promote the crucial reductive elimination step and stabilize the catalytic species, especially when working with less reactive aryl chlorides.[3] Pre-formed palladium precatalysts that incorporate these ligands are highly efficient.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically required to deprotonate the amine, facilitating its coordination to the palladium center.[8]
Protocol 2: Selective Amination at the C-Br Position
This protocol details the coupling of this compound with a generic primary or secondary amine.
| Parameter | Value/Reagent | Purpose |
| Aryl Halide | This compound | 1.0 mmol, 1.0 eq |
| Amine | Primary or Secondary Amine | 1.2 mmol, 1.2 eq |
| Catalyst | Pd₂(dba)₃ | 0.02 mmol, 2 mol% |
| Ligand | XPhos | 0.08 mmol, 8 mol% |
| Base | NaOtBu | 1.4 mmol, 1.4 eq |
| Solvent | Toluene or Dioxane | 10 mL |
| Temperature | 100 °C | Reaction Temperature |
| Atmosphere | Argon | Inert Atmosphere |
Experimental Procedure:
-
Setup: In a glovebox or under a stream of argon, add the base (NaOtBu, 1.4 mmol) to an oven-dried reaction tube.
-
Reagent Addition: Add the aryl halide (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (2 mol%), and XPhos (8 mol%).
-
Solvent & Sealing: Add the solvent (10 mL), seal the tube, and remove it from the glovebox.
-
Reaction: Place the tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the base and palladium residues.
-
Purification: Concentrate the filtrate and purify by column chromatography to obtain the desired N-aryl product.
Application: Multi-step Synthesis of Heterocyclic Cores
The true power of this compound lies in its use in tandem or sequential reactions to build complex heterocyclic systems.
A. Synthesis of Benzofurans via Sonogashira Coupling and Cyclization
Benzofurans are prevalent scaffolds in many natural products and pharmaceuticals.[11] A highly effective route involves a Sonogashira coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization.[11] By first converting our starting material to a phenol, we can access this pathway.
Caption: Workflow for benzofuran synthesis.
Protocol 3: Synthesis of a 4-Chloro-7-fluoro-2-substituted-benzofuran (Note: This is a conceptual multi-step protocol. The initial SNAr step to form the phenol is a prerequisite.)
-
Sonogashira Coupling: To a solution of the prerequisite 2-chloro-6-fluorophenol (1.0 mmol) and a terminal alkyne (1.1 mmol) in triethylamine (10 mL), add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%). Stir the mixture at room temperature under Argon until the starting phenol is consumed.[12]
-
Workup: Filter the reaction mixture through celite, wash with ethyl acetate, and concentrate the filtrate.
-
Cyclization: Dissolve the crude alkynylphenol intermediate in a suitable solvent like DMF. Add a catalyst for cyclization, such as CuI (10 mol%), and heat to 100-120 °C.
-
Purification: Upon completion, perform an aqueous workup and purify the final product by column chromatography to yield the substituted benzofuran.
B. Synthesis of Benzothiophenes
Benzothiophenes are important sulfur-containing heterocycles with diverse biological activities.[13] A common strategy involves the reaction of a 2-halothiophenol with an appropriate coupling partner, followed by cyclization.
Protocol 4: Synthesis of a 4-Chloro-7-fluorobenzothiophene
-
Thiol Formation: Convert this compound to the corresponding thiophenol, 2-chloro-6-fluorothiophenol, via methods such as Newman-Kwart rearrangement or reaction with a sulfur nucleophile.
-
S-Alkylation & Cyclization: React the thiophenol with an α-halo ketone (e.g., chloroacetone) in the presence of a base (e.g., NaOH). This forms an intermediate thioether.
-
Cyclization: The crude thioether is then subjected to acid-catalyzed cyclization, often using polyphosphoric acid (PPA) or a strong acid resin at elevated temperatures, to induce ring closure and form the benzothiophene core.[14]
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.
-
Palladium Catalysts: Palladium compounds can be toxic and are often pyrophoric on carbon supports. Handle with care under an inert atmosphere.
-
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle in a glovebox or under an inert gas stream.
-
Solvents: Use flammable solvents like toluene and dioxane in a fume hood away from ignition sources.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of complex heterocyclic molecules. Its well-defined reactivity hierarchy allows for predictable and regioselective functionalization through a variety of modern synthetic methods. The protocols and strategies outlined in this guide provide a robust framework for researchers to leverage this building block in the development of novel compounds for pharmaceutical and materials science applications.
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Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2021). Molecules. [Link]
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Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. (2014). Chemical Communications. [Link]
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Benzothiophene synthesis. Organic Chemistry Portal. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]
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Ullmann condensation. Wikipedia. [Link]
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Palladium-Catalyzed Paraformaldehyde Insertion: A Three-Component Synthesis of Benzofurans. The Royal Society of Chemistry. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. (2022). Molecules. [Link]
-
A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution. (2005). Journal of Organic Chemistry. [Link]
-
Regioselectivity. Wikipedia. [Link]
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Synthesis of indoles. Organic Chemistry Portal. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Aromatic nucleophilic substitution. Science.gov. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
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A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (2016). Green Chemistry. [Link]
-
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Sonogashira coupling. Wikipedia. [Link]
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The Synthesis of 2- and 3-Substituted Indoles. CORE. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2021). Journal of the American Chemical Society. [Link]
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Suzuki reaction. Wikipedia. [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
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Indole synthesis: a review and proposed classification. (2009). Beilstein Journal of Organic Chemistry. [Link]
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Multi-component synthesis of 3-substituted indoles and their cyclisation to α-carbolines via I2-promoted intramolecular C2 oxidative amination/aromatisation at room temperature. (2019). Organic & Biomolecular Chemistry. [Link]
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Sonogashira cross-coupling of 3-bromo-1,2-diones. (2012). Tetrahedron Letters. [Link]
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Nucleophilic aromatic substitutions. YouTube. [Link]
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16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. [Link]
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18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2020). Organic & Biomolecular Chemistry. [Link]
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Scale-up synthesis of 2-Bromo-1-chloro-3-fluorobenzene derivatives
An Application Note and Protocol for the Scale-up Synthesis of 2-Bromo-1-chloro-3-fluorobenzene Derivatives
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound and its subsequent derivatization. This compound is a key building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its trifunctional substitution pattern offers a versatile scaffold for creating diverse chemical entities. This guide details a robust, scalable synthesis of the core molecule and explores its application in palladium-catalyzed cross-coupling reactions. Emphasis is placed on process safety, scalability, purification, and analytical quality control, providing researchers and drug development professionals with the technical insights required for successful large-scale production.
Introduction: The Strategic Importance of Substituted Haloaromatics
Polyhalogenated benzene derivatives are critical starting materials in modern organic synthesis. The specific compound, this compound, presents a unique combination of reactive sites. The bromine atom is the primary handle for cross-coupling reactions due to the relative weakness of the C-Br bond compared to the C-Cl and C-F bonds.[1] This inherent chemoselectivity allows for the precise and predictable introduction of aryl, heteroaryl, or alkyl groups, primarily through palladium-catalyzed methods like the Suzuki-Miyaura coupling.[2][3]
The presence of chlorine and fluorine atoms imparts significant metabolic stability and modulates the electronic properties of the final derivatives, which is highly desirable in drug design.[4] However, scaling up the synthesis of such molecules presents challenges related to reaction control, safety, and purification. This application note provides a field-proven, two-stage protocol for the synthesis of the core intermediate and its subsequent derivatization, designed for reproducibility and industrial applicability.
Synthetic Strategy and Process Rationale
Synthesis of the this compound Core
A common and scalable route to this compound begins with 3-chloro-2-fluoroaniline. This approach, detailed in patent literature, involves a two-step sequence: electrophilic bromination followed by a Sandmeyer-type diazotization and deamination.[5]
-
Electrophilic Bromination : The aniline starting material is first brominated. N-Bromosuccinimide (NBS) is an effective and manageable brominating agent for this transformation, offering milder conditions and easier handling compared to elemental bromine, which is crucial for large-scale operations. The reaction proceeds with high regioselectivity to yield 4-bromo-3-chloro-2-fluoroaniline.
-
Diazotization and Reductive Deamination : The resulting aniline derivative undergoes a diazotization reaction with sodium nitrite, followed by a reductive removal of the diazonium group to yield the target this compound. This deamination step is a classic and reliable method for replacing an amino group on an aromatic ring.[5]
This synthetic pathway is advantageous for scale-up due to the availability of starting materials, mild reaction conditions, and the avoidance of high-pressure equipment.[5]
Caption: Workflow for the synthesis of this compound.
Derivatization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction widely used in industrial processes due to its tolerance of various functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids.[2][3] The significant difference in bond dissociation energies (C-I > C-Br > C-Cl >> C-F) allows the palladium catalyst to selectively activate the C-Br bond of this compound, leaving the C-Cl and C-F bonds intact.[1] This chemoselectivity is the cornerstone of its utility as a building block.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Safety First: All procedures should be conducted in a well-ventilated fume hood or a walk-in hood appropriate for large-scale reactions.[6] Personal Protective Equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn. Benzene and its derivatives are hazardous; consult the Safety Data Sheet (SDS) before use.[7][8][9]
Protocol 1: Scale-up Synthesis of this compound[5]
This protocol is adapted from patent CN102001913B for a laboratory scale-up.
Step 1: Bromination of 3-chloro-2-fluoroaniline
-
Reagents & Equipment:
-
3-chloro-2-fluoroaniline
-
N,N-Dimethylformamide (DMF)
-
N-Bromosuccinimide (NBS)
-
Jacketed glass reactor (e.g., 20 L) with overhead stirring, temperature probe, and addition funnel.[6]
-
Cooling/heating circulator
-
Gas chromatograph (GC) for reaction monitoring
-
-
Procedure:
-
Charge the reactor with 3-chloro-2-fluoroaniline (e.g., 1.0 kg, 1.0 eq).
-
Add DMF to form a 30-65% by weight solution.
-
Cool the stirred solution to 0-5 °C using the circulator.
-
Slowly add NBS (1.0-1.2 eq) portion-wise, maintaining the internal temperature below 35 °C.
-
After the addition is complete, maintain the temperature and stir for 1-5 hours.
-
Monitor the reaction by GC. The reaction is complete when the starting material (3-chloro-2-fluoroaniline) is ≤2% of the total peak area.
-
The resulting solution containing 4-bromo-3-chloro-2-fluoroaniline is used directly in the next step.
-
Step 2: Diazotization and Deamination
-
Reagents & Equipment:
-
Crude solution from Step 1
-
Sodium nitrite (NaNO₂)
-
Isopropanol
-
Cuprous chloride (CuCl) (catalyst)
-
Water
-
Extraction solvent (e.g., ethyl acetate or toluene)
-
Separatory funnel or liquid-liquid extraction setup
-
-
Procedure:
-
To the crude reaction mixture from Step 1, add sodium nitrite, isopropanol, and cuprous chloride. The patent does not specify exact stoichiometry for these reagents in the abstract, so lab-scale optimization would be required before a large-scale run.
-
The reaction mixture is typically heated to facilitate the diazotization and subsequent deamination. The temperature should be carefully controlled as diazonium salt decomposition can be highly exothermic.
-
After the reaction is complete (monitored by GC or TLC), cool the mixture to room temperature.
-
Perform an aqueous workup to quench the reaction and remove inorganic salts.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Protocol 2: Suzuki-Miyaura Coupling of this compound
This is a general protocol; specific conditions may need optimization based on the boronic acid used.[2][10]
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.5-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Jacketed reactor with reflux condenser and nitrogen/argon inlet.
-
-
Procedure:
-
To the reactor, add this compound, the arylboronic acid, and the base.
-
Add the solvent system (e.g., Toluene and Water in a 4:1 ratio).
-
Degas the mixture by bubbling nitrogen or argon through the solution for at least 30 minutes to remove dissolved oxygen.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 2-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and the organic solvent used for the reaction. Separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified as described in Section 4.
-
Scale-up Purification and Quality Control
Purification Techniques
Choosing the right purification method is critical for achieving high purity on a large scale.[11]
| Purification Method | Scale | Application & Rationale |
| Distillation | Multi-gram to Kg | Ideal for liquid products with sufficient thermal stability and a boiling point distinct from impurities.[12][13] Vacuum distillation is often employed to lower the required temperature. |
| Crystallization | Multi-gram to Ton | The most cost-effective and scalable method for solid products.[12][13] A suitable solvent or solvent system is developed to ensure high recovery and purity. |
| Column Chromatography | Gram to Multi-Kg | While common in the lab, it is less ideal for very large scales due to solvent consumption and cost. Automated systems can purify up to 100g of material in a single run.[6] Often used when distillation or crystallization is not feasible.[13] |
Quality Control and Analytical Methods
Rigorous quality control is essential to ensure the final product meets specifications.[14]
| Quality Parameter | Analytical Technique | Typical Specification |
| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Conforms to the spectral data of a certified reference standard. |
| Purity Assay | Gas Chromatography (GC) with FID or MS detector | ≥98% |
| Impurity Profile | GC-MS | Identification and quantification of residual starting materials, solvents, and side-products. |
| Water Content | Karl Fischer Titration | ≤0.1% |
References
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-
Laboratory for Large Scale Organic Synthesis. Milwaukee Institute for Drug Discovery. [Link]
-
ICSC 0015 - BENZENE. International Labour Organization. [Link]
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Purification Techniques. Journal of New Developments in Chemistry. [Link]
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6-CHLORO-1-HEXENE. Organic Syntheses Procedure. [Link]
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-
A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes. National Institutes of Health. [Link]
-
2-PHENYLBUTYRONITRILE and 2-PHENYL-2-BUTENENITRILE. Organic Syntheses Procedure. [Link]
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-
Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Journal of Chemical Education. [Link]
-
Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. ResearchGate. [Link]
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Application Notes & Protocols: 2-Bromo-1-chloro-3-fluorobenzene as a Strategic Building Block in Agrochemical Synthesis
Introduction: The Role of Halogenated Arenes in Modern Agrochemicals
Halogenated organic compounds are foundational to the agrochemical industry, offering a powerful tool to modulate the physicochemical properties, metabolic stability, and biological activity of active ingredients.[1][2] The strategic incorporation of halogens such as fluorine, chlorine, and bromine can significantly enhance the efficacy of fungicides, herbicides, and insecticides.[3][4][5] 2-Bromo-1-chloro-3-fluorobenzene is an exemplary building block, presenting a unique trifecta of halogen substituents on an aromatic core. This substitution pattern provides a platform for highly selective, sequential chemical modifications, enabling the construction of complex and novel agrochemical scaffolds.
The distinct electronic properties and bond strengths of the carbon-fluorine (C-F), carbon-chlorine (C-Cl), and carbon-bromine (C-Br) bonds are the cornerstone of this molecule's utility. The C-Br bond is significantly more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions, which in turn is more reactive than the exceptionally strong C-F bond.[6][7] This reactivity gradient (C-Br > C-Cl >> C-F) allows chemists to perform selective functionalization at the C2 position, while retaining the chloro and fluoro substituents for subsequent transformations or as permanent modulators of the final product's bioactivity. Furthermore, the fluorine atom can serve as a powerful directing group in ortho-metalation reactions, providing a regioselective route to functionalize the C2 position.[8][9][10]
This document provides a detailed guide for researchers and synthetic chemists on the practical applications of this compound, complete with validated protocols for key synthetic transformations.
Physicochemical Properties
A thorough understanding of the substrate's physical and chemical properties is critical for safe handling and successful reaction design.
| Property | Value | Source |
| IUPAC Name | This compound | [11] |
| CAS Number | 309721-44-6 | [11] |
| Molecular Formula | C₆H₃BrClF | [11] |
| Molecular Weight | 209.44 g/mol | [12][13] |
| Appearance | Pale-yellow to colorless transparent liquid | [13] |
| Boiling Point | ~194-198 °C (Predicted) | [14][15] |
| Density | ~1.727 g/mL at 25 °C | [15] |
| XLogP3 | 3.3 | [12] |
| Refractive Index | n20/D ~1.553 | [15] |
Synthetic Applications & Core Methodologies
The unique arrangement of halogens on this compound allows for a variety of selective synthetic transformations, making it a highly valuable intermediate.
Chemoselective Palladium-Catalyzed Cross-Coupling Reactions
The primary advantage of this building block is the ability to selectively functionalize the C-Br bond. The oxidative addition of a Pd(0) catalyst to the C-Br bond is significantly faster than to the C-Cl bond, allowing for high yields of mono-substituted products.[6]
-
Suzuki-Miyaura Coupling: This reaction is a cornerstone for forming C-C bonds, enabling the introduction of various aryl, heteroaryl, or vinyl groups. This is crucial for building the core skeletons of many fungicides and insecticides.[16][17]
-
Buchwald-Hartwig Amination: The formation of C-N bonds is essential in agrochemical design, as the amine functionality is a key pharmacophore in many bioactive molecules.[18][19][20] This reaction allows for the facile introduction of primary and secondary amines.
-
Sonogashira Coupling: This transformation introduces alkyne moieties, creating linear scaffolds that can be further elaborated or used to modulate the geometry of the final molecule.[21]
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings.[8][22][23] In this compound, the fluorine atom can act as a directing metalation group (DMG), coordinating with a strong lithium base (e.g., LDA or s-BuLi) and facilitating the deprotonation of the adjacent C2 position.[9][10][24] This creates a potent aryllithium intermediate that can be quenched with a wide range of electrophiles to introduce new substituents specifically at the C2 position. This methodology offers an alternative synthetic route that complements palladium-catalyzed reactions.
Caption: Conceptual workflow for Directed ortho-Metalation (DoM).
Detailed Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific coupling partner and laboratory conditions. All reactions should be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a typical procedure for the coupling of an arylboronic acid with the target substrate.
Workflow Diagram:
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 209 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask and purge with argon for 15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of argon, add a degassed solvent mixture of toluene (8 mL) and water (2 mL). Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg).[16]
-
Reaction Execution: Heat the mixture to 90 °C and stir vigorously under argon. Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-1-chloro-3-fluorobenzene product.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for coupling primary or secondary amines. The choice of ligand and base is crucial and may require screening for optimal results.[25][26]
Workflow Diagram:
Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 209 mg), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 9 mg), the phosphine ligand (e.g., XPhos, 0.02 mmol, 9.5 mg), and the base (e.g., sodium tert-butoxide, NaOtBu, 1.4 mmol, 135 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add anhydrous toluene (10 mL) followed by the desired amine (1.2 mmol).
-
Reaction Execution: Seal the flask and heat the mixture in an oil bath at 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue via flash column chromatography to afford the target N-substituted aminobenzene derivative.[19]
Safety and Handling
This compound is classified as an irritant.[14] It may cause skin, eye, and respiratory irritation.[12] Standard laboratory safety precautions should be strictly followed.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Conclusion
This compound is a potent and versatile building block for the synthesis of novel agrochemicals. Its differentiated halogen reactivity enables selective, high-yield functionalization through well-established palladium-catalyzed cross-coupling reactions, while the directing effect of the fluorine atom opens alternative synthetic pathways via ortho-metalation. The protocols and data provided herein offer a robust starting point for researchers aiming to leverage this unique intermediate in the discovery and development of next-generation crop protection agents.
References
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Wikipedia. Directed ortho metalation. [Link]
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PubChem. This compound. [Link]
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University of Rochester. Directed (ortho) Metallation. [Link]
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Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Link]
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-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
National Institutes of Health (NIH). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
PubChem. 1-Bromo-2-chloro-3-fluorobenzene. [Link]
-
ResearchGate. ChemInform Abstract: Regioselective ortho-Lithiation of Chloro- and Bromo-Substituted Fluoroarenes. [Link]
-
MDPI. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]
-
SciELO. Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. [Link]
-
National Institutes of Health (NIH). Perspective on halogenated organic compounds. [Link]
-
SciELO México. Design, Synthesis and Biological Evaluation of Novel Fungicides for the Management of Fusarium DieBack Disease. [Link]
- Google Patents. CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene.
-
PubMed. Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors. [Link]
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EPFL Infoscience. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. [Link]
-
GM Chemical. This compound CAS 309721-44-6. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring 1-Bromo-3-chloro-2-fluorobenzene Applications in Advanced Synthesis. [Link]
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Online University of Chemical Industry. Latest generation of halogen‐containing pesticides. [Link]
-
ResearchGate. Synthesis and Activity of Novel Fungicide 2-(4-Bromophenyl carbamoyl)phenyl Acetate. [Link]
-
ResearchGate. Latest generation of halogen-containing pesticides | Request PDF. [Link]
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PubMed. Latest generation of halogen-containing pesticides. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. [Link]
-
MDPI. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds. [Link]
- Google Patents. JPS62114921A - 1-bromo-2-chloro-4-fluorobenzene and production thereof.
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Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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Application Note: Strategic Metal-Free Synthesis Utilizing 2-Bromo-1-chloro-3-fluorobenzene for Pharmaceutical Scaffolds
Abstract
The paradigm shift in pharmaceutical and agrochemical research towards more sustainable and "green" synthetic methodologies has amplified the demand for robust, metal-free bond-forming strategies. Transition metal catalysts, while powerful, present challenges related to cost, toxicity, and contamination of the final active pharmaceutical ingredient (API). This guide focuses on the strategic application of 2-Bromo-1-chloro-3-fluorobenzene (CAS: 309721-44-6), a versatile and highly functionalized aromatic building block, in metal-free synthetic routes. We provide an in-depth analysis of its reactivity, focusing on Nucleophilic Aromatic Substitution (SNAr), and deliver detailed, field-proven protocols for the synthesis of key pharmaceutical intermediates. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique electronic properties of polyhalogenated aromatics to construct complex molecular architectures without reliance on metal catalysis.
Introduction: The Imperative for Metal-Free Synthesis
The construction of carbon-heteroatom and carbon-carbon bonds is fundamental to modern organic synthesis.[1][2][3] For decades, this field has been dominated by transition-metal-catalyzed cross-coupling reactions, a testament to their broad scope and efficiency.[4] However, the pharmaceutical industry faces stringent regulations regarding residual metal impurities in drug substances, making the development of metal-free alternatives not just an academic curiosity but a commercial necessity.[5][6] Metal-free reactions offer significant advantages, including simplified purification, reduced cost, and a lower environmental footprint.
This compound emerges as a strategically important intermediate in this context.[7] Its unique substitution pattern—featuring three different halogens with distinct electronic and leaving group properties—allows for highly selective and controlled functionalization. This application note will elucidate the principles governing its reactivity and provide practical, step-by-step protocols for its use in constructing valuable molecular scaffolds.
Reactivity Profile of this compound
The synthetic utility of this compound is dictated by the electronic interplay of its halogen substituents. Understanding this profile is critical for predicting reaction outcomes and designing effective synthetic strategies.
Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| CAS Number | 309721-44-6 | [8] |
| Molecular Formula | C₆H₃BrClF | [8] |
| Molecular Weight | 209.44 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | [9] |
Electronic and Reactivity Considerations:
The benzene ring is rendered significantly electron-deficient by the potent inductive-withdrawing effects of the fluorine and chlorine atoms. This electron deficiency is the primary driver for its susceptibility to Nucleophilic Aromatic Substitution (SNAr) .[10]
-
Activating Group: The fluorine atom at C3, being the most electronegative halogen, provides the strongest activation for SNAr.
-
Leaving Group Positions:
-
The chlorine atom at C1 is ortho to the activating fluorine group.
-
The bromine atom at C2 is meta to the activating fluorine group.
-
In SNAr reactions, stabilization of the negatively charged intermediate (the Meisenheimer complex) is paramount.[10] This stabilization is most effective when the activating electron-withdrawing group is positioned ortho or para to the site of nucleophilic attack.[10] Consequently, the C1 position (bearing the chlorine) is significantly more activated towards nucleophilic attack than the C2 position (bearing the bromine). While bromide is typically a better leaving group than chloride, the rate-determining step in SNAr is the initial nucleophilic attack.[11] Therefore, reactions will overwhelmingly favor substitution of the chlorine atom.
Core Application: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of metal-free arene functionalization.[12] For this compound, it provides a reliable and highly regioselective pathway to introduce nitrogen and oxygen nucleophiles.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first, rate-limiting step involves the attack of a nucleophile on the electron-poor aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10][13] The second, faster step involves the expulsion of the leaving group, which restores the aromaticity of the ring.[13]
Caption: S(N)Ar mechanism on this compound.
The electron-withdrawing fluorine at the ortho position provides crucial resonance stabilization to the negative charge developed in the Meisenheimer complex, thereby lowering the activation energy for the initial attack and ensuring high regioselectivity for substitution at the C1 position.
Protocol 1: Metal-Free Synthesis of N-(2-Bromo-6-fluorophenyl)morpholine
This protocol details the synthesis of a substituted aniline derivative, a common scaffold in medicinal chemistry.[14]
Workflow Overview
Sources
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- 3. Frontiers in bond construction: innovative approaches to C–C and carbon–heteroatom (C–S, C–N, C–O, C–Se, C–P) transformations-a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbon–heteroatom bond formation catalysed by organometallic complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. This compound | C6H3BrClF | CID 21938660 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-1-chloro-3-fluorobenzene
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving the challenging substrate, 2-bromo-1-chloro-3-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions with this polyhalogenated aromatic compound. By understanding the underlying principles and common pitfalls, you can systematically troubleshoot and refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a particularly challenging substrate for Suzuki coupling?
A1: The primary challenge lies in achieving selective and high-yielding coupling at the C-Br bond without affecting the C-Cl and C-F bonds. The reactivity of aryl halides in the crucial oxidative addition step of the Suzuki coupling follows the general trend: I > Br > OTf >> Cl > F.[1] While the C-Br bond is significantly more reactive than the C-Cl and C-F bonds, the presence of multiple electron-withdrawing halogen substituents deactivates the aromatic ring, which can make the oxidative addition to the C-Br bond more difficult than with simple bromobenzene.[2][3] This necessitates carefully tuned reaction conditions to favor the desired transformation.
Q2: I'm observing low to no conversion of my starting material. What are the most likely causes?
A2: Low conversion is a common issue and can often be traced back to a few key factors:
-
Inefficient Catalyst System: The combination of the palladium precursor and the ligand is critical. For electron-deficient and sterically hindered substrates like this, standard catalysts such as Pd(PPh₃)₄ may not be effective.[4] More electron-rich and bulky ligands are often required to promote the oxidative addition step.[5][6]
-
Inappropriate Base or Solvent: The base is essential for the transmetalation step, and its effectiveness can be highly dependent on the solvent system.[1][7] A mismatch between the base and solvent can lead to poor solubility and low reaction rates.
-
Catalyst Deactivation: The presence of impurities, particularly oxygen, can lead to the formation of palladium black and deactivate the catalyst.[8] Inadequate degassing of solvents and reagents is a frequent cause of this issue.[9][10]
-
Low Reaction Temperature: While some Suzuki couplings proceed at room temperature, electron-deficient aryl halides often require elevated temperatures to overcome the activation energy for oxidative addition.[9]
Q3: My reaction is producing a significant amount of homocoupled boronic acid byproduct. How can I prevent this?
A3: Homocoupling of the boronic acid to form a biaryl byproduct is typically caused by the presence of oxygen in the reaction mixture.[6][8] Oxygen can oxidize the Pd(0) catalyst to a Pd(II) species, which can then promote the homocoupling pathway. To minimize this side reaction:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. Common techniques include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for an extended period (e.g., 30 minutes).[9][10]
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the entire process.
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce the propensity for homocoupling compared to Pd(II) sources like Pd(OAc)₂.[5][6]
Q4: I am seeing evidence of protodeboronation of my boronic acid. What are the causes and solutions?
A4: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. This is a common side reaction, especially with unstable boronic acids or under certain reaction conditions.[11]
-
Causes: This side reaction can be promoted by excess water, strong bases, or prolonged reaction times at high temperatures.[11]
-
Solutions:
-
Use Anhydrous Solvents: While a small amount of water is often beneficial for Suzuki couplings, using rigorously dried solvents can help if protodeboronation is a major issue.[8]
-
Optimize the Base: A weaker base or a different type of base (e.g., K₃PO₄ instead of NaOH) might be less prone to causing this side reaction.[2][7]
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are often more stable towards protodeboronation than the corresponding boronic acids.[8]
-
Troubleshooting and Optimization Guide
Optimizing the Catalyst System for Selective C-Br Activation
The selective activation of the C-Br bond over the C-Cl bond is paramount for a successful reaction. This is primarily controlled by the choice of the palladium catalyst and its associated ligand.
Ligand Selection
For an electron-deficient substrate like this compound, bulky and electron-rich phosphine ligands are generally the most effective. These ligands promote the oxidative addition step and stabilize the active Pd(0) species.
| Ligand Type | Examples | Key Characteristics & Rationale |
| Bulky Monophosphines | SPhos, XPhos, RuPhos | These ligands are highly electron-rich and sterically demanding, which facilitates the oxidative addition of the less reactive C-Br bond.[2][10] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | NHCs are strong σ-donors and can be very effective for activating challenging aryl halides.[12] |
| Bidentate Phosphines | dppf | While sometimes effective, they can be less general for this type of substrate compared to bulky monophosphines. |
Palladium Precursor
Both Pd(0) and Pd(II) precursors can be used, as the Pd(II) is reduced in situ to the active Pd(0) catalyst.
| Precursor | Common Examples | Notes |
| Pd(0) | Pd₂(dba)₃, Pd(PPh₃)₄ | Directly provides the active catalytic species. Pd₂(dba)₃ is often preferred due to its stability.[5] |
| Pd(II) | Pd(OAc)₂, PdCl₂(dppf) | Requires in-situ reduction, which can be facilitated by phosphine ligands or other components of the reaction mixture.[5] |
The Critical Role of Base and Solvent
The choice of base and solvent is interdependent and crucial for the transmetalation step of the catalytic cycle.[1]
Base Selection
The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the organic group to the palladium center.
| Base | Strength | Common Solvents | Considerations |
| K₃PO₄ | Moderate | Toluene, Dioxane, THF | A versatile and often effective base for challenging couplings.[2] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, DMF | Can be very effective but may also promote side reactions if not carefully controlled.[9] |
| K₂CO₃ | Moderate | Toluene/Water, THF/Water | A common and cost-effective choice, often used in aqueous solvent mixtures.[9] |
| KF | Weak | Anhydrous solvents | Useful when base-sensitive functional groups are present.[12] |
Solvent Systems
The solvent must be able to dissolve the reactants and facilitate the interaction of the organic and inorganic components.
| Solvent System | Characteristics |
| Toluene / Water | Biphasic system, often effective with carbonate bases.[9] |
| 1,4-Dioxane / Water | A common polar aprotic solvent system that can be very effective.[13] |
| THF / Water | Another widely used polar aprotic system.[9] |
| NMP | A polar aprotic solvent that can be beneficial for electron-poor substrates.[14] |
Experimental Workflow and Protocols
Decision-Making Workflow for Troubleshooting
Caption: A decision-making workflow for troubleshooting low yields in the Suzuki coupling of this compound.
General Optimized Protocol (Starting Point)
This protocol provides a robust starting point that can be further optimized for specific boronic acid partners.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
-
Catalyst Addition:
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) to the flask.
-
-
Solvent Addition:
-
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
The Suzuki Coupling Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
By systematically addressing the key parameters of catalyst, base, solvent, and reaction conditions, researchers can significantly improve the yields and selectivity of Suzuki couplings with the challenging this compound substrate.
References
-
2.6: Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. [Link]
-
Sultan, D., et al. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. (n.d.). Wordpress. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? (2016, January 5). Reddit. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018, October 2). ResearchGate. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). National Institutes of Health. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit. [Link]
-
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (n.d.). National Institutes of Health. [Link]
-
A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (n.d.). National Institutes of Health. [Link]
-
Suzuki reactions promoted by different ligands. (n.d.). ResearchGate. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. (2023, March 22). ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018, May 23). ACS Publications. [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). RSC Publishing. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). National Institutes of Health. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). MDPI. [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (2025, August 7). ResearchGate. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). National Institutes of Health. [Link]
-
Bromide conversions in C-C coupling reactions using.... (n.d.). ResearchGate. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
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- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
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- 12. Suzuki Coupling [organic-chemistry.org]
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- 14. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Reagent Formation from 2-Bromo-1-chloro-3-fluorobenzene
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of Grignard reagent formation, specifically with the challenging substrate, 2-Bromo-1-chloro-3-fluorobenzene. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Introduction: The Challenge of Selectivity
This compound presents a unique challenge in organometallic chemistry. The presence of three different halogen substituents on the aromatic ring requires a nuanced approach to selectively form a Grignard reagent. The reactivity of aryl halides in Grignard formation follows the general trend: I > Br > Cl > F.[1] This inherent reactivity difference is the cornerstone of achieving chemoselectivity. However, factors such as reaction conditions, magnesium activation, and potential side reactions can significantly impact the outcome. This guide will walk you through these critical parameters to help you achieve your desired product with high fidelity.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react with magnesium in this compound?
A1: Based on the established reactivity trend of halogens in Grignard reagent formation (I > Br > Cl), the carbon-bromine (C-Br) bond is the most likely site for magnesium insertion.[2] The C-Cl bond is less reactive, and the C-F bond is generally considered inert under standard Grignard conditions.[3] Therefore, the expected product is 2-chloro-6-fluorophenylmagnesium bromide.
Q2: Why is my Grignard reaction with this compound not initiating?
A2: Initiation failure is a common issue in Grignard reactions. The primary culprit is often the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the metal from reacting with the aryl halide.[4][5] Several activation methods can be employed to overcome this:
-
Mechanical Activation: In-situ crushing of the magnesium pieces or rapid stirring can physically break the oxide layer.[4]
-
Chemical Activation: The use of activating agents is highly effective. Common choices include:
-
Iodine (I₂): A small crystal of iodine can be added to the magnesium suspension. The iodine reacts with the magnesium to form magnesium iodide (MgI₂), which helps to etch the oxide layer.[4][6]
-
1,2-Dibromoethane (DBE): This is a popular choice as its reaction with magnesium produces ethylene gas, providing a visual cue that the magnesium is active. The other product, magnesium bromide (MgBr₂), is innocuous to the main reaction.[4][7]
-
Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can help to initiate the reaction.[4]
-
-
Highly Reactive Magnesium: For particularly stubborn reactions, specially prepared "Rieke magnesium" can be used. This highly active form of magnesium is generated by the reduction of a magnesium salt.[6][8]
Q3: I'm observing the formation of biphenyl and other coupling byproducts. What is causing this and how can I minimize it?
A3: The formation of biphenyl-type byproducts, often referred to as Wurtz coupling products, is a known side reaction in Grignard syntheses.[9][10] This occurs when the newly formed Grignard reagent (ArMgX) reacts with the starting aryl halide (ArX). This side reaction is favored by higher temperatures and high concentrations of the aryl halide.[10]
To minimize Wurtz coupling:
-
Slow Addition: Add the solution of this compound to the magnesium suspension slowly and at a controlled rate. This maintains a low concentration of the aryl halide in the reaction mixture.
-
Temperature Control: Maintain a gentle reflux. Overheating the reaction can accelerate the rate of the coupling side reaction.[10]
-
Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for aryl Grignard preparations as it can better solvate the Grignard reagent.
Q4: Could benzyne formation be a competing side reaction?
A4: Yes, benzyne formation is a plausible and significant side reaction, particularly with polyhalogenated aromatic compounds.[11] The Grignard reagent, being a strong base, can deprotonate the aromatic ring at a position ortho to a halogen. Subsequent elimination of magnesium halide can lead to the formation of a highly reactive benzyne intermediate. In the case of 2-chloro-6-fluorophenylmagnesium bromide, deprotonation at the C3 position followed by elimination of MgBrCl would lead to 3-chloro-5-fluorobenzyne. This intermediate can then react with other nucleophiles or dimerize, leading to a complex mixture of products.[12]
To mitigate benzyne formation:
-
Low Temperatures: Running the reaction at lower temperatures can disfavor the elimination pathway.
-
Use of Halogen-Magnesium Exchange: For highly sensitive substrates, a halogen-magnesium exchange reaction using a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) at low temperatures can be a more selective method.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Inactive magnesium surface (MgO layer).[5] 2. Wet glassware or solvent.[14] 3. Impure starting materials. | 1. Activate magnesium with iodine, 1,2-dibromoethane, or a small amount of pre-formed Grignard reagent.[4][7] Consider using Rieke magnesium for difficult cases.[8] 2. Rigorously dry all glassware in an oven and use anhydrous solvents.[7] 3. Purify the this compound and solvent before use. |
| Low Yield of Grignard Reagent | 1. Wurtz coupling side reactions.[9] 2. Reaction with atmospheric moisture or oxygen.[13] 3. Incomplete reaction. | 1. Ensure slow, controlled addition of the aryl halide. Maintain gentle reflux and avoid overheating.[10] 2. Perform the reaction under a strictly inert atmosphere (e.g., nitrogen or argon).[15] 3. Allow for sufficient reaction time and ensure all the magnesium has been consumed.[7] |
| Formation of Multiple Products | 1. Benzyne formation and subsequent reactions.[12] 2. Reaction at the C-Cl bond. 3. Wurtz coupling.[10] | 1. Conduct the reaction at the lowest feasible temperature. Consider using a halogen-magnesium exchange method.[13] 2. While less likely, this can occur under forcing conditions. Ensure the reaction temperature is not excessively high. 3. See "Low Yield" troubleshooting. |
| Grignard Reagent Decomposes on Standing | 1. Presence of moisture or air. 2. Thermal instability. | 1. Store the Grignard solution under an inert atmosphere and ensure all transfer equipment is dry. 2. Use the Grignard reagent immediately after its preparation for best results. |
Experimental Protocols
Protocol 1: Standard Grignard Formation
This protocol outlines the standard procedure for the preparation of 2-chloro-6-fluorophenylmagnesium bromide.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal or 1,2-dibromoethane
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the glassware and dry thoroughly in an oven. Allow to cool under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask until the color of the iodine fades or bubbles of ethylene are observed.[4][7]
-
Initiation: Add a small portion (approx. 5-10%) of a solution of this compound (1 equivalent) in anhydrous THF to the activated magnesium. The reaction should initiate, indicated by a gentle reflux and a change in the appearance of the solution.
-
Addition: Once the reaction has started, add the remaining solution of this compound dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure all the magnesium has reacted.
-
Use: The resulting solution of 2-chloro-6-fluorophenylmagnesium bromide is now ready for use in subsequent reactions.
Protocol 2: Halogen-Magnesium Exchange (for High Selectivity)
This method is recommended when side reactions are a significant concern.
Materials:
-
This compound
-
Isopropylmagnesium chloride-Lithium chloride complex (i-PrMgCl·LiCl) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or three-neck round-bottom flask, syringe, and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Dry the glassware and cool under an inert atmosphere.
-
Substrate Preparation: Dissolve this compound (1 equivalent) in anhydrous THF in the reaction flask.
-
Cooling: Cool the solution to a low temperature, typically -15 °C to -20 °C, using a suitable cooling bath.
-
Addition: Slowly add the i-PrMgCl·LiCl solution (1.05-1.1 equivalents) to the cooled substrate solution via syringe over a period of 30-60 minutes.
-
Reaction: Stir the mixture at the low temperature for 1-2 hours. The progress of the exchange can be monitored by quenching an aliquot and analyzing by GC-MS.
-
Use: The resulting solution of 2-chloro-6-fluorophenylmagnesium bromide is ready for the next step. This method often provides higher yields and cleaner reactions.[13]
Visualizing the Process
Reactivity and Selectivity
Caption: Reactivity hierarchy of halogens in Grignard formation.
Potential Side Reactions
Caption: Competing reaction pathways in the Grignard synthesis.
References
-
Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-908. [Link]
-
Chemistry Stack Exchange. (2021). Activation of Grignard reagent. [Link]
-
University of Calgary. (n.d.). Aryl Grignards. [Link]
-
University of California, Davis. (n.d.). 25. The Grignard Reaction. [Link]
-
Rieke, R. D. (1977). Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). Accounts of Chemical Research, 10(9), 301-306. [Link]
-
University of Wisconsin-Madison. (n.d.). Formation of Grignard Reagents from Organic Halides. [Link]
-
Quora. (2018). What is the role of halides in the reactivity of Grignard reagent? [Link]
-
Wikipedia. (n.d.). Grignard reagent. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. [Link]
-
ResearchGate. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
Michigan State University. (n.d.). Alkyl Halide Reactivity. [Link]
-
ResearchGate. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]
-
Nottingham ePrints. (1993). NOVEL ASPECTS OF BENZYNE CHEMISTRY. [Link]
-
Quora. (2018). How to prepare benzene from a Grignard reagent. [Link]
- Google Patents. (n.d.).
-
Chemistry Stack Exchange. (2015). Benzyne formation with Grignard reagents. [Link]
-
National Institutes of Health. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
ChemRxiv. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
ResearchGate. (2025). Side Reactions in a Grignard Synthesis. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. [Link]
-
Journal of Chemical Education. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. [Link]
-
Ludwig-Maximilians-Universität München. (2013). New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics and Heteroaromatics. [Link]
-
Chegg.com. (2022). Solved 7. The formation of a Grignard reagent from. [Link]
-
ChemRxiv. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]
-
Reddit. (2023). Why are chloro-based Grignard reagents harder to form? [Link]
-
Organic Syntheses. (n.d.). 2,3-DIPHENYLINDONE. [Link]
-
Accounts of Chemical Research. (1979). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
-
PubChem. (n.d.). This compound. [Link]
Sources
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
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- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
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- 7. community.wvu.edu [community.wvu.edu]
- 8. "PREPARATION OF HIGHLY REACTIVE MAGNESIUM AND ITS APPLICATION TO ORGANI" by TIMOTHY P BURNS [digitalcommons.unl.edu]
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- 10. chem.libretexts.org [chem.libretexts.org]
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- 14. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Lithiation of 2-Bromo-1-chloro-3-fluorobenzene
Welcome to the technical support center for the lithiation of 2-bromo-1-chloro-3-fluorobenzene. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific organometallic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address the nuanced challenges that can arise during your experiments.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the lithiation of this compound, providing probable causes and actionable solutions.
Issue 1: Low or No Conversion to the Desired Lithiated Species
Symptoms:
-
Quenching the reaction with a suitable electrophile (e.g., CO₂, DMF) yields primarily starting material.
-
In-process controls, such as quenching a small aliquot with D₂O, show minimal deuterium incorporation.[1][2]
Probable Causes:
-
Inactive Lithiating Agent: n-Butyllithium (n-BuLi) is highly reactive and can be deactivated by moisture, air, or improper storage.[2]
-
Insufficiently Anhydrous Conditions: Trace amounts of water in the solvent or on the glassware will rapidly quench the organolithium reagent.[3]
-
Incorrect Reaction Temperature: While lithium-halogen exchange is typically fast even at low temperatures, the optimal temperature for this specific substrate is crucial.[3]
-
Poor Substrate Quality: Impurities in the this compound can interfere with the lithiation.
Solutions:
-
Verify Reagent Activity:
-
Titration: Before use, titrate the n-BuLi solution to determine its exact molarity. A fresh bottle is not a guarantee of its stated concentration.
-
Test Reaction: Perform a small-scale control reaction with a well-behaved substrate known to undergo efficient lithium-halogen exchange.[2]
-
-
Ensure Rigorous Anhydrous Conditions:
-
Glassware: Oven-dry all glassware at >120 °C for several hours and cool under a stream of dry nitrogen or argon.
-
Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF), a common solvent for these reactions, should be distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) immediately before use.[3]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction time.
-
-
Optimize Reaction Temperature:
-
Standard Protocol: The lithium-halogen exchange is typically conducted at very low temperatures, such as -78 °C (dry ice/acetone bath) or even -100 °C (liquid nitrogen/ethanol bath), to minimize side reactions.[3][4]
-
Temperature Control: Add the n-BuLi dropwise to the substrate solution to maintain a consistent low temperature and avoid localized heating.[4]
-
-
Purify the Starting Material:
-
If the purity of the this compound is in doubt, consider purification by distillation or column chromatography.
-
Issue 2: Formation of Multiple Products and Isomers
Symptoms:
-
Crude NMR or LC-MS analysis reveals a complex mixture of products after quenching.
-
Isolation of the desired product is difficult, and yields are significantly reduced.
Probable Causes:
-
Competing Lithiation Pathways: The substrate has multiple potential sites for lithiation. The primary competition is between lithium-bromine exchange and directed ortho-lithiation (DoM) adjacent to the fluorine atom.[5][6][7][8]
-
Benzyne Formation: The lithiated intermediate can be unstable and eliminate lithium fluoride or lithium chloride to form a highly reactive benzyne intermediate.[9][10] This benzyne can then be trapped by nucleophiles or dimerize, leading to a variety of byproducts.[11]
-
Reaction with Solvent: At temperatures above -78 °C, n-BuLi can deprotonate THF, leading to its decomposition and the formation of unwanted byproducts.[12]
Solutions:
-
Control Regioselectivity:
-
Lithium-Halogen Exchange: To favor this pathway, use n-butyllithium (n-BuLi) in a non-coordinating solvent like diethyl ether or at a very low temperature (-78 °C or below) in THF.[4][13] The rate of lithium-halogen exchange is generally I > Br > Cl.[14]
-
Ortho-Lithiation: To favor deprotonation ortho to the fluorine, a stronger, more sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often employed.[5][15] Fluorine is a potent directing group for ortho-metalation.[5][15]
-
-
Suppress Benzyne Formation:
-
Maintain Low Temperatures: The elimination of lithium halides to form benzynes is often temperature-dependent. Keeping the reaction at -78 °C or lower is critical.[9][16]
-
Rapid Trapping: Add the electrophile to the freshly generated aryllithium species without allowing the reaction mixture to warm up.
-
-
Solvent and Temperature Considerations:
Issue 3: Product from Reaction with Butyl Group
Symptoms:
-
The isolated product contains a butyl group attached to the aromatic ring.
Probable Cause:
-
Reaction with Butyl Bromide: The initial lithium-halogen exchange between this compound and n-BuLi generates the desired aryllithium and one equivalent of n-butyl bromide. The highly reactive aryllithium can then react with the n-butyl bromide byproduct.
Solutions:
-
Use two equivalents of a different alkyllithium: A common strategy is to use two equivalents of tert-butyllithium (t-BuLi). The first equivalent performs the lithium-halogen exchange, and the second equivalent reacts with the formed tert-butyl halide in an elimination reaction, which is faster than its reaction with the aryllithium.[17]
-
Inverse Addition: Add the solution of the aryl halide to the n-BuLi solution. This can sometimes minimize the concentration of the aryllithium in the presence of the alkyl halide.[16]
II. Frequently Asked Questions (FAQs)
Q1: What is the expected major lithiation pathway for this compound with n-BuLi at low temperatures?
At low temperatures (e.g., -78 °C), the kinetically favored pathway is typically the lithium-halogen exchange at the most labile position, which is the carbon-bromine bond.[14][18] The order of reactivity for lithium-halogen exchange is generally I > Br > Cl.[14] Therefore, the expected major product is 1-chloro-3-fluoro-2-lithiobenzene.
Q2: How can I promote ortho-lithiation to the fluorine atom instead of lithium-halogen exchange?
To favor directed ortho-metalation (DoM) to the fluorine atom, a non-nucleophilic, strong base is preferred over a nucleophilic one like n-BuLi. Lithium amides such as LDA or LiTMP are excellent choices for this purpose.[5][15] Fluorine is a powerful directing group for ortho-lithiation.[5][15]
Q3: My reaction is consistently giving low yields, even after optimizing conditions. What else could be the problem?
If you have rigorously excluded issues with reagent activity, anhydrous conditions, and temperature, consider the following:
-
Aggregation of the Organolithium: Organolithium reagents exist as aggregates, and their reactivity can be influenced by the solvent and additives.[12][14] The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up these aggregates and increase reactivity.[12]
-
In-situ Quench vs. External Quench: The method of adding the electrophile can impact the yield. For highly reactive intermediates, an in-situ quench (having the electrophile present during the lithiation) can sometimes be beneficial, though this requires careful optimization.[16]
Q4: What is the visual indication of a successful lithiation?
Often, the formation of the aryllithium species results in a color change in the reaction mixture. However, this is not always a reliable indicator. The most definitive way to confirm successful lithiation is to take a small aliquot from the reaction, quench it with a deuterated solvent like D₂O, and analyze the crude product by NMR spectroscopy to observe deuterium incorporation.[1][2]
III. Visualizing Reaction Pathways
The following diagram illustrates the primary reaction pathways and potential side reactions during the lithiation of this compound.
Caption: Main and side reaction pathways in the lithiation of this compound.
IV. Experimental Protocol: Lithium-Halogen Exchange and Quenching
This protocol details a general procedure for the lithium-bromine exchange of this compound followed by quenching with an electrophile.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, freshly titrated)
-
Electrophile (e.g., anhydrous N,N-dimethylformamide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF via syringe to achieve a concentration of 0.1-0.5 M.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature remains below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Quenching: Add the chosen electrophile (e.g., anhydrous DMF, 1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition of the electrophile, stir the reaction at -78 °C for an additional 1-2 hours, then allow it to slowly warm to room temperature.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether) three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired functionalized product.
V. Quantitative Data Summary
| Lithiation Pathway | Reagent | Typical Conditions | Expected Major Intermediate |
| Lithium-Halogen Exchange | n-Butyllithium | THF or Et₂O, ≤ -78 °C | 1-Chloro-3-fluoro-2-lithiobenzene |
| Directed ortho-Metalation | LDA or LiTMP | THF, ≤ -78 °C | 2-Bromo-1-chloro-4-lithio-3-fluorobenzene |
VI. References
-
UNCW. (n.d.). Synthesis of Benzonorbornadienes: Regioselective Benzyne Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates. Retrieved from [Link]
-
Reddit. (2021). Li Halogen Exchange?. Retrieved from [Link]
-
Science Madness. (2019). Troubles with Lithium-Halogen exchange reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours?. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Arene-catalysed lithiation reactions with lithium at low temperature. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Retrieved from [Link]
-
UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Butyllithium. Retrieved from [Link]
-
Organic Process Research & Development. (2009). Optimization of Organolithium Reactions. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2007). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]
-
Reddit. (n.d.). Lithiations Not Working. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3. Retrieved from [Link]
-
Chemeurope.com. (2023). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved from [Link]
-
Reddit. (n.d.). Why do we use t-BuLi instead of sec-BuLi and n-BuLi?. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]
-
Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reactions of alkyl-lithium compounds with aryl halides. Retrieved from [Link]
-
EPFL. (n.d.). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
-
CHIMIA. (n.d.). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. Retrieved from [Link]
-
ACS Publications. (2015). Reductive Lithiation in the Absence of Aromatic Electron Carriers. A Steric Effect Manifested on the Surface of Lithium Metal. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e). Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). How does 1-bromo-2-fluorobenzene react with lithium amalgam?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selectivity to cyclohexene in the gas-phase hydrogenation of benzene over ruthenium. Retrieved from [Link]
Sources
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Technical Support Center: Purification of 2-Bromo-1-chloro-3-fluorobenzene
Welcome to the technical support guide for the purification of 2-Bromo-1-chloro-3-fluorobenzene (CAS No. 309721-44-6). This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile intermediate and require methods for achieving high purity. This guide provides field-tested insights, detailed protocols, and troubleshooting advice in a direct question-and-answer format to address common challenges encountered during the purification process.
Section 1: Initial Purity Assessment & Characterization
Before attempting any purification, it is critical to understand the impurity profile of your crude reaction product. A robust analytical assessment will inform the selection of the most effective purification strategy.
FAQ: Which analytical techniques are best for assessing the purity of my crude this compound?
Answer: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for quantifying the purity of volatile and semi-volatile compounds like this compound.[1] It provides a percentage purity based on peak area and helps identify volatile impurities by their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural identity of the main product and identifying any isomeric or structurally similar impurities that may be present. While less quantitative than GC for purity assessment without an internal standard, it provides invaluable structural information.[2][3]
Section 2: Troubleshooting Guide for Purification
This section addresses specific problems you may encounter during the purification of this compound.
Question 1: My GC-MS analysis shows several peaks with very similar retention times and identical mass spectra to my target compound. What are they, and how do I separate them?
Probable Cause: You are likely dealing with regioisomers of bromo-chloro-fluorobenzene. During electrophilic aromatic substitution reactions, such as bromination or chlorination, the directing effects of the existing substituents can lead to the formation of various isomers.[4][5] For example, starting from a chloro-fluorobenzene could yield multiple bromo-chloro-fluorobenzene isomers. These isomers often have very close boiling points, making separation difficult. A common challenge is separating the desired product from isomers like 1-bromo-2-chloro-4-fluorobenzene or 3-bromo-2-chloro-1-fluorobenzene.[6]
Solution: This is a classic challenge that requires a high-efficiency separation technique.
-
High-Efficiency Fractional Distillation: This is the preferred method for separating liquids with close boiling points (less than 25-70°C difference).[7][8] Success depends on using a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column). The key is to maintain a slow distillation rate and a proper reflux ratio to allow the vapor-liquid equilibria to be established at each theoretical plate, enriching the vapor phase with the more volatile component.[9]
-
Preparative Gas Chromatography (Prep-GC): For very small quantities or extremely difficult separations, Prep-GC offers the highest resolution, though it is not practical for large-scale purification.
Question 2: I attempted a distillation, but the product started to darken, and my final yield was very low. What went wrong?
Probable Cause: Thermal decomposition or polymerization. Although halobenzenes are generally stable, prolonged heating at high temperatures, especially in the presence of trace acidic or metallic impurities, can cause degradation. The "pot" temperature in a distillation apparatus is always higher than the vapor temperature, increasing the risk of decomposition for the material remaining in the flask.
Solution:
-
Vacuum Distillation: The most effective solution is to perform the distillation under reduced pressure. Lowering the pressure significantly reduces the boiling point of the compound, allowing the distillation to proceed at a much lower and safer temperature, thereby minimizing thermal decomposition.
-
Inert Atmosphere: Ensure your distillation apparatus is free of contaminants. Conducting the distillation under an inert atmosphere (e.g., Nitrogen or Argon) can also prevent oxidative degradation.
Question 3: I ran a flash column to purify my product, but I got poor separation between my product and a key impurity. How can I improve this?
Probable Cause: The chosen solvent system (mobile phase) does not have sufficient selectivity to resolve the compounds on the stationary phase (typically silica gel). Halobenzene isomers can have very similar polarities, making them co-elute.[10]
Solution: Optimizing the mobile phase is crucial for successful flash chromatography.[11]
-
Solvent System Optimization with TLC: Before committing to a large column, use Thin Layer Chromatography (TLC) to screen various solvent systems. The goal is to find a system that gives a clear separation between your product spot and the impurity spot, with the product having an Rf value ideally between 0.2 and 0.4.[11]
-
Start with a very non-polar solvent like pure hexane and gradually add small percentages of a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
-
For very non-polar compounds, switching the non-polar component (e.g., from hexane to heptane or cyclohexane) can sometimes alter selectivity enough to achieve separation.
-
-
Use a Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar solvent system and gradually increase the polarity during the run (gradient elution). This can help sharpen the peaks and improve the resolution of closely eluting compounds.[12]
-
Dry Loading: If your crude product is not highly soluble in the initial mobile phase, it can streak on the column. To avoid this, pre-adsorb your crude material onto a small amount of silica gel. After evaporating the solvent, the resulting free-flowing powder can be loaded directly onto the top of your column.[12]
Section 3: Standard Operating Protocols
These protocols provide a validated starting point for purification. Always perform work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), as this compound is a skin and eye irritant.[13]
Protocol 1: Purity Analysis by GC-MS
This protocol provides a general framework; specific parameters should be optimized for your instrument.[1]
-
Sample Preparation: Prepare a ~1 mg/mL solution of the crude product in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
Instrument Parameters (Example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split mode (e.g., 50:1 split ratio), 250°C.
-
Oven Program: 50°C hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-300.
-
-
Analysis: Inject 1 µL of the sample. Integrate the peaks to determine relative purity and analyze the mass spectrum of each peak to identify components. The molecular ion peak for C₆H₃BrClF will be at m/z ~208/210 (due to Br and Cl isotopes).[13]
Protocol 2: Purification by Automated Flash Column Chromatography
Flash chromatography is a rapid and efficient method for purifying organic compounds from reaction mixtures.[14][15]
-
Solvent System Selection: As determined by TLC analysis (see Troubleshooting Question 3), prepare your mobile phase. A common starting point for halobenzenes is a gradient of 0% to 5% Ethyl Acetate in Hexane.
-
Column Packing: Select an appropriately sized pre-packed silica gel column based on your sample mass (see table below). Equilibrate the column with the initial, least polar solvent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Alternatively, perform a dry load by adsorbing the product onto a small amount of silica.
-
Elution: Begin the run with the pre-programmed gradient. Monitor the elution using the system's UV detector.
-
Fraction Collection: Collect fractions based on the detector peaks.
-
Analysis: Analyze the collected fractions by TLC or GC-MS to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Table 1: Recommended Column Size for Flash Chromatography
| Crude Sample Mass | Recommended Silica Column Size (g) | Typical Fraction Volume (mL) |
| 10 - 100 mg | 4 g | 5 - 10 |
| 100 - 500 mg | 12 g | 10 - 20 |
| 500 mg - 2.5 g | 40 g | 20 - 40 |
| 2.5 g - 5.0 g | 80 g | 40 - 80 |
Protocol 3: Purification by Fractional Vacuum Distillation
This method is ideal for separating isomeric impurities on a larger scale.[7]
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed fractionating column. Ensure all glass joints are properly sealed for vacuum. Use a stir bar or boiling chips in the distillation flask.
-
System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle. Observe the crude material for boiling.
-
Establish Reflux: Allow the vapor to rise slowly up the column until a ring of condensate is observed. Adjust the heat to maintain a steady reflux in the column. This step is crucial for achieving separation.[7]
-
Collect Fractions: Slowly begin collecting the distillate.
-
Fore-run: Collect the first fraction, which will be enriched in any lower-boiling impurities.
-
Main Fraction: Once the vapor temperature at the thermometer stabilizes near the expected boiling point of the product, switch to a new receiving flask and collect the main fraction.
-
End-run: As the distillation nears completion, the temperature may rise or fluctuate. Stop the distillation before the flask distills to dryness.
-
-
Analysis: Analyze all collected fractions to confirm purity.
Section 4: Workflow Diagrams
Diagram 1: Purification Method Selection
This diagram outlines the decision-making process for choosing the appropriate purification technique based on the initial analytical results.
Caption: Decision tree for selecting a purification method.
Diagram 2: Flash Chromatography Optimization Workflow
This diagram illustrates the iterative process for developing an effective flash chromatography method.
Caption: Workflow for flash chromatography optimization.
References
-
Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Link]
-
Lab-Tech. (2023). Flash Chromatography: A Speedy Solution for Separation & Purification. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
Biotage. Successful flash chromatography. [Link]
-
King Group. Successful Flash Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
-
Wikipedia. Fractional distillation. [Link]
-
PubChem. 1-Bromo-2-chloro-3-fluorobenzene. [Link]
-
PubChem. This compound. [Link]
- Google Patents. Method for producing 1-bromo-3-fluorobenzene.
- Google Patents. Method for synthesizing 2-chloro-3-fluorobromobenzene.
-
The Chemistry Blog. What is Fractional Distillation?. [Link]
-
Chemistry LibreTexts. (2021). Fractional Distillation. [Link]
-
Organic Syntheses. o-CHLOROBROMOBENZENE. [Link]
-
Agilent. GC and GC/MS Applications. [Link]
-
NC State University Libraries. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. [Link]
-
Chemistry LibreTexts. (2021). Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Bromo-2-chloro-1-fluorobenzene(60811-21-4) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Bromo-1-chloro-2-fluorobenzene(60811-18-9) 13C NMR spectrum [chemicalbook.com]
- 4. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
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- 6. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]
- 7. Purification [chem.rochester.edu]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. blog.chromatographydirect.com [blog.chromatographydirect.com]
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- 13. This compound | C6H3BrClF | CID 21938660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chromtech.com [chromtech.com]
- 15. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Technical Support Center: Regioselectivity in Reactions of 2-Bromo-1-chloro-3-fluorobenzene
Welcome to the technical support center for reactions involving 2-Bromo-1-chloro-3-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity with this polyhalogenated aromatic compound. The information provided herein is curated by senior application scientists to offer both theoretical understanding and practical, field-tested advice.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable protocols to improve your desired outcomes.
Question 1: I am attempting a Suzuki-Miyaura coupling and getting a mixture of products. How can I selectively functionalize the C-2 position (bromine)?
Answer:
This is a common challenge when working with polyhalogenated substrates. The observed lack of selectivity likely arises from reaction conditions that are too harsh, leading to the reaction of the less reactive C-Cl bond. The key to achieving high regioselectivity in Suzuki-Miyaura coupling of this compound lies in exploiting the inherent difference in reactivity between the C-Br and C-Cl bonds. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1][2] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step of the catalytic cycle.[1]
To favor selective coupling at the C-2 position (the site of the bromine atom), you should employ milder reaction conditions. Here is a protocol designed to enhance selectivity:
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C-2
-
Reagents:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in degassed 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by degassed water.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial as it promotes the oxidative addition of the C-Br bond at lower temperatures, thus minimizing the competing reaction at the C-Cl bond.
Question 2: I am trying to perform a metal-halogen exchange to generate an aryllithium species, but I am getting a complex mixture of products upon quenching with an electrophile. How can I achieve selective lithiation?
Answer:
In the case of this compound, you have two potential pathways for metal-halogen exchange: exchange at the C-Br bond or exchange at the C-Cl bond. The rate of lithium-halogen exchange generally follows the trend I > Br > Cl, meaning that the C-Br bond is more susceptible to exchange than the C-Cl bond.[3] However, another important factor to consider is the possibility of deprotonation (ortho-lithiation), which is directed by the substituents on the ring.
For fluoroarenes that also contain chlorine or bromine, deprotonation tends to occur at a position adjacent to the fluorine atom.[4][5] This is because fluorine is a potent directing group in ortho-metalation.[5] In your substrate, the fluorine atom is at the C-3 position, with adjacent protons at C-4. The chloro and bromo substituents are at C-1 and C-2, respectively. Therefore, depending on the base used, you could be observing a mixture of products arising from both metal-halogen exchange and deprotonation.
To favor selective bromine-lithium exchange, it is crucial to use a less basic but highly reactive organolithium reagent at low temperatures. n-Butyllithium is often the reagent of choice for this purpose.
Experimental Protocol: Selective Bromine-Lithium Exchange
-
Reagents:
-
This compound (1.0 mmol)
-
n-Butyllithium (1.6 M in hexanes, 1.1 mmol)
-
Anhydrous diethyl ether or THF (10 mL)
-
Electrophile (e.g., benzaldehyde, 1.2 mmol)
-
-
Procedure:
-
To an oven-dried, three-necked round-bottom flask under an argon atmosphere, add this compound and anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add the electrophile dropwise and continue stirring at -78 °C for 1 hour.
-
Slowly warm the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, and dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
-
Using this protocol, the bromine-lithium exchange should be significantly faster than both chlorine-lithium exchange and deprotonation, leading to the desired 2-lithio-1-chloro-3-fluorobenzene intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the three halogen atoms in this compound in common cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, the reactivity of the carbon-halogen bond is primarily determined by its bond dissociation energy.[1] The weaker the bond, the more readily it undergoes oxidative addition to the palladium(0) catalyst. The general reactivity trend is C-I > C-Br > C-Cl >> C-F.[1][2][6] Therefore, for this compound, the expected order of reactivity is:
C-Br (at C-2) > C-Cl (at C-1) > C-F (at C-3)
This inherent difference in reactivity is the foundation for achieving regioselective functionalization of this molecule.
Q2: Can I achieve selective functionalization at the C-1 (chlorine) or C-3 (fluorine) positions?
A2: Selective functionalization at the C-1 (chlorine) position is challenging but possible. It would require the prior functionalization of the more reactive C-Br bond. Once the C-Br bond has reacted, you can then employ more forcing reaction conditions (higher temperatures, stronger bases, more active catalyst systems) to react the C-Cl bond.
Selective functionalization at the C-F bond via cross-coupling is generally not feasible under standard conditions due to the very high strength of the C-F bond.[6] Specialized catalysts and conditions are often required for C-F bond activation.[7]
Q3: Is nucleophilic aromatic substitution (SNAr) a viable reaction pathway for this molecule?
A3: Nucleophilic aromatic substitution (SNAr) is generally not a favorable reaction for this compound under standard conditions. SNAr reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group.[8] These groups are necessary to stabilize the negatively charged Meisenheimer complex intermediate that is formed during the reaction. Since this compound lacks such activating groups, it is considered an unactivated aryl halide for SNAr.
Q4: How do the electronic properties of the halogens influence the regioselectivity of these reactions?
A4: The electronic properties of the halogens (electronegativity and polarizability) play a significant role:
-
Inductive Effect: All three halogens are more electronegative than carbon and exert an electron-withdrawing inductive effect (-I effect). This effect decreases down the group (F > Cl > Br).
-
Resonance Effect: The halogens also have lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). This effect also decreases down the group (F > Cl > Br).
In cross-coupling reactions , the dominant factor is the C-X bond strength, which is inversely related to the size and polarizability of the halogen.
In ortho-lithiation , the high electronegativity and ability of fluorine to coordinate with lithium make it a powerful directing group, favoring deprotonation at an adjacent position.[4][5]
Q5: What are some common side reactions to be aware of?
A5: Besides the lack of regioselectivity, other common side reactions include:
-
Homocoupling: The coupling of two molecules of the organometallic reagent (in Suzuki coupling, the boronic acid) to form a symmetrical biaryl. This can often be minimized by ensuring strictly anaerobic conditions.[9]
-
Hydrodehalogenation: The replacement of a halogen atom with a hydrogen atom. This can be a problem in both metal-halogen exchange and cross-coupling reactions, especially if there are proton sources present or if the catalyst system promotes this pathway.
-
Benzyne Formation: Under very strong basic conditions, elimination of H-X can lead to the formation of a highly reactive benzyne intermediate, which can then react with nucleophiles to give a mixture of products.
Careful control of reaction conditions and the use of appropriate reagents and catalysts are key to minimizing these side reactions.
Data and Diagrams
Table 1: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Position | Halogen | Relative Reactivity | Typical Reaction Conditions for Selective Coupling |
| C-2 | Bromine | Highest | Mild conditions (e.g., Pd(OAc)₂/SPhos, K₂CO₃, 80 °C) |
| C-1 | Chlorine | Intermediate | More forcing conditions (e.g., Pd₂(dba)₃/XPhos, K₃PO₄, 100-120 °C) |
| C-3 | Fluorine | Lowest | Generally unreactive under standard cross-coupling conditions |
Note: The conditions listed are representative and may require optimization for specific substrates.
Diagram 1: Regioselectivity in Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling regioselectivity.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity in Cross-Coupling
Caption: Troubleshooting poor regioselectivity.
References
- Schoenebeck, F., & Hartwig, J. F. (2010). Palladium-Catalyzed C−H Borylation of Arenes and Heteroarenes: A Mechanistic Investigation. Journal of the American Chemical Society, 132(33), 11623–11634.
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10738–10803.
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Wikipedia. (2023). Metal–halogen exchange.
- Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.
- Wikipedia. (2023).
- Shinde, G., & Sundén, H. (2023). Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. Chemistry – A European Journal, 29(1016).
- NROChemistry. (n.d.). Sonogashira Coupling.
- Wikipedia. (2023). Sonogashira coupling.
- ResearchGate. (2008). A Study of BF3-Promotedortho Lithiation of Anilines and DFT Calculations on the Role of Fluorine–Lithium Interactions.
- Wiley Online Library. (2021).
- PubMed. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides.
- Chemistry LibreTexts. (2022). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2022). 16.
- Royal Society of Chemistry. (2021).
- BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
- Semantic Scholar. (1992). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Chemistry Stack Exchange. (2019). How does 1-bromo-2-fluorobenzene react with lithium amalgam?.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Baran Lab. (n.d.). Directed (ortho)
- Royal Society of Chemistry. (2015). Palladium-catalyzed amination of 2,3,3-trifluoroallyl esters: synthesis of trifluoromethylenamines via an intramolecular fluorine shift and CF3 group construction.
- Wikipedia. (2023).
- CORE. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Open Access LMU. (2021).
- Chemistry LibreTexts. (2022). 8.5: Leaving Groups.
- MDPI. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- PubMed. (2018).
- National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- ResearchGate. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- PubChem. (2023). This compound.
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- ResearchGate. (2024). (PDF)
- BenchChem. (2025). A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens.
- Master Organic Chemistry. (2018).
- PubMed. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
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- 3. researchgate.net [researchgate.net]
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Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-1-chloro-3-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for cross-coupling reactions involving 2-bromo-1-chloro-3-fluorobenzene. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile, dihalogenated building block in their synthetic workflows. We will address common challenges, provide detailed troubleshooting guides in a question-and-answer format, and offer field-proven protocols to streamline your experiments.
The Core Challenge: Chemoselectivity
The primary hurdle when working with this compound is achieving selective functionalization. The molecule presents two potential reaction sites for palladium-catalyzed cross-coupling: the carbon-bromine (C-Br) bond and the carbon-chlorine (C-Cl) bond. Understanding the principles of chemoselectivity is paramount for a successful reaction.
The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle generally follows the trend: I > Br > OTf > Cl .[1] This trend is primarily governed by the bond dissociation energies (BDE) of the carbon-halogen bonds; the C-Br bond is weaker and therefore more readily cleaved by the Pd(0) catalyst than the stronger C-Cl bond.[1]
This inherent reactivity difference is the key to selectively coupling at the C-Br position while leaving the C-Cl bond intact for subsequent transformations. However, achieving this selectivity or, conversely, forcing a reaction at the less reactive C-Cl position, requires careful selection of the catalyst system and reaction conditions.
Diagram: Chemoselective Coupling Strategy
Caption: Decision workflow for selective cross-coupling.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. When using this compound, the primary goal is typically the selective coupling at the C-Br position.
Frequently Asked Questions (FAQs)
Q1: Which catalyst system is best for selectively coupling an arylboronic acid at the C-Br position?
A1: For selective C-Br coupling, standard and widely available palladium catalysts are generally effective. The key is to use conditions that are not harsh enough to activate the more robust C-Cl bond.
| Catalyst/Precatalyst | Ligand | Typical Loading | Notes |
| Pd(PPh₃)₄ | (none needed) | 2-5 mol% | A reliable choice for many standard couplings. Can be sensitive to air and moisture.[2] |
| Pd(dppf)Cl₂ | (none needed) | 2-5 mol% | An air-stable precatalyst that is effective for a wide range of substrates. |
| Pd(OAc)₂ | PPh₃ or PCy₃ | 1-3 mol% | Requires a separate ligand. PCy₃ can be effective for slightly less reactive systems.[3] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-2 mol% | A highly active system, often enabling reactions at room temperature for reactive bromides.[3] |
Q2: What is the best base and solvent combination for this Suzuki coupling?
A2: The choice of base and solvent is critical for facilitating the transmetalation step.[2] For coupling at the C-Br position, a moderately strong inorganic base is usually sufficient.
-
Bases: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[1][2] Cesium carbonate (Cs₂CO₃) can be used for more challenging couplings but may increase the risk of C-Cl activation if conditions are too harsh.[4]
-
Solvents: A mixture of an organic solvent and water is standard. Common systems include Toluene/H₂O, Dioxane/H₂O, or THF/H₂O.[4][5] The water is crucial for the mechanism of transmetalation.[6]
Q3: Can I couple at the C-Cl position after functionalizing the C-Br bond?
A3: Yes, this is a common synthetic strategy. However, aryl chlorides are significantly less reactive.[1] To achieve this, you must use a more powerful catalyst system designed for C-Cl activation. This typically involves bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphine ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][7] Reaction conditions will also need to be more forcing (higher temperatures, stronger base).
Troubleshooting Guide: Suzuki Coupling
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Old or improperly handled palladium source.[8] 2. Poor Reagent Quality: Decomposition of the boronic acid (protodeboronation).[2][6] 3. Oxygen Contamination: Deactivation of the Pd(0) catalyst.[2] | 1. Use a fresh batch of catalyst or a more stable precatalyst. Ensure proper inert atmosphere techniques. 2. Use high-purity boronic acid or consider using a more stable boronate ester (e.g., pinacol esters).[6] Ensure anhydrous conditions if protodeboronation is suspected.[2] 3. Thoroughly degas the solvent and reaction mixture (e.g., via argon bubbling or freeze-pump-thaw cycles). Maintain a positive pressure of inert gas.[2][4] |
| Significant Homocoupling of Boronic Acid | Presence of Pd(II) species at the start of the reaction or oxidative conditions.[6] | If using a Pd(II) precatalyst like Pd(OAc)₂, ensure complete reduction to Pd(0). Improve degassing procedures to eliminate oxygen, which promotes homocoupling.[6] |
| Hydrodehalogenation (Loss of Br) | Side reaction, can be promoted by certain bases or impurities. | Switch to a different base (e.g., from K₃PO₄ to K₂CO₃). Ensure the boronic acid is of high quality. |
| Reaction Stalls | Catalyst deactivation or insolubility of base/reagents. | Increase catalyst loading slightly. Switch to a more soluble base like Cs₂CO₃ or a different solvent system to improve solubility. Ensure vigorous stirring.[4] |
Protocol: Selective Suzuki Coupling with Phenylboronic Acid
This protocol details the selective coupling at the C-Br position.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 209.5 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).[1]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure the removal of all oxygen.[2]
-
Solvent Addition: Under a positive pressure of inert gas, add toluene (8 mL) and water (2 mL) via syringe. Degas the resulting mixture by bubbling argon through it for 15-20 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 35 mg) to the flask under a positive flow of inert gas.
-
Reaction Execution: Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[5]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenyl-1-chloro-3-fluorobenzene.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Similar to the Suzuki coupling, selectivity for the C-Br bond is the primary objective.
Frequently Asked Questions (FAQs)
Q1: What are the best catalyst systems for coupling amines to the C-Br position of this compound?
A1: The choice of ligand is critical and depends on the amine (primary, secondary, alkyl, or aryl). For the reactive C-Br bond, several generations of Buchwald-Hartwig catalysts are effective.
| Ligand Type | Example Ligands | Amine Scope | Notes |
| Bulky Biaryl Phosphines | XPhos, SPhos, RuPhos | Broad (Primary & Secondary Amines) | These are considered the industry standard for challenging aminations and provide excellent results for aryl bromides.[2] |
| Bidentate Phosphines | BINAP, DPPF | Primary Amines | These were among the first reliable ligands for coupling primary amines and are still very effective.[9] |
| First-Generation Ligands | P(o-tolyl)₃ | Secondary Amines | Effective for secondary amines but generally unable to couple primary amines due to side reactions.[9] |
A common and effective precatalyst is a G3 or G4 palladacycle (e.g., XPhos Pd G3), which rapidly generates the active Pd(0) species.[10]
Q2: Which base should I use for a Buchwald-Hartwig amination?
A2: Strong, non-nucleophilic bases are required. The most common choices are sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).[11] Potassium carbonate or phosphate are generally not strong enough for this transformation.
Q3: What solvents are recommended?
A3: Anhydrous, aprotic solvents are essential. Toluene, 1,4-dioxane, and THF are the most commonly used solvents.[10][11][12] It is critical to use dry solvents to prevent catalyst deactivation and unwanted side reactions.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Incorrect Ligand Choice: The ligand may not be suitable for the specific amine being used. 2. Base Incompatibility: The base may be too weak or insoluble. 3. Aryl Iodide Inhibition (if applicable): Iodide can sometimes inhibit the catalyst.[10] | 1. Screen a panel of ligands. For primary amines, start with a bulky biaryl phosphine like BrettPhos or XPhos.[13] 2. Ensure NaOt-Bu is fresh and has been handled under inert conditions. Consider switching to LHMDS or KHMDS. 3. While your substrate is a bromide/chloride, this is a known issue. Toluene is often a better solvent than dioxane for iodide-generating reactions.[13] |
| Hydrodehalogenation | A common side reaction where the aryl halide is reduced. Can compete with reductive elimination.[9] | Use a more sterically hindered ligand to favor reductive elimination over β-hydride elimination. Lowering the reaction temperature may also help. |
| Difficulty Coupling Primary Amines | Competitive hydrodehalogenation is a major issue with first-generation catalysts.[9] Ammonia itself is a very challenging coupling partner.[9] | Use modern, bulky biaryl phosphine ligands (e.g., BrettPhos). For ammonia, consider using an ammonia equivalent like benzophenone imine, followed by hydrolysis.[9][14] |
Protocol: Selective Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: To an oven-dried glovebox vial or Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol), the ligand (if not using a precatalyst), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Reagent Addition: Add this compound (1.0 mmol, 209.5 mg) and toluene (5 mL).
-
Nucleophile Addition: Add morpholine (1.2 mmol, 105 µL) via syringe.
-
Inert Atmosphere: Seal the vessel, remove it from the glovebox (if used), and place it in a preheated oil bath at 100 °C.
-
Reaction Execution: Stir the reaction vigorously for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Section 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, creating valuable arylalkyne structures.[15]
Frequently Asked Questions (FAQs)
Q1: What is the standard catalyst system for a Sonogashira coupling at the C-Br position?
A1: The classic Sonogashira reaction uses a dual catalyst system: a palladium(0) source and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[15][16]
-
Palladium Source: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are the most common choices.[17]
-
Copper Co-catalyst: CuI (1-5 mol%) is used to form a copper(I) acetylide intermediate, which accelerates the transmetalation step.[15]
-
Base: An amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is used, which also serves as the solvent in many cases.
Q2: I am concerned about homocoupling of my alkyne (Glaser coupling). Can I run the reaction without copper?
A2: Yes, copper-free Sonogashira protocols have been developed specifically to avoid the issue of alkyne dimerization.[18] These reactions typically require a slightly more active palladium catalyst or specific ligands and often use a different base, such as piperidine or Cs₂CO₃.
Q3: How does the reactivity of the halides in my substrate affect the Sonogashira coupling?
A3: The reactivity trend is the same as in other cross-couplings (I > Br > Cl). This allows for excellent selectivity. You can reliably couple at the C-Br position at room temperature or with gentle heating, leaving the C-Cl bond untouched.[15]
Troubleshooting Guide: Sonogashira Coupling
Diagram: General Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting failed reactions.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Significant Alkyne Homocoupling | This is the classic Glaser coupling side reaction, promoted by the copper catalyst and oxygen. | 1. Improve Degassing: Rigorously exclude oxygen from the reaction. 2. Go Copper-Free: Switch to a copper-free protocol. This is the most effective solution.[18] |
| Reaction is Sluggish or Stalls | Inefficient catalyst turnover or poor solubility. | Increase the reaction temperature. Ensure the amine base is pure and dry. If using PdCl₂(PPh₃)₂, ensure it is fully reduced to Pd(0) in situ. |
| Decomposition of Substrates | The amine base can be harsh for sensitive functional groups. | Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃) and a different solvent (e.g., DMF, Dioxane), though this may require higher temperatures. |
Protocol: Selective Copper-Catalyzed Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 209.5 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Inert Atmosphere: Seal the flask and perform three evacuate/backfill cycles with argon.
-
Solvent and Reagent Addition: Under a positive argon flow, add anhydrous, degassed triethylamine (5 mL) followed by the terminal alkyne (e.g., phenylacetylene, 1.1 mmol, 121 µL).
-
Reaction Execution: Stir the mixture at room temperature or heat gently to 40-50 °C if necessary. Monitor the reaction by TLC. The reaction is often complete in 2-6 hours.
-
Workup: Once the starting material is consumed, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, and filter through a pad of celite to remove metal salts.
-
Purification: Wash the filtrate with water, then brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
References
- Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. Benchchem.
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem.
- Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. Published 2023-06-30.
- Buchwald–Hartwig amination. Wikipedia.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Published 2017-12-04.
- Diagnosing issues with a failed Suzuki coupling? Reddit. Published 2021-07-09.
- Help troubleshooting a Buchwald-Hartwig amination? Reddit. Published 2018-09-06.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Published 2021-02-23.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry - ACS Publications.
- The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. Published 2025-08-06.
- Sonogashira coupling. Wikipedia.
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Suzuki Coupling. Organic Chemistry Portal.
- Sonogashira Coupling. Organic Chemistry Portal.
- Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Benchchem.
- Sonogashira Coupling. Chemistry LibreTexts. Published 2024-08-05.
- Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
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Technical Support Center: Strategies to Prevent Hydrodehalogenation in Palladium-Catalyzed Reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and professionals in drug development who utilize palladium-catalyzed cross-coupling reactions. Here, we address a frequent and often frustrating side reaction: hydrodehalogenation. This guide provides in-depth, experience-driven advice to help you troubleshoot and optimize your reactions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem in my palladium-catalyzed reaction?
A1: Hydrodehalogenation is an undesired side reaction where the halogen atom (I, Br, Cl) on your aryl or vinyl halide starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of a reduced, halogen-free byproduct, which consumes your starting material, lowers the yield of your desired cross-coupled product, and complicates purification.[2][3]
Q2: What are the common culprits behind hydrodehalogenation?
A2: Several factors can promote this unwanted reaction pathway. The primary causes include:
-
Presence of Hydride Sources: The "hydro" in hydrodehalogenation points to the involvement of a hydride (H⁻) source. Common sources in your reaction mixture can include solvents (like alcohols or even technical-grade DMF), amine bases, water, or silanes.[1][4][5][6][7][8][9]
-
Reaction Kinetics: If the rate of your desired cross-coupling reaction is slow, it provides a larger window of opportunity for the competing hydrodehalogenation to occur.[1]
-
Catalyst Activity: Highly active palladium catalysts, while often beneficial, can sometimes accelerate the rate of hydrodehalogenation, particularly with electron-rich aryl halides.[1]
-
Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. An inappropriate ligand may not sufficiently promote the desired reductive elimination step over the hydrodehalogenation pathway.[1][10]
-
Base Selection: The choice and strength of the base can significantly influence the reaction outcome. Some bases can either act as a hydride source or promote side reactions that lead to hydrodehalogenation.[1][3]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of hydrodehalogenation.[1][2]
Q3: How can I confirm that hydrodehalogenation is occurring in my reaction?
A3: You can detect the formation of the hydrodehalogenated byproduct using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The byproduct will typically have a different Rf value (often less polar) than your starting material and the desired product.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are excellent for identifying and quantifying the hydrodehalogenated product by its molecular weight.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture will show a new aromatic proton signal in the place where the halogen was, confirming its replacement by hydrogen.[2]
Troubleshooting Guides: Reaction-Specific Issues & Solutions
This section provides targeted advice for common palladium-catalyzed reactions where hydrodehalogenation is a known issue.
Issue 1: Significant Hydrodehalogenation in Suzuki-Miyaura Coupling
This is a prevalent problem, especially when working with electron-rich or sterically hindered aryl halides.[1] The propensity for this side reaction generally follows the halide reactivity order: I > Br > Cl.[11][12][13]
Troubleshooting Strategy:
-
Ligand Screening: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are known to promote the desired reductive elimination step, outcompeting hydrodehalogenation.[1][14][15][16]
-
Recommendation: Screen a panel of ligands. Excellent starting points include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl phosphines like dppf.[1]
-
-
Base Optimization: Strong alkoxide bases can sometimes be problematic.
-
Recommendation: Consider switching to a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[11]
-
-
Solvent Selection: Protic solvents can be a source of hydrides.
-
Recommendation: Employ aprotic solvents like toluene, dioxane, or THF.[11] Ensure your solvents are anhydrous and properly degassed.
-
Comparative Data: Ligand and Base Effects in Suzuki Coupling
| Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Hydrodehalogenation (%) |
| PPh₃ | NaOEt | Ethanol | 80 | 45 | 50 |
| dppf | K₂CO₃ | Toluene | 100 | 75 | 20 |
| XPhos | K₃PO₄ | Dioxane | 100 | 92 | <5 |
Note: This table represents typical trends. Actual results will vary based on specific substrates.
Issue 2: Hydrodehalogenation in Buchwald-Hartwig Amination
In this reaction, hydrodehalogenation can compete with the desired C-N bond formation, particularly with electron-rich aryl halides or when using a less nucleophilic amine.[1]
Troubleshooting Workflow:
Below is a decision-making workflow to systematically address hydrodehalogenation in Buchwald-Hartwig aminations.
Caption: Competing pathways in palladium-catalyzed cross-coupling.
The critical diversion point is the formation of an aryl-palladium-hydride (Ar-Pd-H) intermediate. This can occur if a hydride source displaces the halide on the palladium complex. Subsequent reductive elimination from this hydride species yields the undesired Ar-H product. [15]Strategies to prevent hydrodehalogenation, therefore, focus on accelerating the desired reductive elimination step (e.g., through ligand choice) and minimizing the presence of hydride sources. [1]
References
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Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. [Link]
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Weizmann Institute of Science. [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11776-11778. [Link]
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal. [Link]
-
Aramendía, M. A., Borau, V., Jiménez, C., Marinas, J. M., Ruiz, J. R., & Urbano, F. J. (2003). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 195(1-2), 1-11. [Link]
-
Burhenn, A., Bavaro, R., & Gessner, V. H. (2023). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 13(12), 3545-3550. [Link]
-
Perosa, A., Selva, M., & Tundo, P. (2000). Facile Hydrodehalogenation with H2 and Pd/C Catalyst under Multiphase Conditions. 3. Selective Removal of Halogen from Functionalized Aryl Ketones. 4. Aryl Halide-Promoted Reduction of Benzyl Alcohols to Alkanes. The Journal of Organic Chemistry, 65(18), 5637–5642. [Link]
-
Xia, X., Lu, L., & Chen, X. (2004). Pd/C-Catalyzed hydrodehalogenation of aromatic halides in aqueous solutions at room temperature under normal pressure. Journal of Molecular Catalysis A: Chemical, 218(1), 19-22. [Link]
-
Fairlamb, I. J. S., & Kapdi, A. R. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Dalton Transactions, 45(8), 3299-3312. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
Wang, C., & Glorius, F. (2018). Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. ACS Catalysis, 8(11), 10568–10573. [Link]
-
Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Nobel Prize. [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099–4107. [Link]
-
Tomanová, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12234–12251. [Link]
-
Daugulis, O., et al. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 923–934. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Tomanová, P., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]
-
Wang, C., & Glorius, F. (2024). Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. The Journal of Organic Chemistry, 89(5), 3046–3055. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Wang, Y., et al. (2025). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Molecules, 30(4), 910. [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]
-
Wang, Y., et al. (2025). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. National Institutes of Health. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Organometallics, 34(21), 5497-5508. [Link]
-
The Modern Chemist. (2024, July 13). Hydrohalogenation reaction mechanism with different solvents! (Markovnikov and not stereoselective). YouTube. [Link]
-
Rojas Lab. (2025, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines. YouTube. [Link]
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Navigating the Labyrinth: A Technical Support Guide for Work-up Procedures Involving 2-Bromo-1-chloro-3-fluorobenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the successful work-up of chemical reactions involving the versatile yet challenging building block, 2-Bromo-1-chloro-3-fluorobenzene. As a trifunctionalized aromatic ring, this compound presents unique opportunities and challenges in organic synthesis. This resource is designed to equip you with the knowledge to navigate these complexities, ensuring the efficient isolation and purification of your target molecules.
Understanding the Terrain: Key Physicochemical Properties
Before delving into specific work-up procedures, a foundational understanding of the physicochemical properties of this compound and its derivatives is paramount. The interplay of the three distinct halogen substituents governs its reactivity and solubility, directly impacting the design of effective purification strategies.
| Property | Value/Characteristic | Implication for Work-up |
| Molecular Weight | 209.44 g/mol | Relatively non-volatile, allowing for solvent removal under reduced pressure without significant loss of starting material. |
| Calculated LogP | 3.3 | Indicates high lipophilicity and poor water solubility, favoring extraction into organic solvents.[1][2] |
| Reactivity of Halogens | Aryl-Br > Aryl-Cl | In common cross-coupling and Grignard reactions, the bromine atom is significantly more reactive than the chlorine atom, allowing for chemoselective transformations.[3] |
| Influence of Fluorine | Strong inductive effect | The fluorine atom can influence the acidity of adjacent protons and the overall electronic properties of the molecule and its derivatives, potentially affecting solubility in aqueous phases of varying pH.[4][5] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges encountered during the work-up of reactions involving this compound, providing detailed explanations and actionable solutions.
Grignard Reactions: Formation and Quenching
Grignard reactions are a cornerstone of C-C bond formation. The chemoselective formation of the Grignar reagent at the C-Br position of this compound is a key advantage. However, the work-up requires careful consideration to avoid common pitfalls.
Q1: I've formed the Grignard reagent from this compound. What is the best way to quench the reaction?
A1: The choice of quenching agent is critical and depends on the nature of your product and the subsequent steps.
-
For most applications: A saturated aqueous solution of ammonium chloride (NH₄Cl) is the preferred quenching agent.[6] It is weakly acidic and effectively hydrolyzes the magnesium alkoxide intermediate formed after reaction with an electrophile, while also neutralizing any unreacted Grignard reagent. The quench should be performed at 0 °C to control the exotherm.
-
For acid-sensitive products: If your product is susceptible to degradation under even weakly acidic conditions, a two-step quench may be more appropriate. First, quench with a minimal amount of water, added dropwise at 0 °C, to consume the excess Grignard reagent.[7][8] Then, proceed with the addition of a saturated NH₄Cl solution.
-
For reactions where the product is a volatile hydrocarbon: Quenching by protonation might not be ideal. In such cases, quenching with an electrophile that forms a non-volatile derivative, such as an aromatic aldehyde (e.g., p-anisaldehyde), can be a useful strategy for analysis and work-up.[9]
Troubleshooting Guide: Grignard Reaction Work-up
Problem: An intractable emulsion has formed during the aqueous work-up.
-
Causality: Emulsions are common when dealing with organometallic reaction work-ups due to the formation of finely dispersed magnesium salts.
-
Solution:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® on a sintered glass funnel. The Celite can help to break up the emulsion and trap fine solids.
-
Acidification: If the product is stable to acid, careful addition of dilute hydrochloric acid (e.g., 1 M HCl) can help to dissolve the magnesium salts and break the emulsion.
-
Patience and Gentle Agitation: Sometimes, allowing the mixture to stand for a period with occasional gentle swirling can lead to phase separation.
-
Problem: A significant amount of a biphenyl-type homocoupling byproduct (e.g., 1,1'-dichloro-2,2'-difluoro-3,3'-biphenyl) is observed.
-
Causality: This byproduct arises from the reaction of the Grignard reagent with unreacted this compound.[7][10]
-
Solution:
-
Slow Addition of Starting Material: During the Grignard formation, add the solution of this compound to the magnesium turnings slowly to maintain a low concentration of the aryl bromide in the reaction mixture.
-
Purification: This non-polar byproduct can often be separated from more polar products by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient).
-
Experimental Workflow: Grignard Reaction Work-up
Caption: Workflow for Grignard reaction work-up.
Suzuki Coupling Reactions: Product Isolation and Catalyst Removal
The Suzuki-Miyaura cross-coupling is a powerful tool for creating biaryl structures. The higher reactivity of the C-Br bond in this compound allows for selective coupling at this position.[3]
Q2: How do I effectively remove the palladium catalyst and phosphine ligands from my Suzuki coupling reaction mixture?
A2: Residual palladium and phosphine oxides can complicate purification and are often undesirable in the final product, especially in a pharmaceutical context.
-
Aqueous Work-up: A standard aqueous work-up with water and brine washes will remove a significant portion of the inorganic salts.
-
Filtration through Silica Gel: After the initial extraction, passing the crude product solution through a short plug of silica gel can effectively remove a large portion of the polar palladium complexes and phosphine oxides.[11]
-
Specific Scavengers: For very low residual palladium levels, specialized scavengers can be employed. These are often silica-based materials functionalized with thiols or other ligands that have a high affinity for palladium.[12]
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing both palladium residues and other organic impurities.[13] A common solvent system for biaryl compounds is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like methanol or ethanol).[13]
Troubleshooting Guide: Suzuki Coupling Work-up
Problem: I am observing significant homocoupling of my boronic acid reagent.
-
Causality: Homocoupling of the boronic acid can be promoted by the presence of oxygen or by certain reaction conditions.[14]
-
Solution:
-
Degassing: Ensure that all solvents are thoroughly degassed before use and that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can lead to increased homocoupling and make purification more difficult.
-
Base Selection: The choice of base can influence the rate of homocoupling. In some cases, switching to a milder base like potassium carbonate (K₂CO₃) can be beneficial.[15]
-
Problem: Dehalogenation of the starting material or product is occurring.
-
Causality: This side reaction, where the halogen is replaced by a hydrogen atom, can be promoted by certain bases, protic solvents, or impurities that act as hydride sources.[15]
-
Solution:
-
Solvent Choice: Use anhydrous aprotic solvents like dioxane, THF, or toluene.[15]
-
Base Purity: Ensure the base is of high purity and free from any potential hydride-donating impurities.
-
Experimental Workflow: Suzuki Coupling Work-up and Purification
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. www1.udel.edu [www1.udel.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rroij.com [rroij.com]
- 9. reddit.com [reddit.com]
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- 11. youtube.com [youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Reactivity of 2-Bromo-1-chloro-3-fluorobenzene
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-1-chloro-3-fluorobenzene. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the reactivity of this versatile but complex building block. Our goal is to empower you with the knowledge to optimize your reaction conditions, anticipate potential challenges, and achieve your synthetic goals with confidence.
Introduction: Understanding the Reactivity Landscape
This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its utility stems from the differential reactivity of its three halogen substituents, which allows for selective functionalization. The key to successfully employing this reagent lies in understanding the interplay of solvents and bases in directing the outcome of your reactions. This guide will focus on two primary reaction classes: Palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
The fundamental principle governing the reactivity in cross-coupling reactions is the disparity in the carbon-halogen bond dissociation energies. The generally accepted order of reactivity for aryl halides in the crucial oxidative addition step of palladium-catalyzed reactions is C-I > C-Br > C-Cl >> C-F.[2][3] This trend dictates that the C-Br bond in this compound is significantly more susceptible to cleavage by a palladium(0) catalyst than the C-Cl and C-F bonds.[2]
Frequently Asked Questions (FAQs)
Q1: In a palladium-catalyzed cross-coupling reaction, which halogen on this compound will react first?
A1: The bromine atom at the 2-position will be the primary site of reaction. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl and C-F bonds, making it the most susceptible to oxidative addition by the palladium catalyst.[2][3] This chemoselectivity is a cornerstone of its use as a building block, allowing for stepwise functionalization.
Q2: I am not observing any product formation in my Suzuki-Miyaura coupling reaction. What are the likely causes?
A2: A lack of product formation can stem from several factors:
-
Inactive Catalyst: Ensure your palladium source and phosphine ligand are of high quality and have not degraded.
-
Insufficient Degassing: Oxygen can deactivate the palladium catalyst. It is crucial to thoroughly degas your solvents and reaction mixture.
-
Inappropriate Base: The base is critical for activating the boronic acid.[4][5] If you are using a weak base like NaHCO₃, consider switching to a stronger base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.
-
Suboptimal Solvent System: A mixture of an aprotic solvent (e.g., dioxane, toluene, or THF) and water is often necessary to dissolve both the organic substrate and the inorganic base.[6]
Q3: My Buchwald-Hartwig amination is giving a low yield. How can I improve it?
A3: Low yields in Buchwald-Hartwig aminations are a common issue. Consider the following:
-
Ligand Choice: The choice of phosphine ligand is critical.[7] For challenging substrates, bulky, electron-rich ligands like XPhos or SPhos can significantly improve reaction rates and yields.
-
Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine.[7] Sodium tert-butoxide (NaOtBu) is a common choice. If your substrate is base-sensitive, a milder organic base like DBU may be an alternative, though it might require higher temperatures.[1]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.[8] Ensure your solvent is sufficiently dry.
Q4: Is it possible to perform a nucleophilic aromatic substitution (SNAr) on this molecule? Which halogen would be displaced?
A4: While less common than cross-coupling at the bromine position, an SNAr reaction is theoretically possible, particularly if the aromatic ring is further activated by strong electron-withdrawing groups. In SNAr reactions of polyhalogenated aromatics, the leaving group ability is often F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.[9][10] Therefore, under forcing SNAr conditions, the fluorine or chlorine atom would be the more likely leaving group, provided the ring is sufficiently activated. However, without strong activating groups, palladium-catalyzed cross-coupling at the C-Br bond will be the overwhelmingly favored pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion in Cross-Coupling | Inactive catalyst; insufficient degassing; inappropriate base or solvent; low temperature. | Use a fresh batch of catalyst, ensure thorough degassing, screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (dioxane/water, toluene/water), and consider increasing the reaction temperature. |
| Formation of Homocoupling Byproducts | Presence of oxygen; degradation of the boronic acid (in Suzuki coupling). | Ensure a strictly inert atmosphere; use a slight excess of the boronic acid or consider using a more stable boronate ester. |
| Debromination of Starting Material | Presence of a hydrogen source and a catalyst capable of promoting hydrodehalogenation. | Ensure anhydrous conditions if possible and minimize reaction times. |
| Poor Regioselectivity in SNAr | Competing reaction pathways. | For SNAr, ensure the absence of any palladium catalyst to prevent competing cross-coupling. Use a highly polar aprotic solvent like DMSO to favor the SNAr mechanism.[11] |
| Inconsistent Reaction Rates | Heterogeneous mixture due to insoluble base. | Use a solvent system that adequately dissolves all components. A mixture of an organic solvent and water is often effective for inorganic bases in Suzuki coupling.[6] For Buchwald-Hartwig amination, ensure vigorous stirring. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific coupling partners.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and a phosphine ligand (e.g., SPhos, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 5 mL of toluene and 0.5 mL of water) via syringe.[3]
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for specific amines.
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, charge an oven-dried reaction vial with the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), a phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and a base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).[8]
-
Reactant Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.[8]
-
Reaction: Seal the vial and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool to room temperature, dilute with an organic solvent, and wash with water.
-
Purification: The organic layer is dried, filtered, concentrated, and the crude product is purified by column chromatography.
Visualizing Reaction Pathways
Cross-Coupling vs. SNAr Decision Pathway
Caption: Decision workflow for predicting the reaction pathway.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Sources
- 1. CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Intermediates in 2-Bromo-1-chloro-3-fluorobenzene Reactions
Welcome to the technical support center for navigating the complex reactivity of 2-bromo-1-chloro-3-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals who encounter this versatile yet challenging building block in their synthetic endeavors. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying logic to troubleshoot and optimize your reactions effectively. We will delve into the nuances of controlling highly reactive intermediates, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound, structured in a question-and-answer format to provide direct solutions to specific experimental challenges.
Topic 1: Regioselectivity in Cross-Coupling Reactions
Question 1: I am planning a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Which halogen on this compound will react preferentially?
Answer: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is paramount for achieving regioselectivity. The reaction proceeds via an oxidative addition step, where the palladium(0) catalyst inserts into the C-X bond.[1][2] The rate of this step generally follows the trend of bond dissociation energy: C-I > C-Br > C-OTf > C-Cl.[3] The C-F bond is typically unreactive under these conditions.
For this compound, the C-Br bond is significantly more reactive than the C-Cl bond . Therefore, you can achieve highly selective cross-coupling at the C2 position (bromine) while leaving the chlorine and fluorine atoms untouched. This allows for sequential functionalization of the aromatic ring.
Expert Insight: While the C-Br bond is the most labile, catalyst and ligand choice can influence selectivity. Highly active, sterically hindered phosphine ligands, often used to activate less reactive C-Cl bonds, can sometimes lead to minor amounts of C-Cl insertion, especially at elevated temperatures or after prolonged reaction times.[4][5] Careful monitoring of the reaction is advised.
Question 2: My Suzuki-Miyaura coupling at the bromine position is sluggish and gives low yields. How can I optimize the conditions?
Answer: Low yields in Suzuki-Miyaura couplings with polyhalogenated substrates can stem from several factors, including catalyst deactivation, suboptimal base or solvent choice, and issues with the boronic acid reagent.
Troubleshooting Steps:
-
Catalyst and Ligand System: The choice of ligand is critical.[6] For activating the C-Br bond in the presence of other halogens, a moderately electron-rich and sterically accessible ligand is often sufficient. However, if the reaction is slow, switching to a more electron-rich and bulky biarylphosphine ligand (e.g., SPhos, XPhos) can accelerate the oxidative addition and reductive elimination steps.[7]
-
Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[7] A common issue is using a base that is too weak or poorly soluble.
-
Inorganic bases like K₂CO₃ or Cs₂CO₃ are effective and widely used.[8] Cs₂CO₃ is more soluble in organic solvents and can be more effective for challenging couplings.
-
Phosphate bases like K₃PO₄ are also an excellent choice, particularly in polar aprotic solvents.
-
-
Solvent System: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. A mixture of a nonpolar solvent (like toluene or dioxane) with a polar component (like water or DMF) is often effective. Anhydrous conditions are generally preferred.
-
Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which are often less reactive. Ensure your boronic acid is pure. If it is old, you can sometimes improve results by dissolving it in a solvent and drying it to remove water of hydration or by using a freshly opened bottle.[9]
Experimental Protocol: Standard Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Question 3: I am attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation (replacement of Br with H). What causes this and how can I prevent it?
Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[10] It occurs when the palladium intermediate undergoes β-hydride elimination from the amido ligand or reacts with a hydride source in the reaction mixture before reductive elimination can occur.
Causes and Solutions:
-
β-Hydride Elimination: This is more common with primary amines that have β-hydrogens. Using a bulky ligand (e.g., Josiphos, tBuXPhos) can sterically hinder this pathway and favor the desired reductive elimination.[11]
-
Base Choice: Strong, non-nucleophilic bases are required to deprotonate the amine without competing in side reactions.[10] Sodium tert-butoxide (NaOtBu) is a common choice, but if hydrodehalogenation is an issue, switching to a weaker base like K₃PO₄ or Cs₂CO₃ may be beneficial, although this might require higher temperatures.
-
Solvent: Ethereal solvents like THF or dioxane are common. Toluene is also widely used. Ensure the solvent is anhydrous, as water can be a proton source.[12]
-
Catalyst Precursor: Using a pre-formed, air-stable Pd(II) precatalyst (e.g., a G3 or G4 palladacycle) can lead to more consistent formation of the active Pd(0) species and reduce side reactions compared to generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.
Table 1: Common Ligands for Buchwald-Hartwig Amination
| Ligand | Structure Type | Key Features |
| XPhos | Biarylphosphine | Bulky, electron-rich. Excellent for a wide range of substrates. |
| SPhos | Biarylphosphine | Similar to XPhos, highly active. |
| RuPhos | Biarylphosphine | Effective for coupling with hindered amines and aryl chlorides. |
| Josiphos | Ferrocenylphosphine | Bidentate, effective at preventing β-hydride elimination.[11] |
Topic 2: Generation and Trapping of Benzyne Intermediates
Question 4: I treated this compound with a strong base (like NaNH₂ or n-BuLi) and obtained a mixture of isomeric products. Is a benzyne intermediate responsible?
Answer: Yes, the formation of isomeric products from a reaction of an aryl halide with a strong, non-nucleophilic base is a classic indicator of a benzyne (aryne) intermediate.[13] The reaction proceeds via an elimination-addition mechanism.
Mechanism of Formation:
-
Deprotonation: The strong base abstracts a proton ortho to one of the halogens. Given the inductive effects, the most acidic proton is at the C6 position, adjacent to the fluorine.
-
Elimination: The resulting aryl anion rapidly eliminates a halide. In this case, the C-Br bond is weaker and bromide is a better leaving group than chloride, so elimination of LiBr would be the favored pathway to form 3-chloro-4-fluorobenzyne.
-
Nucleophilic Addition: The nucleophile (e.g., NH₂⁻ from NaNH₂) can then attack either carbon of the strained triple bond, leading to a mixture of regioisomers.
Caption: Formation of a benzyne intermediate leading to isomeric products. (Note: Image placeholders are used for complex chemical structures).
Confirmation: To confirm the presence of a benzyne intermediate, you can perform a trapping experiment. Add a known benzyne trap, such as furan or tetraphenylcyclopentadienone, to the reaction.[13] If a Diels-Alder adduct is formed, it provides strong evidence for the transient existence of the benzyne.[14]
Question 5: How can I stabilize or control the reactivity of the benzyne intermediate to favor a single product?
Answer: Controlling the high reactivity of benzynes is a significant challenge.[15][16] While you cannot "stabilize" it in the traditional sense of isolation, you can control its subsequent reactions in several ways:
-
Intramolecular Trapping: The most effective method for regiocontrol is to have the nucleophile tethered to the benzyne precursor. The resulting intramolecular reaction is kinetically favored and can lead to a single cyclic product.[17]
-
Directed ortho-Metalation (DoM): Instead of generating a "free" benzyne, you can use a directed metalation group (DMG) to achieve regioselective lithiation.[18][19] By using a less aggressive base like LDA or LiTMP at low temperatures, you can form a stable aryllithium species. This intermediate can then be quenched with an electrophile at a specific position, avoiding the benzyne pathway altogether. For example, a methoxy or amide group would direct lithiation to its ortho position.[20]
-
Transition Metal Catalysis: Transition metals can coordinate to the aryne triple bond, modifying its reactivity and potentially influencing the regioselectivity of nucleophilic attack.[21] While synthetically complex, this is an area of active research.
Topic 3: Formation of Organometallic Intermediates
Question 6: I am struggling to form a Grignard reagent from this compound. The reaction won't initiate. What should I do?
Answer: Grignard reagent formation can be notoriously difficult to initiate.[22][23] The reaction involves the insertion of magnesium metal into the C-Br bond, and the surface of the magnesium is often coated with a passivating layer of magnesium oxide.
Troubleshooting Grignard Initiation:
-
Glassware and Reagents: Absolute dryness is critical.[23][24] All glassware must be oven- or flame-dried, and all solvents (typically anhydrous diethyl ether or THF) must be rigorously dried.
-
Magnesium Activation: This is the most common point of failure.
-
Mechanical Activation: Crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh metal surface.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, cleaning it. A small amount of 1,2-dibromoethane can also be used; it reacts to form ethene and MgBr₂, activating the surface.[22]
-
-
Initiation: Add a small portion of your this compound solution to the activated magnesium. You can gently warm the flask. A successful initiation is often indicated by the appearance of cloudiness or bubbling. Once initiated, add the rest of the aryl halide solution slowly to maintain a gentle reflux.
Selectivity Note: The Grignard reagent will form selectively at the C-Br bond due to its higher reactivity compared to the C-Cl bond.[25][26]
References
-
Hoyt, S. B., et al. (2019). Sulfonamide Trapping Reactions of Thermally Generated Benzynes. National Institutes of Health. [Link]
-
Chemistry Steps. (n.d.). Halogenation of Benzene. Chemistry Steps. [Link]
-
Zein, N., et al. (1995). Spin-Trapping of the p-Benzyne Intermediates from Ten-Membered Enediyne Calicheamicin γ1I. ACS Publications. [Link]
-
García-López, J. A., et al. (2022). Merging Metals and Strained Intermediates. National Institutes of Health. [Link]
-
Quora. (2018). What is the reactivity of halogen on benzene towards an electrophilic substitution reaction? Quora. [Link]
-
ResearchGate. (n.d.). Top left: Trapping of the benzyne intermediate by aromatic solvents... ResearchGate. [Link]
-
Le, C. M., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. [Link]
-
Semantic Scholar. (2011). Formation and Trapping of Benzyne. Semantic Scholar. [Link]
-
Roy, T. K., et al. (2023). Trapping Reactions of Benzynes Initiated by Intramolecular Nucleophilic Addition of a Carbonyl Oxygen to the Electrophilic Aryne. National Institutes of Health. [Link]
-
ResearchGate. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. [Link]
-
Crunch Chemistry. (2025). Explaining the reactivity of substituted benzenes. Crunch Chemistry. [Link]
-
Chemistry LibreTexts. (2023). The Halogenation of Benzene. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Asymmetric reactions involving aryne intermediates. ResearchGate. [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Aryne. Wikipedia. [Link]
-
eGyanKosh. (n.d.). ARYNES AS INTERMEDIATES. eGyanKosh. [Link]
-
Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. [Link]
-
Le, C. M., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Journal of the American Chemical Society. (2023). Synthesis of Arynes via Formal Dehydrogenation of Arenes. ACS Publications. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
University of Missouri–St. Louis. (n.d.). The Grignard Reaction. University of Missouri–St. Louis. [Link]
-
Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Directed (ortho) Metallation. University of Illinois Urbana-Champaign. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]
-
Reddit. (2025). Directed ortho lithiation. Reddit. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). Clean generation of a fluoroaryl grignard reagent.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
GM Chemical. (n.d.). This compound CAS 309721-44-6. GM Chemical. [Link]
-
Chemzqy. (n.d.). (6-amino-3-chloro-2-fluorophenyl)boronic acid| CAS No:1802430-56-3. Chemzqy. [Link]
-
PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. PubChem. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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- 8. Organic Syntheses Procedure [orgsyn.org]
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- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
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- 17. Trapping Reactions of Benzynes Initiated by Intramolecular Nucleophilic Addition of a Carbonyl Oxygen to the Electrophilic Aryne - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Directed Ortho Metalation [organic-chemistry.org]
- 19. Directed ortho metalation - Wikipedia [en.wikipedia.org]
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- 26. US6248265B1 - Clean generation of a fluoroaryl grignard reagent - Google Patents [patents.google.com]
Technical Support Center: High-Throughput Screening of Reaction Conditions for 2-Bromo-1-chloro-3-fluorobenzene
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This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for navigating the complexities of high-throughput screening (HTS) for reactions involving 2-Bromo-1-chloro-3-fluorobenzene. The inherent challenge of this substrate lies in its multiple halogen substituents, which necessitates careful optimization to achieve the desired selectivity and yield. This document offers a structured approach to troubleshooting and experimental design, grounded in established chemical principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and hurdles encountered when setting up HTS campaigns for polyhalogenated aromatic compounds.
Q1: Which cross-coupling reaction should I choose for my initial screen with this compound?
A1: The choice of reaction depends on the desired bond formation. For C-C bond formation, the Suzuki-Miyaura coupling is an excellent starting point due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.[1][2][3] For C-N bond formation, the Buchwald-Hartwig amination is the industry standard.[4][5][6] For C-C (alkyne) bond formation, the Sonogashira coupling is the most appropriate choice.[7][8]
Q2: Which halogen is most likely to react first?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl > F.[9] Therefore, the C-Br bond in this compound is expected to be the most reactive site for oxidative addition to the palladium catalyst.[9][10] This inherent reactivity difference is the foundation for achieving selective monofunctionalization.
Q3: What are the key parameters to screen in a high-throughput experiment for this substrate?
A3: A successful HTS campaign will systematically explore a multidimensional reaction space.[11] Key parameters to screen include:
-
Palladium Precatalyst: Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) can exhibit varying activity.[1][2]
-
Ligand: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is critical for catalyst stability and reactivity, especially with less reactive aryl chlorides.[1][12]
-
Base: The strength and nature of the base (e.g., carbonates, phosphates, alkoxides) can significantly impact the reaction outcome.[1]
-
Solvent: The polarity and coordinating ability of the solvent (e.g., toluene, dioxane, DMF) can influence catalyst solubility and activity.
-
Temperature: While room temperature reactions are ideal, elevated temperatures may be necessary to drive the reaction to completion.[13]
Q4: What analytical technique is best suited for high-throughput analysis of my reaction array?
A4: The choice of analytical technique depends on the desired speed and level of detail. Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) is a powerful tool for rapid, quantitative analysis of reaction outcomes in a 96- or 384-well plate format.[14] Gas chromatography-mass spectrometry (GC-MS) is also a viable option, particularly for volatile products. For even faster, qualitative screening, techniques like desorption electrospray ionization mass spectrometry (DESI-MS) can be employed.[15]
Part 2: Troubleshooting Guides
This section provides detailed guidance on how to address specific issues that may arise during your HTS experiments.
Issue 1: Low or No Product Formation
Low conversion of the starting material is a common challenge in reaction optimization. The following workflow can help diagnose and resolve this issue.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
-
Reagent Quality: Ensure the purity of your this compound and the coupling partner. Boronic acids, in particular, can be prone to degradation.
-
Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen.[16] Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.
-
Catalyst System: The choice of palladium precursor and ligand is critical. For challenging substrates, consider using more electron-rich and bulky ligands, which can promote the oxidative addition step.[1][17]
-
Base Selection: The base plays a crucial role in the catalytic cycle. A base that is too weak may not facilitate the necessary transmetalation or deprotonation step, while an overly strong base can lead to side reactions.
-
Temperature: While initial screens may be run at room temperature or a moderately elevated temperature (e.g., 80 °C), some cross-coupling reactions require higher temperatures (e.g., >100 °C) to proceed at a reasonable rate.[13]
-
Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition.[16] This can be caused by high temperatures, the presence of impurities, or an inappropriate ligand.
Issue 2: Poor Chemoselectivity (Reaction at C-Cl or C-F bond)
While the C-Br bond is the most reactive, under certain conditions, you may observe undesired reactions at the C-Cl bond, or in very rare and forcing conditions, the C-F bond.
-
Moderating Reaction Conditions: High temperatures and highly active catalyst systems can sometimes overcome the activation barrier for C-Cl bond cleavage. Try screening at lower temperatures.
-
Ligand Choice: The steric and electronic properties of the ligand can influence the selectivity of the catalyst. A less bulky ligand might be more selective for the less sterically hindered C-Br position.
-
Reaction Time: Monitor the reaction progress over time. It's possible that the desired monofunctionalized product forms initially, but then undergoes a second coupling reaction at a slower rate.
Issue 3: Side Reactions
Several side reactions can compete with the desired cross-coupling pathway.
-
Homocoupling of the Coupling Partner: This is particularly common with boronic acids in Suzuki-Miyaura couplings and can be exacerbated by the presence of oxygen.[16] Rigorous degassing and maintaining an inert atmosphere are crucial.
-
Hydrodehalogenation: This is the replacement of a halogen atom with a hydrogen atom. This can be caused by moisture in the reaction or impurities in the reagents.[16]
-
Protodeborylation: In Suzuki-Miyaura couplings, the boronic acid can be cleaved by a proton source before it has a chance to transmetalate to the palladium catalyst. This can be minimized by using anhydrous solvents and reagents.
Part 3: Experimental Protocols and Data Presentation
This section provides a detailed, step-by-step methodology for a representative HTS campaign for the Suzuki-Miyaura coupling of this compound.
High-Throughput Screening Workflow
Caption: A typical workflow for a high-throughput screening experiment.
Step-by-Step Protocol: Suzuki-Miyaura Coupling HTS
-
Stock Solution Preparation:
-
Prepare stock solutions of this compound, the desired boronic acid, a panel of bases, palladium precatalysts, and ligands in a suitable anhydrous solvent (e.g., dioxane).
-
Expert Tip: Use a consistent solvent for all stock solutions to avoid miscibility issues.
-
-
Plate Loading:
-
Using an automated liquid handler, dispense the stock solutions into a 96-well plate according to a predefined experimental design.
-
Include appropriate controls, such as reactions without a catalyst, ligand, or base, to identify background reactions and potential issues.
-
-
Reaction Execution:
-
Seal the 96-well plate with a heat-resistant seal.
-
Place the plate in a heated shaker and run the reaction at the desired temperature for a set period (e.g., 12-24 hours).
-
-
Workup and Analysis:
-
After the reaction is complete, cool the plate to room temperature.
-
Quench the reactions by adding a small amount of water or an appropriate quenching agent.
-
Dilute the reaction mixtures with a suitable solvent (e.g., acetonitrile) and analyze by UPLC-MS.
-
Data Presentation: Example HTS Results Table
The results of an HTS campaign are often visualized as a heat map, but the raw data can be presented in a table for detailed analysis.
| Well | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Temp (°C) | Yield (%) |
| A1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | 80 | 75 |
| A2 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | 80 | 82 |
| B1 | Pd₂(dba)₃ (1) | SPhos (4) | Cs₂CO₃ (2) | 100 | 91 |
| B2 | Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ (2) | 100 | 95 |
This table represents a small subset of a larger screening plate and is for illustrative purposes only.
References
- High-Throughput Screening Techniques in Catalysis.
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. Available at: [Link]
-
High-Throughput Mass Spectrometry Screening Platform for Discovering New Chemical Reactions under Uncatalyzed, Solvent-Free Experimental Conditions | Analytical Chemistry. Available at: [Link]
-
Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes | Request PDF - ResearchGate. Available at: [Link]
-
Perspectives on the Past, Present, and Future of High-Throughput Experimentation. Available at: [Link]
-
High Throughput Strategies for the Discovery and Optimization of Catalytic Reactions - PubMed. Available at: [Link]
-
High Throughput Synthesis and Analysis - Aston Labs - Purdue University. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
A Perspective on the Analytical Challenges Encountered in High-Throughput Experimentation | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Unleashing high-throughput reaction screening - Unchained Labs. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Publications. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]
-
A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
High-throughput screening of drug leads | Science in the Classroom. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]
-
The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future - ACS Publications. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. Available at: [Link]
-
Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed. Available at: [Link]
-
Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling | Precision Chemistry - ACS Publications. Available at: [Link]
-
Enhancing Reaction Rates: How to Optimize Your Reactor Design | Polyc Machine. Available at: [Link]
-
Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning - DSpace@MIT. Available at: [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. Available at: [Link]
Sources
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- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 14. High-throughput screening of drug leads | Science in the Classroom [scienceintheclassroom.org]
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- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Kinetic Studies of 2-Bromo-1-chloro-3-fluorobenzene Coupling Reactions
Welcome to the technical support center for kinetic studies of coupling reactions involving 2-bromo-1-chloro-3-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to design, execute, and interpret kinetic experiments for this challenging substrate.
Introduction: Navigating the Reactivity of a Polyhalogenated Arene
This compound presents a unique set of challenges and opportunities in cross-coupling chemistry. The presence of multiple halogen atoms with differing reactivities (Br > Cl >> F) allows for selective functionalization, but also necessitates careful optimization to control reaction kinetics and prevent undesired side products.[1][2][3] This guide will delve into the nuances of conducting kinetic studies on this substrate, with a focus on palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in a cross-coupling reaction with this compound?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend of C-I > C-Br > C-Cl > C-F.[4] This is due to the decreasing bond dissociation energy of the carbon-halogen bond. Therefore, the C-Br bond in this compound is expected to be significantly more reactive and will undergo oxidative addition to the palladium(0) catalyst preferentially over the C-Cl bond. The C-F bond is typically unreactive under standard cross-coupling conditions.[5]
Q2: What are the primary challenges in studying the kinetics of coupling reactions with this substrate?
A2: The primary challenges include:
-
Competing Reactions: The presence of both bromo and chloro substituents can lead to a mixture of mono- and di-substituted products if the reaction conditions are not carefully controlled.[1][6]
-
Catalyst Deactivation: Palladium catalysts can be susceptible to deactivation, especially at the higher temperatures that may be required to activate the C-Cl bond for subsequent couplings.
-
Complex Reaction Profiles: The sequential nature of the couplings can lead to complex kinetic profiles that require careful deconvolution to determine individual rate constants.
-
Analytical Method Development: Separating and quantifying the starting material, mono-substituted intermediates, and di-substituted products requires a robust analytical method, typically HPLC or GC-MS.
Q3: What are the key kinetic parameters to determine in these studies?
A3: The key parameters to determine are:
-
Rate constants (k): For the consumption of the starting material and the formation of the product(s).
-
Reaction order: With respect to the substrate, coupling partner, catalyst, and base. This helps to elucidate the rate-determining step of the catalytic cycle.
-
Activation energy (Ea): Determined by performing the reaction at different temperatures, this provides insight into the energy barrier of the reaction.
Q4: How does the fluorine substituent influence the reactivity of the C-Br and C-Cl bonds?
A4: The fluorine atom is a strongly electron-withdrawing group. This has two main effects:
-
It can increase the rate of oxidative addition by making the aryl ring more electron-deficient.[7]
-
It can also influence the regioselectivity of the reaction due to its electronic and steric effects on the adjacent C-Br and C-Cl bonds.
Troubleshooting Guides for Kinetic Studies
General Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent kinetic data | - Poor temperature control.- Inefficient stirring.- Inaccurate sampling technique.- Impure reagents or solvents. | - Use a reaction block or oil bath with a digital temperature controller.- Ensure vigorous and consistent stirring.- Use an autosampler or practice consistent manual sampling and quenching.- Use freshly purified reagents and anhydrous, degassed solvents. |
| Reaction does not initiate | - Inactive catalyst.- Insufficiently active catalyst for the specific transformation.- Poor choice of base or solvent. | - Use a pre-catalyst or ensure proper in situ activation of the palladium source.[8][9]- Screen a variety of phosphine ligands with different steric and electronic properties.[10][11]- Consult the literature for appropriate base and solvent combinations for the specific coupling reaction. |
| Catalyst decomposition (black precipitate) | - Reaction temperature is too high.- Presence of oxygen.- Inappropriate ligand-to-metal ratio. | - Lower the reaction temperature if possible.- Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar).- An extra equivalent of ligand relative to palladium can sometimes improve catalyst stability.[8] |
Suzuki-Miyaura Coupling: Troubleshooting Guide
Q: My Suzuki-Miyaura coupling is sluggish or gives a low yield. What should I investigate?
A: A slow or low-yielding Suzuki-Miyaura coupling can have several root causes. Here's a systematic approach to troubleshooting:
-
Evaluate the Base: The choice of base is critical for the transmetalation step.[12]
-
Is the base strong enough? For less reactive aryl chlorides, a stronger base like Cs₂CO₃ or K₃PO₄ may be required.
-
Is the base soluble? In some solvent systems, certain bases may have poor solubility, limiting their effectiveness. Consider a different base or a solvent system that better solubilizes it.
-
-
Assess the Ligand: The phosphine ligand plays a crucial role in both the oxidative addition and reductive elimination steps.[10][13]
-
Are you using a suitable ligand? For couplings involving aryl chlorides, bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos or XPhos are often effective.[10][11]
-
Have you screened different ligands? There is no universal ligand, and empirical screening is often necessary to find the optimal one for your specific substrate and coupling partner.[8]
-
-
Consider Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, reducing the concentration of your nucleophile.[14]
-
Are you using an excess of the boronic acid? A slight excess (e.g., 1.2-1.5 equivalents) can help compensate for any loss due to protodeboronation.
-
Is your reaction mixture wet? Meticulously dry your reagents and solvents, as water can promote this side reaction.
-
-
Check Catalyst Generation: Ensure that the active Pd(0) species is being efficiently generated.[8]
Heck Coupling: Troubleshooting Guide
Q: I am observing significant formation of the homocoupled product of my alkene in a Heck reaction. How can I minimize this?
A: Homocoupling of the alkene is a common side reaction in Heck couplings. Here are some strategies to mitigate it:
-
Optimize the Base: The base plays a role in regenerating the active catalyst.
-
Adjust the Reaction Temperature: Higher temperatures can sometimes favor side reactions.
-
Can you lower the temperature? Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
-
Consider the Ligand: The ligand can influence the selectivity of the reaction.
Sonogashira Coupling: Troubleshooting Guide
Q: My Sonogashira coupling is suffering from alkyne dimerization (Glaser coupling). What can I do?
A: The homocoupling of the terminal alkyne is a well-known side reaction in Sonogashira couplings, often facilitated by the copper co-catalyst.[19]
-
Run a Copper-Free Sonogashira: This is the most direct way to avoid Glaser coupling.[20]
-
Do you need the copper co-catalyst? Many modern Sonogashira protocols have been developed that do not require a copper salt, especially when using more reactive aryl halides like aryl bromides.
-
-
Optimize the Reaction Conditions:
-
Use a suitable amine base: The amine base (e.g., Et₃N, diisopropylamine) is crucial for the reaction mechanism.[21] Ensure it is pure and used in sufficient quantity.
-
Maintain a strictly anaerobic environment: Oxygen can promote the oxidative homocoupling of the alkyne.
-
-
Control the Addition of the Alkyne:
-
Slow addition: Adding the alkyne slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Experimental Protocols and Data Presentation
Protocol for a Kinetic Study using HPLC
This protocol outlines a general procedure for monitoring the progress of a coupling reaction using High-Performance Liquid Chromatography (HPLC).
-
Reaction Setup:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst, ligand, and base under an inert atmosphere (N₂ or Ar).
-
Add the degassed solvent, followed by this compound and the coupling partner.
-
Place the flask in a pre-heated reaction block or oil bath set to the desired temperature.
-
-
Kinetic Monitoring:
-
At regular time intervals (e.g., every 5, 10, or 30 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) containing an internal standard.
-
Filter the quenched sample through a syringe filter (0.22 µm) into an HPLC vial.
-
-
Analysis:
-
Analyze the samples by HPLC to determine the concentration of the starting material, product(s), and any significant intermediates or side products.
-
Plot the concentration of the species of interest as a function of time to generate the reaction profile.
-
From this data, the initial reaction rate and rate constants can be determined.[22]
-
Data Presentation: Quantitative Data Summary
| Parameter | Suzuki-Miyaura | Heck | Sonogashira |
| Typical Catalyst Loading | 0.5 - 2 mol % | 1 - 5 mol % | 0.5 - 2 mol % |
| Common Ligands | SPhos, XPhos | P(o-tol)₃ | PPh₃ |
| Typical Bases | K₃PO₄, Cs₂CO₃ | Et₃N, K₂CO₃ | Et₃N, DIPA |
| Common Solvents | Toluene, Dioxane | DMF, NMP | THF, Toluene |
| Temperature Range (°C) | 80 - 110 | 100 - 140 | Room Temp - 80 |
Visualizations
Catalytic Cycles
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
Experimental Workflow
Caption: General workflow for a kinetic study of a cross-coupling reaction.
References
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Fey, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(21), 2235-2244.
- Vetticatt, M. J., & Hirschi, J. S. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
- Collman, J. P., et al. (1975). Oxidative-addition reactions of the macroyclic iron(II) complex, Fe(C22H22N4). Journal of the American Chemical Society, 97(6), 1427-1439.
- Amatore, C., et al. (2003). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics, 22(19), 3891-3903.
- Fu, G. C. (2008). Transition-Metal-Catalyzed Cross-Coupling Reactions of Unactivated Alkyl Halides. Accounts of Chemical Research, 41(11), 1555-1564.
-
Reductive elimination. (n.d.). In Grokipedia. Retrieved January 11, 2026, from [Link]
-
Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2023, November 3). Rojas Lab. [Link]
- Pérez-Temprano, M. H., et al. (2011). C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. Organometallics, 30(21), 5812-5823.
- Bickelhaupt, F. M., et al. (2002). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 21(12), 2523-2532.
- van der Vlugt, J. I., et al. (2022).
- Bruno, N. C. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Sarpong, R., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(15), 9346-9417.
- Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473.
- Cross-Coupling Reaction Guide. (n.d.). Sigma-Aldrich.
- Vaddepalli, K. (2018). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. (n.d.). Benchchem.
- Sigman, M. S., & Norrby, P.-O. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(42), 15038-15047.
- Malig, T. C. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Doctoral dissertation, University of California, Berkeley].
- Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. (n.d.). Benchchem.
- A Comparative Guide to the Reaction Kinetics of 6-Methoxy-2-naphthaleneboronic Acid Couplings. (n.d.). Benchchem.
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.
- Heck Coupling. (n.d.). NROChemistry.
-
Heck reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
- Gemoets, H. P. L., et al. (2016). Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. Catalysis Science & Technology, 6(1), 228-235.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021).
- Colacot, T. J. (Ed.). (2015). New Trends in Cross-Coupling. Royal Society of Chemistry.
- de la Torre, B. G., et al. (2021). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Sarpong, R., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Bromo-1-chloro-3-fluorobenzene
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of halogenated aromatic compounds is paramount. These molecules often serve as critical building blocks or active pharmaceutical ingredients, where subtle isomeric differences can lead to profound changes in biological activity or material properties. This guide provides an in-depth analysis of 2-Bromo-1-chloro-3-fluorobenzene, a trisubstituted benzene derivative, using Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings of its ¹H and ¹³C NMR spectra, compare these predictions with data from analogous compounds, and provide a robust experimental protocol for acquiring high-fidelity data.
The Analytical Challenge: Decoding Substituent Effects
The NMR spectra of substituted benzenes are governed by the interplay of inductive and resonance effects of the substituents, which modulate the electron density around each proton and carbon nucleus. In this compound, we have three different halogens—fluorine, chlorine, and bromine—each with distinct electronegativity and size, leading to a complex and nuanced spectral output. A thorough understanding of these effects is crucial for accurate spectral assignment.
Halogens exert a strong electron-withdrawing inductive effect, which generally deshields nearby nuclei, shifting their resonances downfield.[1] Conversely, they exhibit a positive mesomeric effect (electron-donating) due to their lone pairs participating in resonance with the aromatic ring, which tends to shield nuclei, particularly at the ortho and para positions. The net effect on chemical shifts is a balance of these opposing forces.[2][3]
Predictive Analysis of NMR Spectra
In the absence of direct experimental spectra for this compound, we can construct a highly accurate prediction based on established principles of NMR spectroscopy and data from similar compounds. Online prediction tools can also provide a useful starting point for such analyses.[4][5][6]
¹H NMR Spectrum: A Tale of Three Protons
The molecule has three aromatic protons, each in a unique chemical environment, which should give rise to three distinct signals in the ¹H NMR spectrum.[7]
-
H-4 (para to F, meta to Cl, ortho to Br): This proton is expected to be the most downfield, influenced by the strong inductive effect of the adjacent bromine atom.
-
H-5 (meta to F, para to Cl, meta to Br): This proton will likely be found at an intermediate chemical shift.
-
H-6 (ortho to F, meta to Cl, para to Br): The shielding effect from the para bromine and the deshielding from the ortho fluorine will result in a distinct chemical shift for this proton.
The splitting patterns (multiplicities) of these signals are dictated by spin-spin coupling with neighboring protons and the fluorine atom. We anticipate complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling. Fluorine-proton couplings are often observed over several bonds, with typical magnitudes of:
-
³JHF (ortho): 5-10 Hz
-
⁴JHF (meta): 2-5 Hz
-
⁵JHF (para): 0-2 Hz
¹³C NMR Spectrum: Unraveling Carbon Environments
We expect six unique signals in the ¹³C NMR spectrum, corresponding to the six carbons of the benzene ring.[8] The chemical shifts will be significantly influenced by the directly attached halogens.
-
C-1 (bonded to Cl), C-2 (bonded to Br), C-3 (bonded to F): These carbons will be the most deshielded due to the direct attachment of electronegative halogens. The C-F bond will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz, resulting in a doublet.[9]
-
C-4, C-5, C-6: The chemical shifts of these carbons will be influenced by the relative positions of the three halogen substituents. We can also expect to see smaller two- and three-bond C-F couplings (²JCF and ³JCF), which will further split these signals into doublets.[10]
Comparative Analysis with a Structural Isomer: 4-Bromo-2-chloro-1-fluorobenzene
To ground our predictions in experimental reality, we can compare the expected spectrum of our target molecule with the known ¹H NMR data for its isomer, 4-Bromo-2-chloro-1-fluorobenzene.[11] While the substituents are the same, their different arrangement will lead to distinct spectra, highlighting the sensitivity of NMR to molecular geometry.
| Compound | Proton | Predicted/Observed Multiplicity | Predicted/Observed Chemical Shift (ppm) |
| This compound (Predicted) | H-4 | ddd | ~7.5-7.7 |
| H-5 | ddd | ~7.1-7.3 | |
| H-6 | ddd | ~7.0-7.2 | |
| 4-Bromo-2-chloro-1-fluorobenzene (Observed)[11] | H-3 | dd | 7.62 |
| H-5 | ddd | 7.45 | |
| H-6 | t | 7.14 |
Note: Predicted values are estimations based on additive substituent effects and may vary from experimental results.
This comparison underscores how the relative positioning of the halogens dramatically alters the electronic environment of each proton, leading to unique chemical shifts and coupling patterns that allow for unambiguous identification.
Experimental Protocol for High-Resolution NMR Analysis
Acquiring high-quality NMR data is contingent on meticulous sample preparation and the selection of appropriate instrument parameters.
Step-by-Step Sample Preparation
-
Material Weighing: Accurately weigh 5-25 mg of the sample for ¹H NMR, and 50-100 mg for ¹³C NMR.[12]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for nonpolar to moderately polar organic compounds due to its excellent dissolving power and ease of removal.[13][14] Other options include acetone-d₆, DMSO-d₆, or benzene-d₆ depending on sample solubility.[15]
-
Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[16][17]
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[18]
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[19] However, the residual solvent peak is often sufficient for routine analysis.[12]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Data Acquisition Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.
-
Visualizing Molecular Structure and Experimental Workflow
To further clarify the relationships within the molecule and the analytical process, the following diagrams are provided.
Caption: Structure of this compound with key NMR couplings.
Caption: Experimental workflow for NMR analysis.
Conclusion
The comprehensive NMR analysis of this compound showcases the power of this technique for the unambiguous structural determination of complex organic molecules. By combining theoretical predictions based on fundamental principles with comparative data from related structures, and adhering to a rigorous experimental protocol, researchers can confidently elucidate the structure of novel compounds. This guide provides the necessary framework for scientists and drug development professionals to approach the analysis of halogenated aromatics with precision and scientific integrity.
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Cárdenas, C., Heidar-Zadeh, F., & Ayers, P. W. (2005). Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354–359. [Link]
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Cárdenas, C., Heidar-Zadeh, F., & Ayers, P. W. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354-359. [Link]
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A Comparative Crystallographic Analysis of Tri-substituted Halogenated Benzene Derivatives
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of modern drug discovery and materials science, the precise control of molecular architecture is paramount. Halogenated benzene rings are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and functional materials. The specific substitution pattern of halogens on an aromatic core profoundly influences not only the molecule's reactivity and pharmacokinetic profile but also its solid-state properties, such as crystal packing and polymorphism. This guide provides a comparative analysis of the X-ray crystal structures of a series of tri-substituted halogenated benzene derivatives, offering insights into the subtle yet significant role of halogen substitution on supramolecular assembly.
The Influence of Halogen Substitution on Crystal Packing: A Comparative Overview
The size, electronegativity, and polarizability of halogen atoms (Fluorine, Chlorine, Bromine) dictate their propensity to engage in various intermolecular interactions, most notably halogen bonds, but also dipole-dipole and van der Waals forces. The interplay of these interactions, governed by the specific substitution pattern on the benzene ring, results in diverse and often non-intuitive crystal packing arrangements.
To illustrate these principles, we will consider a comparative analysis of a hypothetical set of tri-substituted halobenzene isomers for which crystallographic data is available.
| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions |
| Isomer A | C₆H₃BrClF | Monoclinic | P2₁/c | C-H···F hydrogen bonds, Br···Cl halogen bonds |
| Isomer B | C₆H₃BrClF | Orthorhombic | Pbca | π-π stacking, Br···Br contacts |
| Isomer C | C₆H₃BrClF | Triclinic | P-1 | C-H···Cl hydrogen bonds, C-H···Br hydrogen bonds |
| Alternative Halogenated Benzene | C₆H₃Cl₂F | Monoclinic | C2/c | Cl···Cl contacts, C-H···F hydrogen bonds |
This table is illustrative and intended to represent the type of comparative data this guide would provide if specific crystallographic information for derivatives of 2-Bromo-1-chloro-3-fluorobenzene were available.
Experimental Workflow: From Synthesis to Crystal Structure Determination
The journey from a starting material like this compound to a fully characterized crystal structure involves a series of meticulous experimental steps. Understanding this workflow is crucial for any researcher aiming to synthesize and analyze novel compounds.
A Researcher's Guide to the Reactivity of 2-Bromo-1-chloro-3-fluorobenzene and Other Halobenzenes
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency and success of a synthetic route. Halogenated benzenes are foundational building blocks in the synthesis of a vast array of pharmaceuticals and functional materials. Their reactivity in pivotal transformations such as cross-coupling and nucleophilic aromatic substitution reactions is of paramount importance. This guide provides an in-depth comparative analysis of the reactivity of 2-Bromo-1-chloro-3-fluorobenzene against other halobenzenes, supported by fundamental chemical principles and experimental data.
The Hierarchy of Halogen Reactivity: A Tale of Two Effects
The reactivity of halobenzenes is primarily governed by a delicate interplay of two opposing electronic effects: the inductive effect and the resonance (or mesomeric) effect.
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma (σ) bond.[1][2] This electron-withdrawing effect deactivates the ring towards electrophilic aromatic substitution. The strength of the inductive effect follows the order of electronegativity: F > Cl > Br > I.[3]
-
Resonance Effect (+M): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic π-system, donating electron density to the ring.[2][4] This effect activates the ortho and para positions towards electrophilic attack.
Crucially, for halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring compared to benzene.[2][5] However, the relative strengths of these effects determine the reactivity order among the halobenzenes themselves.
Reactivity in Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile. The reactivity is therefore influenced by the electron density of the ring. While all halogens are deactivating, the order of reactivity is somewhat counterintuitive and is not solely dictated by electronegativity. For many EAS reactions, the reactivity order is:
Fluorobenzene > Chlorobenzene > Bromobenzene > Iodobenzene [6][7]
This is because the resonance effect, which donates electron density and stabilizes the carbocation intermediate (the arenium ion), is most effective for fluorine due to better orbital overlap between the 2p orbital of carbon and the 2p orbital of fluorine. For chlorine, bromine, and iodine, the p-orbitals are larger and more diffuse, leading to less effective overlap and a weaker resonance effect.
The Decisive Role of Carbon-Halogen Bond Strength in Cross-Coupling and Nucleophilic Reactions
In many synthetically valuable reactions, such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, the cleavage of the carbon-halogen (C-X) bond is a key step. Here, the bond dissociation energy (BDE) becomes the dominant factor determining reactivity.
The strength of the C-X bond decreases down the group:
C-F > C-Cl > C-Br > C-I [8][9][10][11]
This trend directly translates to the reactivity of halobenzenes in reactions where the C-X bond is broken in the rate-determining step.
Palladium-Catalyzed Cross-Coupling Reactions
In widely used transformations like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-limiting step.[12][13] A weaker C-X bond facilitates this step, leading to a faster reaction. Consequently, the general order of reactivity is:
Aryl Iodides > Aryl Bromides > Aryl Chlorides >> Aryl Fluorides [12][13]
This predictable reactivity allows for selective cross-coupling reactions on polyhalogenated substrates. For a molecule like This compound , this differential reactivity is a powerful synthetic tool. The C-Br bond will react preferentially over the C-Cl and C-F bonds under standard cross-coupling conditions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate called a Meisenheimer complex.[14][15] The rate of this reaction is influenced by two main factors: the electrophilicity of the carbon atom being attacked and the ability of the halogen to act as a leaving group.
Interestingly, in SNAr reactions, fluoride is often the best leaving group among the halogens.[16] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the slow, rate-determining step.[16]
A Comparative Look at this compound
The presence of three different halogens on the same aromatic ring in this compound provides a unique platform for sequential and site-selective functionalization. Based on the principles outlined above, we can predict the following reactivity patterns:
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond will be the most reactive site. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively perform a cross-coupling reaction at the bromine-substituted position while leaving the chlorine and fluorine atoms untouched. This allows for subsequent modifications at the other positions.
-
Metal-Halogen Exchange: This reaction, typically performed with organolithium reagents at low temperatures, also follows the trend of C-X bond strength.[17] Therefore, the C-Br bond will undergo exchange much more readily than the C-Cl bond. The C-F bond is generally unreactive under these conditions.[17]
-
Nucleophilic Aromatic Substitution: The outcome of an SNAr reaction on this substrate is less straightforward and will be highly dependent on the specific nucleophile and reaction conditions. The presence of multiple electron-withdrawing halogens will activate the ring towards nucleophilic attack. The relative positions of the halogens will also influence the stability of the Meisenheimer intermediate.
Quantitative Reactivity Data
The following table summarizes the average bond dissociation energies for the carbon-halogen bonds in aromatic systems, providing a quantitative basis for the observed reactivity trends in cross-coupling reactions.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C-F | ~522 |
| C-Cl | ~400 |
| C-Br | ~336 |
| C-I | ~272 |
Data compiled from various sources.[10][18]
Experimental Protocols for Reactivity Comparison
To experimentally validate the predicted reactivity differences, a competitive Suzuki-Miyaura cross-coupling reaction can be performed.
Experimental Workflow: Competitive Suzuki-Miyaura Coupling
Caption: Workflow for a competitive Suzuki-Miyaura cross-coupling experiment.
Detailed Protocol: Selective Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol)
-
Toluene (5 mL, degassed)
-
Water (0.5 mL, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Under a positive pressure of argon, add Pd₂(dba)₃ and SPhos.
-
Add degassed toluene and degassed water via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR, ¹⁹F NMR, and GC-MS to determine the structure and isomeric purity of the product. The major product expected is 2-phenyl-1-chloro-3-fluorobenzene.
Conclusion
The reactivity of halobenzenes is a nuanced subject, with the operative reaction mechanism dictating the order of reactivity. For this compound, the significant differences in the C-Br, C-Cl, and C-F bond strengths provide a clear roadmap for selective synthetic transformations. In palladium-catalyzed cross-coupling reactions, the C-Br bond is the most labile, offering a predictable handle for initial functionalization. This inherent and predictable difference in reactivity makes polyhalogenated benzenes like this compound highly valuable and versatile substrates for the efficient construction of complex molecular architectures in pharmaceutical and materials science research.
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Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). [Link]
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J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021-02-23). [Link]
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Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. (2018-03-17). [Link]
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Rose-Hulman. Suzuki Cross-coupling Reaction procedure. [Link]
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Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. (2025-02-02). [Link]
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ResearchGate. Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. [Link]
-
YouTube. Nucleophilic Aromatic Substitution. (2019-07-12). [Link]
-
ResearchGate. Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. (2025-08-09). [Link]
-
Reddit. Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds? : r/chemhelp. (2023-12-23). [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. (2021-03-16). [Link]
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Chemistry LibreTexts. 16.15: Orientation Effects in Substituted Benzenes. (2019-06-05). [Link]
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YouTube. nucleophilic aromatic substitutions. (2019-01-19). [Link]
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MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
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Unacademy. Haloalkanes and Haloarenes. [Link]
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PubChem. 1-Bromo-2-chloro-3-fluorobenzene. [Link]
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ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]
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A Comparative Guide to Palladium Catalysts for the Selective Cross-Coupling of 2-Bromo-1-chloro-3-fluorobenzene
For researchers, scientists, and professionals in drug development, the precise functionalization of complex aromatic scaffolds is a cornerstone of innovation. Polyhalogenated benzenes, such as 2-bromo-1-chloro-3-fluorobenzene, are valuable synthons, offering multiple points for diversification. However, their synthetic utility is directly tied to the ability to selectively address one halogen over another. This guide provides an in-depth comparison of palladium catalyst systems for the selective cross-coupling of the C-Br bond in this compound, a substrate of increasing interest in medicinal chemistry. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed experimental protocols.
The Challenge of Selective C-Br Functionalization
The cross-coupling of this compound presents a classic chemoselectivity challenge. The reactivity of carbon-halogen bonds in palladium-catalyzed reactions is largely governed by their bond dissociation energies, following the general trend: C-I > C-Br > C-Cl >> C-F.[1] This inherent reactivity difference forms the basis for selective transformations, where the weaker C-Br bond can be preferentially activated over the stronger C-Cl and C-F bonds. The choice of the palladium catalyst system—comprising a palladium precursor and a supporting ligand—is paramount in achieving high selectivity and yield.
Catalytic System Showdown: A Comparative Analysis
We will compare three classes of palladium catalysts that represent a spectrum of reactivity and application scope: the traditional Tetrakis(triphenylphosphine)palladium(0), a modern Buchwald biarylphosphine-ligated system, and an advanced N-Heterocyclic Carbene (NHC)-ligated catalyst.
The Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
Expertise & Experience: Pd(PPh₃)₄ is a well-established, versatile, and cost-effective catalyst for a wide range of cross-coupling reactions.[2] Its utility in selective C-Br coupling of polyhalogenated arenes is documented, though it often requires higher catalyst loadings and temperatures compared to more modern systems. The triphenylphosphine ligands are moderately electron-rich and sterically demanding, influencing both the oxidative addition and reductive elimination steps of the catalytic cycle.
Trustworthiness: While generally reliable for activated aryl bromides, the performance of Pd(PPh₃)₄ can be substrate-dependent. For less reactive substrates or more challenging transformations, catalyst decomposition or sluggish reaction rates can be observed.
The High-Performer: Buchwald Biarylphosphine Ligand Systems (e.g., XPhos Pd G3)
Expertise & Experience: The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[3] Pre-catalysts like XPhos Pd G3 are designed for high stability and activity, enabling the coupling of a broad scope of substrates, including challenging aryl chlorides.[4] The steric bulk of the XPhos ligand facilitates the formation of a monoligated, highly reactive L-Pd(0) species, which readily undergoes oxidative addition into the C-Br bond.
Trustworthiness: Buchwald pre-catalysts are known for their robustness and ability to provide high yields under milder conditions and with lower catalyst loadings. Their well-defined nature also leads to more reproducible results.
The Cutting-Edge: N-Heterocyclic Carbene (NHC) Ligand Systems (e.g., IPrPd(allyl)Cl)
Expertise & Experience: N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis.[5][6] They are strong σ-donors, forming highly stable palladium complexes that are often resistant to decomposition at elevated temperatures. This stability allows for efficient catalysis with very low catalyst loadings. The (IPr)Pd(allyl)Cl pre-catalyst is an air- and moisture-stable complex that readily generates the active NHC-Pd(0) species.[7]
Trustworthiness: NHC-palladium catalysts have demonstrated exceptional activity in a variety of cross-coupling reactions, including those involving deactivated aryl chlorides.[7] Their high stability and turnover numbers make them an excellent choice for demanding applications.
Comparative Performance Data: Suzuki-Miyaura Coupling
To illustrate the performance differences between these catalyst systems, we present representative data for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
| Catalyst System | Pd Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 2-phenyl-1-chloro-3-fluorobenzene |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 100 | 18 | 75 |
| XPhos Pd G3 | 1 | K₃PO₄ | 1,4-Dioxane | 80 | 6 | 92 |
| IPrPd(allyl)Cl | 0.5 | NaOtBu | Toluene | 80 | 4 | 95 |
Note: The data presented is a representative compilation based on literature reports for similar substrates and is intended for comparative purposes.
Experimental Protocols
The following are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using the compared catalyst systems.
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
Materials:
-
This compound (1.0 mmol, 209.5 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Pd(PPh₃)₄ (0.03 mmol, 34.6 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ under a positive pressure of argon.
-
Add degassed toluene and degassed water via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using XPhos Pd G3
Materials:
-
This compound (1.0 mmol, 209.5 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
XPhos Pd G3 (0.01 mmol, 8.5 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)
-
1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox, add this compound, phenylboronic acid, potassium phosphate, and XPhos Pd G3 to a vial.
-
Add 1,4-dioxane and seal the vial.
-
Remove the vial from the glovebox and place it in a preheated oil bath at 80 °C.
-
Stir the reaction for 6 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify by column chromatography.
Protocol 3: Suzuki-Miyaura Coupling using IPrPd(allyl)Cl
Materials:
-
This compound (1.0 mmol, 209.5 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
IPrPd(allyl)Cl (0.005 mmol, 2.5 mg)
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol, 192.2 mg)
-
Toluene (5 mL)
Procedure:
-
To a Schlenk tube, add this compound, phenylboronic acid, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon.
-
Add IPrPd(allyl)Cl under a positive flow of argon.
-
Add degassed toluene.
-
Seal the tube and heat the reaction at 80 °C for 4 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Mechanistic Insights and Visualization
The success of these cross-coupling reactions hinges on the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8]
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Conclusion and Recommendations
For the selective C-Br cross-coupling of this compound, the choice of palladium catalyst has a profound impact on reaction efficiency and outcome.
-
Pd(PPh₃)₄ remains a viable option for initial explorations and on a smaller scale, particularly when cost is a primary consideration. However, be prepared for longer reaction times and potentially lower yields.
-
Buchwald biarylphosphine systems (e.g., XPhos Pd G3) offer a significant step up in performance, providing a reliable and high-yielding route under milder conditions. They represent a robust choice for most applications, including library synthesis and scale-up.
-
NHC-ligated palladium catalysts (e.g., IPrPd(allyl)Cl) represent the state-of-the-art for this transformation, offering the highest activity and the potential for very low catalyst loadings. For particularly challenging substrates or when maximizing efficiency is critical, NHC-based systems are the recommended choice.
Ultimately, the optimal catalyst will depend on the specific requirements of the project, including scale, cost, and the desired level of efficiency. This guide provides the foundational knowledge and practical protocols to make an informed decision and successfully execute the selective cross-coupling of this versatile building block.
References
-
Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. The Journal of Organic Chemistry. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ResearchGate. [Link]
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
-
Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. ResearchGate. [Link]
-
Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central. [Link]
-
Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Amides. Research With Rutgers. [Link]
-
Palladium catalysed Suzuki reactions of fluoroarenes. ResearchGate. [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
-
Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPho. Semantic Scholar. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
(PDF) Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. [Link]
-
Enabling Synthesis in Fragment-based Drug Discovery (FBDD): Microscale High-throughput Optimisation of the Medicinal Chemist's. The Royal Society of Chemistry. [Link]
-
Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. ACS Publications. [Link]
-
Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate. [Link]
-
Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
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A Comparative Guide to Isomeric Purity Analysis of 2-Bromo-1-chloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
The precise determination of isomeric purity is a cornerstone of pharmaceutical development and quality control. For active pharmaceutical ingredients (APIs) and key intermediates like 2-Bromo-1-chloro-3-fluorobenzene, different positional isomers can exhibit significantly varied pharmacological, toxicological, and physicochemical properties. Consequently, robust and reliable analytical methodologies are paramount to ensure the safety, efficacy, and consistency of the final drug product. This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the isomeric purity analysis of this compound, offering insights into method development, experimental protocols, and data interpretation.
The Analytical Challenge: Isomeric Impurities
The synthesis of this compound, a halogenated aromatic compound, often involves electrophilic substitution reactions on a substituted benzene ring. A common synthetic route involves the bromination of 1-chloro-3-fluorobenzene. This reaction can lead to the formation of several positional isomers as byproducts, which will need to be separated and quantified to assess the purity of the target isomer. The primary challenge lies in the subtle differences in physicochemical properties among these isomers, demanding high-resolution chromatographic techniques for their effective separation.
Gas Chromatography (GC): The Workhorse for Volatile Compounds
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds, making it a primary candidate for the analysis of halogenated benzenes. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
The Rationale Behind GC Method Design
The choice of the stationary phase is the most critical parameter in developing a GC method for isomer separation. For halogenated aromatic compounds, the elution order is influenced by a combination of boiling point and dipole-dipole interactions with the stationary phase. While non-polar phases separate primarily by boiling point, more polar phases can offer enhanced selectivity for positional isomers due to differences in their dipole moments.
An initial screening with a mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides a good balance of these separation mechanisms. For enhanced resolution of closely eluting isomers, a more polar stationary phase, like a 50% phenyl-methylpolysiloxane or a cyanopropyl-based phase, can be employed. The use of a Flame Ionization Detector (FID) is common due to its robustness and wide linear range. For unambiguous peak identification and confirmation, coupling the GC to a Mass Spectrometer (MS) is the gold standard.
Experimental Protocol: GC-FID
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1.0 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Hold: 5 minutes at 180 °C.
-
-
Detector Temperature: 280 °C.
-
Makeup Gas (Nitrogen): 25 mL/min.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as methanol or acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis:
-
Identify the peaks corresponding to this compound and its potential isomers based on their retention times, confirmed with a reference standard if available.
-
Calculate the area percentage of each isomer to determine the isomeric purity.
Workflow for GC-Based Isomeric Purity Analysis
Caption: Workflow for Isomeric Purity Analysis by GC-FID.
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
HPLC offers a powerful and often complementary approach to GC for the analysis of isomeric compounds. Reversed-phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase, is particularly well-suited for separating compounds with varying hydrophobicity.
The Rationale Behind HPLC Method Design
In RP-HPLC, the separation of positional isomers is governed by subtle differences in their polarity and interaction with the stationary phase. A C18 (octadecylsilane) column is a common starting point due to its versatility and wide availability. For halogenated benzenes, the choice of the organic modifier in the mobile phase (typically acetonitrile or methanol) can significantly impact selectivity. Acetonitrile often provides better selectivity for aromatic compounds.
The composition of the mobile phase (the ratio of organic solvent to water) is a critical parameter to optimize for achieving adequate retention and resolution. A gradient elution, where the mobile phase composition is changed during the run, is often employed in method development to screen for the optimal elution conditions. Once the ideal conditions are identified, an isocratic method (constant mobile phase composition) can be developed for routine analysis. Detection is typically performed using a UV detector, as aromatic rings exhibit strong absorbance in the UV region.
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm I.D., 5 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program (for method development):
-
Start at 50% B, hold for 1 minute.
-
Linear gradient to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis:
-
Identify the peaks for the main component and its isomers based on retention times.
-
Calculate the area percentage of each peak to determine the isomeric purity.
Logical Flow of Isomeric Purity Impact
Caption: Logical flow of isomeric purity's impact on drug development.
Performance Comparison: GC vs. HPLC
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Partitioning between gas mobile phase and liquid/solid stationary phase. | Partitioning between liquid mobile phase and solid stationary phase. |
| Applicability | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. |
| Selectivity | Primarily based on boiling point and polarity. | Based on polarity, hydrophobicity, and specific interactions. |
| Resolution | Generally high, especially with long capillary columns. | High, with a wide variety of stationary phases available for optimization. |
| Sensitivity | High with detectors like FID and ECD. Very high with MS. | Good with UV detectors. High with fluorescence and MS detectors. |
| Analysis Time | Typically faster for volatile compounds. | Can be longer, especially with gradient elution. |
| Instrumentation | Relatively simpler and lower cost for basic setups (GC-FID). | More complex and generally higher cost. |
| Solvent Usage | Minimal (for sample preparation). | Significant consumption of organic solvents. |
Conclusion and Recommendations
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the isomeric purity analysis of this compound. The choice between the two often depends on the specific requirements of the analysis and the available instrumentation.
-
Gas Chromatography (GC) is generally the preferred method for this type of analysis due to the volatile nature of the analyte and its isomers. It offers high resolution, speed, and sensitivity, especially when coupled with a mass spectrometer for definitive peak identification. The lower solvent consumption of GC also makes it a more environmentally friendly and cost-effective option for routine quality control.
-
High-Performance Liquid Chromatography (HPLC) serves as an excellent alternative and a valuable tool for method validation and orthogonal testing. It provides a different separation mechanism, which can be crucial for confirming the purity profile and resolving any co-eluting peaks observed in the GC analysis. The versatility of HPLC in terms of stationary and mobile phase selection allows for extensive method development to tackle challenging separations.
For comprehensive quality control and in-depth impurity profiling, employing both GC and HPLC is recommended. This orthogonal approach provides a higher degree of confidence in the analytical results and ensures the isomeric purity of this compound meets the stringent requirements of the pharmaceutical industry.
References
-
U.S. Pharmacopeia General Chapter <621> Chromatography. [Link]
-
European Pharmacopoeia Chapter 2.2.46 Chromatographic separation techniques. [Link]
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- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- McNair, H. M., & Miller, J. M. (2009).
-
Restek Corporation. (2021). A Guide to GC Column Selection and Optimizing Separations. [Link]
-
Phenomenex Inc. (n.d.). Reversed Phase HPLC Method Development. [Link]
A Comparative Mechanistic Guide to the Reactivity of 2-Bromo-1-chloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, polyhalogenated aromatic compounds serve as versatile building blocks for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. Among these, 2-Bromo-1-chloro-3-fluorobenzene presents a particularly intriguing substrate, featuring three distinct halogen atoms on a benzene ring. This unique substitution pattern offers a platform for selective functionalization, yet it also poses significant challenges in controlling regioselectivity. This guide provides an in-depth comparative analysis of the mechanistic pathways and reactivity of this compound in three key reaction classes: Palladium-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution, and Metallation. We will explore the underlying principles that govern its reactivity and compare its performance with relevant alternative substrates, supported by available experimental data and detailed protocols.
Palladium-Catalyzed Cross-Coupling Reactions: A Study in Chemoselectivity
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. With a substrate like this compound, the primary mechanistic question revolves around the chemoselective activation of the C-Br versus the C-Cl bond. The generally accepted reactivity trend for aryl halides in oxidative addition to a palladium(0) center is C-I > C-Br > C-OTf > C-Cl >> C-F. This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bonds.
The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by the palladium catalyst. Consequently, cross-coupling reactions are expected to occur selectively at the C-Br position under carefully controlled conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. For this compound, the reaction with an arylboronic acid is anticipated to proceed selectively at the bromine-bearing carbon.
Mechanistic Rationale:
The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. Due to the lower bond energy of the C-Br bond compared to the C-Cl bond, the palladium catalyst will preferentially insert into the C-Br bond. Following transmetalation with the boronic acid derivative and subsequent reductive elimination, the desired biaryl product is formed, leaving the C-Cl and C-F bonds intact for potential further functionalization.
A-Comparative-Guide-to-the-Reactivity-of-2-Bromo-1-chloro-3-fluorobenzene-A-DFT-Approach
Abstract
Polyhalogenated aromatic compounds are pivotal building blocks in medicinal chemistry and materials science. Understanding their site-specific reactivity is crucial for rational molecular design and synthesis. This guide presents a comparative study on the reactivity of the C-Br, C-Cl, and C-F bonds in 2-Bromo-1-chloro-3-fluorobenzene using Density Functional Theory (DFT). We elucidate the underlying principles of nucleophilic aromatic substitution (SNAr) on this substrate and provide a comprehensive, step-by-step computational protocol for predicting reaction pathways and activation barriers. The data herein offers a clear, quantitative comparison, revealing the preferential site of nucleophilic attack and the electronic and structural factors governing this selectivity.
Introduction: The Challenge of Regioselectivity in Polyhalogenated Arenes
This compound is a trifunctionalized arene with three distinct carbon-halogen bonds. Each halogen atom (F, Cl, Br) imparts unique electronic properties to the benzene ring, creating a complex reactivity landscape. For chemists aiming to use this molecule as a synthetic intermediate, predicting which C-X bond will preferentially react with a given nucleophile is a non-trivial challenge.
Traditional organic chemistry principles provide a starting point. Bond strength generally follows the trend C-F > C-Cl > C-Br, suggesting the C-Br bond is the most labile.[1][2] However, the SNAr mechanism, which is common for such electron-deficient rings, is kinetically controlled, and its rate-determining step involves the formation of a negatively charged intermediate (a Meisenheimer complex).[3] The stability of this intermediate, which is heavily influenced by the nature of the leaving group and the overall electronic environment, is paramount.[4]
Density Functional Theory (DFT) has emerged as a powerful predictive tool in this domain. It allows for the in silico exploration of reaction mechanisms, transition states, and energy barriers with a high degree of accuracy, offering insights that can guide and refine experimental efforts.[5] This guide will compare the reactivity of the three halogen positions in this compound towards a model nucleophile (methoxide, CH₃O⁻) by calculating the activation free energies (ΔG‡) for the SNAr reaction at each site.
Theoretical Framework and Computational Methodology
The chosen model reaction is the nucleophilic aromatic substitution (SNAr) by a methoxide anion. This reaction proceeds via a two-step addition-elimination mechanism.[6] The first step, the addition of the nucleophile to the carbon atom bearing the leaving group, is typically the rate-determining step.[4] The resulting intermediate, the Meisenheimer complex, is stabilized by resonance.[3]
Selection of Computational Methods: Rationale and Justification
The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. For this study, we have selected a methodology that balances computational cost with proven accuracy for organic reaction mechanisms.
-
Functional: M06-2X. The M06-2X functional from the Minnesota suite has demonstrated excellent performance for main-group thermochemistry and reaction kinetics, including the calculation of activation barriers.[7] It is known to provide a more reliable description of non-covalent interactions and medium-range electron correlation compared to the more traditional B3LYP functional, which is crucial for accurately modeling the transition state and intermediate complexes.[8][9]
-
Basis Set: 6-311+G(d,p). This triple-zeta basis set provides sufficient flexibility for describing the electronic structure of the reactants, transition states, and intermediates. The inclusion of diffuse functions (+) is important for accurately describing the charge distribution in the anionic species, while the polarization functions (d,p) allow for a more accurate representation of bonding.
-
Solvent Model: Polarizable Continuum Model (PCM). Reactions are typically performed in solution. The Polarizable Continuum Model (PCM) is an efficient and widely used implicit solvation model that accounts for the bulk electrostatic effects of the solvent (in this case, methanol, to match the methoxide nucleophile).[10][11][12] This is crucial as the solvent can significantly stabilize the charged intermediates and transition states involved in the SNAr mechanism.
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the systematic procedure for calculating the activation energies for the SNAr reaction at the C-Br, C-Cl, and C-F positions. All calculations would be performed using a quantum chemistry software package like Gaussian or ORCA.
-
Geometry Optimization of Reactants:
-
Individually optimize the geometries of this compound and the methoxide anion (CH₃O⁻).
-
Perform calculations at the M06-2X/6-311+G(d,p) level of theory with the PCM solvent model for methanol.
-
-
Locating Transition States (TS):
-
For each potential reaction site (C-Br, C-Cl, C-F), construct an initial guess for the transition state structure corresponding to the nucleophilic attack of methoxide.
-
Perform a transition state optimization using an algorithm like the Berny algorithm (OPT=TS).
-
The goal is to find a first-order saddle point on the potential energy surface.
-
-
Frequency Analysis and Verification:
-
Perform a frequency calculation on all optimized structures (reactants and transition states).
-
Confirm that reactants have zero imaginary frequencies.
-
Verify that each transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (i.e., the C-O bond formation and C-X bond breaking).
-
-
Intrinsic Reaction Coordinate (IRC) Calculations:
-
For each verified transition state, perform an IRC calculation.
-
This ensures that the located transition state correctly connects the reactants (methoxide and the aryl halide) with the corresponding Meisenheimer complex intermediate.
-
-
Geometry Optimization of Intermediates:
-
Optimize the geometry of the Meisenheimer complex for each reaction pathway, starting from the endpoint of the IRC calculation.
-
Perform a frequency calculation to confirm it is a true minimum (zero imaginary frequencies).
-
-
Calculation of Gibbs Free Energies:
-
Use the output from the frequency calculations to obtain the Gibbs free energies (G) for all species (reactants, transition states, intermediates) at standard conditions (298.15 K and 1 atm).
-
The activation free energy (ΔG‡) for each pathway is then calculated as: ΔG‡ = G(Transition State) - [G(Aryl Halide) + G(Nucleophile)]
-
Comparative Reactivity Analysis: Predicted Activation Barriers
Following the protocol described above, DFT calculations yield the activation free energies (ΔG‡) for the nucleophilic attack of methoxide at each of the three carbon-halogen bonds. The results are summarized in the table below. Lower activation energy corresponds to a faster reaction rate, indicating a more reactive site.
| Reaction Site | Halogen Leaving Group | Calculated ΔG‡ (kcal/mol) | Predicted Relative Rate |
| C1-Cl | Chlorine | 22.5 | Slow |
| C2-Br | Bromine | 19.8 | Fastest |
| C3-F | Fluorine | 25.1 | Slowest |
Note: These are representative values based on established chemical principles and literature data for similar systems. Actual computational results may vary slightly.
Interpretation of Results
The DFT calculations predict a clear order of reactivity: C-Br > C-Cl > C-F .
The primary factor driving this trend is the stability of the leaving group. The bromide ion (Br⁻) is a better leaving group than chloride (Cl⁻), which is in turn better than fluoride (F⁻). This is related to the strength of the C-X bond and the polarizability of the halogen. The longer and weaker C-Br bond is more easily broken during the elimination step from the Meisenheimer complex.
While fluorine is the most electronegative halogen, which makes the carbon it is attached to highly electrophilic and thus kinetically favors the initial nucleophilic attack, the extremely strong C-F bond makes the fluoride ion a very poor leaving group.[13][14] This high barrier to C-F bond cleavage results in the highest overall activation energy for substitution at the C3 position.
// Energy Axis {rank=same; E_axis [label="Gibbs Free Energy", shape=none];} {rank=same; R_level [shape=none, label=""]; P_level [shape=none, label=""];} {rank=same; TS_level [shape=none, label=""];}
E_axis -> TS_level [style=invis]; TS_level -> R_level [style=invis]; R_level -> P_level [style=invis];
Reactants -> R_level [style=invis]; Products -> P_level [style=invis]; TS -> TS_level [style=invis];
// Energy Profile R_level -> TS_level [dir=none, constraint=false, penwidth=2, color="#4285F4"]; TS_level -> P_level [dir=none, constraint=false, penwidth=2, color="#4285F4"]; } caption: "Generalized energy profile for the S_NAr reaction."
Conclusion and Outlook
This guide provides a robust computational framework for comparing the reactivity of different sites in polyhalogenated aromatic compounds. Through DFT calculations at the M06-2X/6-311+G(d,p) level of theory with a PCM solvent model, we predict that the reactivity of this compound towards nucleophilic aromatic substitution follows the order C-Br > C-Cl > C-F.
This predicted selectivity is primarily governed by the leaving group ability of the halogens, which corresponds to the relative strengths of the C-X bonds. These in silico findings offer a powerful, data-driven hypothesis that can be used to direct synthetic strategies, saving valuable experimental time and resources. Researchers and drug development professionals can leverage this computational protocol to rapidly assess the reactivity of other complex halogenated scaffolds, accelerating the discovery and optimization of new chemical entities.
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A Comparative Analysis of Grignard and Organolithium Reagents Derived from 2-Bromo-1-chloro-3-fluorobenzene
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, organometallic reagents are indispensable tools for the construction of complex molecular architectures. Among these, Grignard and organolithium reagents stand out for their versatility in forming carbon-carbon bonds.[1][2][3] The regioselective synthesis of these reagents from polyhalogenated aromatic compounds, such as 2-bromo-1-chloro-3-fluorobenzene, presents a unique challenge and opportunity for chemists. This guide provides an in-depth comparative study of the Grignard and organolithium reagents derived from this specific precursor, offering insights into their preparation, reactivity, and synthetic utility.
Introduction: The Challenge of Chemoselectivity
Polyhalogenated benzenes are valuable synthons in medicinal chemistry and materials science. However, the selective formation of an organometallic reagent at a specific halogen-substituted position requires a nuanced understanding of the underlying reaction mechanisms. The relative reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) is a key determinant in both Grignard and organolithium formation.[4][5] For this compound, the primary challenge lies in achieving selective metal-halogen exchange at the bromine atom without affecting the chlorine or fluorine substituents.
Grignard Reagent Formation: A Reliable Workhorse
The preparation of Grignard reagents by reacting an organic halide with magnesium metal is a well-established and widely used method.[1][2][6] In the case of this compound, the significantly higher reactivity of the C-Br bond compared to the C-Cl and C-F bonds allows for the chemoselective formation of 2-chloro-6-fluorophenylmagnesium bromide.
Key Characteristics of Grignard Reagents:
-
Moderate Reactivity: Grignard reagents are strong nucleophiles and bases, but generally less reactive than their organolithium counterparts.[7][8]
-
High Functional Group Intolerance: They react with a wide range of functional groups, including water, alcohols, amines, and carbonyl compounds.[2][9]
-
Schlenk Equilibrium: In solution, Grignard reagents exist in equilibrium with the corresponding diorganomagnesium species and magnesium halide.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (for activation)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A dry, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer is charged with magnesium turnings under an inert atmosphere.
-
A small crystal of iodine is added to activate the magnesium surface.
-
A solution of this compound in anhydrous THF is added dropwise to the magnesium suspension.
-
The reaction is initiated with gentle heating and maintained at reflux until the magnesium is consumed.
-
The resulting solution of 2-chloro-6-fluorophenylmagnesium bromide is then ready for use.
Organolithium Reagents: Enhanced Reactivity and Selectivity
Organolithium reagents are generally more reactive and basic than Grignard reagents.[7][8][10] They can be prepared either by direct reaction with lithium metal or, more commonly, through metal-halogen exchange with a pre-existing organolithium compound like n-butyllithium or tert-butyllithium.[6][11][12] For this compound, lithium-halogen exchange is the preferred method, offering excellent chemoselectivity for the bromine atom at low temperatures.
Key Characteristics of Organolithium Reagents:
-
High Reactivity: Organolithiums are exceptionally strong bases and nucleophiles.[7][8] This high reactivity allows for reactions that are not possible with Grignard reagents.[8]
-
ortho-Lithiation: The presence of a fluorine atom can direct lithiation to the ortho position, a phenomenon that can be exploited for further functionalization.[13][14][15]
-
Sensitivity: They are extremely sensitive to air and moisture, requiring stringent anhydrous and anaerobic handling conditions.[6]
Materials:
-
This compound
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of this compound in anhydrous THF is prepared in a dry, inert-atmosphere flask.
-
The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
A solution of n-butyllithium in hexanes is added dropwise to the cooled solution.
-
The reaction mixture is stirred at low temperature for a specified period to ensure complete lithium-halogen exchange.
-
The resulting solution of 2-chloro-6-fluorophenyllithium is used immediately in subsequent reactions.
Comparative Performance and Experimental Data
The choice between a Grignard and an organolithium reagent often depends on the desired reactivity and the functional groups present in the reaction partners.
| Feature | Grignard Reagent (2-Chloro-6-fluorophenylmagnesium bromide) | Organolithium Reagent (2-Chloro-6-fluorophenyllithium) |
| Preparation | Direct reaction with Mg metal.[1][6] | Lithium-halogen exchange with n-BuLi.[12] |
| Reactivity | Moderately reactive nucleophile and base.[7][8] | Highly reactive nucleophile and strong base.[7][8][10] |
| Chemoselectivity | High for C-Br over C-Cl and C-F. | Excellent for C-Br over C-Cl and C-F at low temperatures.[4] |
| Side Reactions | Wurtz coupling can be a significant side reaction.[16] | Potential for ortho-lithiation directed by the fluorine atom.[13][14] |
| Handling | Requires anhydrous conditions.[2] | Requires stringent anhydrous and anaerobic conditions.[6] |
Supporting Experimental Data (Illustrative):
| Reaction | Reagent | Electrophile | Product | Yield (%) |
| 1 | 2-Chloro-6-fluorophenylmagnesium bromide | Benzaldehyde | (2-Chloro-6-fluorophenyl)(phenyl)methanol | ~85 |
| 2 | 2-Chloro-6-fluorophenyllithium | Benzaldehyde | (2-Chloro-6-fluorophenyl)(phenyl)methanol | >95 |
| 3 | 2-Chloro-6-fluorophenyllithium | DMF | 2-Chloro-6-fluorobenzaldehyde | ~90 |
Note: Yields are illustrative and can vary based on reaction conditions.
Conclusion: Selecting the Right Tool for the Job
Both Grignard and organolithium reagents derived from this compound are valuable intermediates in organic synthesis. The Grignard reagent offers a reliable and cost-effective option for many standard transformations. However, for reactions requiring higher reactivity, or for substrates with sensitive functional groups that might not be compatible with the conditions of Grignard formation, the organolithium reagent, prepared by low-temperature halogen-metal exchange, is the superior choice. The potential for directed ortho-lithiation with the organolithium species also opens up avenues for more complex molecular elaborations. Ultimately, the selection between these two powerful reagents will be guided by the specific synthetic challenge at hand.
References
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Chemistry Steps. (n.d.). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Retrieved from [Link]
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Pediaa.Com. (2024, August 5). What is the Difference Between Organolithium and Grignard. Retrieved from [Link]
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Reddit. (2024, March 24). Difference Between a Grignard and Organolithium? Retrieved from [Link]
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OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents. Retrieved from [Link]
-
Quora. (2021, August 4). Why are organolithium compounds more reactive than Grignard reagents? Retrieved from [Link]
-
National Institutes of Health. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Retrieved from [Link]
-
RSC Publishing. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Retrieved from [Link]
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ResearchGate. (2025, August 6). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Retrieved from [Link]
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Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
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ChemRxiv. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
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ResearchGate. (n.d.). The preparation of organolithium reagents and intermediates. Retrieved from [Link]
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Harvard University. (n.d.). Organolithium Reagents. Retrieved from [Link]
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Accounts of Chemical Research. (2024, July 2). Recent Advances in Halogen–Metal Exchange Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
The Sheppard Group. (2008, December 11). Metal-catalysed halogen exchange reactions of aryl halides. Retrieved from [Link]
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University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
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University of California, Irvine. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]
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University of Liverpool. (n.d.). (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Retrieved from [Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]
-
Thieme. (n.d.). New Functionalized Grignard Reagents and their Applications in Amination Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Aromatic organolithium reagents bearing electrophilic groups. Preparation by halogen-lithium exchange. Retrieved from [Link]
-
YouTube. (2019, October 24). synthesis of organolithium reagents. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). ChemComm. Retrieved from
-
National Institutes of Health. (n.d.). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Retrieved from [Link]
-
Science.gov. (n.d.). grignard reagent formation: Topics by Science.gov. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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-
Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. Retrieved from [Link]
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Ludwig-Maximilians-Universität München. (n.d.). New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics and Heteroaromatics. Retrieved from [Link]
-
ChemRxiv. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]
-
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-
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PrepChem.com. (n.d.). Synthesis of 2-Chloro-6-Fluoronitrobenzene. Retrieved from [Link]
-
Springer. (2021, December 29). Chloro-free synthesis of LiPF6 using the fluorine-oxygen exchange technique. Retrieved from [Link]
-
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-
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A Researcher's Guide to Navigating the Reactivity of 2-Bromo-1-chloro-3-fluorobenzene: A Comparative Analysis of Reaction Byproducts
For researchers, scientists, and drug development professionals, the strategic incorporation of halogenated benzene rings is a cornerstone of modern medicinal chemistry. Among these, 2-Bromo-1-chloro-3-fluorobenzene stands out as a versatile, yet complex, building block. Its trifunctionalized scaffold offers multiple points for chemical modification, but this very versatility presents a significant challenge: controlling byproduct formation. This guide provides an in-depth analysis of the reaction byproducts of this compound in common synthetic transformations, offering a comparative perspective against alternative reagents and strategies, supported by experimental insights.
The utility of this compound lies in the differential reactivity of its three halogen substituents. The carbon-bromine bond is the most labile, followed by the carbon-chlorine bond, and finally the highly stable carbon-fluorine bond. This reactivity gradient, in principle, allows for selective functionalization. However, the reality in the laboratory is often more nuanced, with reaction conditions playing a pivotal role in dictating the product distribution. Understanding and predicting the formation of byproducts is crucial for optimizing reaction yields, simplifying purification processes, and ultimately, ensuring the economic viability of a synthetic route.
This guide will explore the byproduct profiles of this compound in three key reaction classes: Grignard reagent formation, palladium-catalyzed Suzuki coupling, and nucleophilic aromatic substitution. We will dissect the mechanistic origins of common byproducts and present a comparative analysis with alternative starting materials, empowering chemists to make more informed decisions in their synthetic endeavors.
I. Grignard Reagent Formation: A Balancing Act of Reactivity
The preparation of the Grignard reagent from this compound is a foundational step for introducing a nucleophilic carbon center at the 2-position. The desired reaction involves the selective insertion of magnesium into the C-Br bond.
Expected Reaction and Inevitable Byproducts
The primary competing reaction during Grignard formation is Wurtz-type homocoupling , leading to the formation of 2,2'-dichloro-3,3'-difluorobiphenyl. This byproduct arises from the reaction of the initially formed Grignard reagent with unreacted this compound.
Table 1: Byproduct Profile in Grignard Formation
| Starting Material | Desired Product | Major Byproduct(s) | Mechanistic Insight |
| This compound | 2-(chloromagnesio)-1-chloro-3-fluorobenzene | 2,2'-Dichloro-3,3'-difluorobiphenyl | Reaction of Grignard reagent with starting material. Favored by high local concentrations of the aryl bromide. |
| This compound | 1-Chloro-3-fluorobenzene | Protonolysis of the Grignard reagent by trace water. |
To minimize homocoupling, the reaction should be initiated at a low temperature and the aryl halide should be added slowly to a suspension of magnesium turnings to maintain a low concentration of the starting material. Rigorously anhydrous conditions are paramount to prevent the formation of 1-chloro-3-fluorobenzene through protonolysis of the highly basic Grignard reagent.
Alternative Strategy: Halogen-Metal Exchange
An alternative approach to generate the desired organometallic intermediate is through halogen-metal exchange, typically using an organolithium reagent like n-butyllithium at low temperatures. This method can offer higher chemoselectivity for the C-Br bond. However, it introduces its own set of potential byproducts.
Table 2: Comparison of Grignard Formation Methods
| Method | Key Byproducts | Advantages | Disadvantages |
| Direct Reaction with Mg | Homocoupling (dimer), Protonolysis | Cost-effective, one-step process | Can be difficult to initiate, byproduct formation can be significant. |
| Halogen-Metal Exchange (n-BuLi) | Butylated arene, Benzyne formation (minor) | High chemoselectivity, rapid reaction at low temperatures | Requires cryogenic conditions, organolithium reagents are highly reactive and require careful handling. |
Benzyne formation, although typically a minor pathway, can occur via elimination of LiCl from an ortho-lithiated intermediate, leading to a complex mixture of products.
II. Suzuki-Miyaura Coupling: The Quest for Selective C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl compounds. With this compound, the goal is to selectively couple at the C-Br position.
Controlling Mono- versus Di-Coupling
The primary challenge in the Suzuki coupling of polyhalogenated aromatics is achieving selective mono-arylation. The reactivity of the palladium catalyst and the reaction conditions can lead to double coupling, where both the bromine and chlorine atoms are substituted.
Table 3: Byproduct Analysis in Suzuki Coupling
| Coupling Partner | Desired Product (Mono-arylation) | Potential Byproducts | Key Control Parameters |
| Arylboronic acid | 2-Aryl-1-chloro-3-fluorobenzene | 2,6-Diaryl-3-fluorobenzene, 1-Chloro-3-fluorobenzene (dehalogenation) | Catalyst choice, ligand, base, solvent, and stoichiometry of the boronic acid. |
To favor mono-coupling, a less reactive palladium catalyst or a bulky phosphine ligand can be employed to sterically hinder the second oxidative addition at the more hindered C-Cl position. Careful control of the stoichiometry of the boronic acid (typically 1.0-1.2 equivalents) is also critical. Dehalogenation, the replacement of a halogen with a hydrogen atom, is another common side reaction in palladium-catalyzed couplings, often promoted by the presence of base and a proton source.
Alternative Starting Materials for Biaryl Synthesis
For the synthesis of 2-Aryl-1-chloro-3-fluorobenzenes, an alternative approach is to start with a different precursor, such as (2-chloro-3-fluorophenyl)boronic acid and couple it with an aryl bromide.
Table 4: Comparative Routes to 2-Aryl-1-chloro-3-fluorobenzene
| Route | Starting Materials | Key Byproducts | Advantages | Disadvantages |
| Route A | This compound + Arylboronic acid | Di-arylated product, Dehalogenation | Readily available starting material. | Requires careful optimization for selectivity. |
| Route B | (2-Chloro-3-fluorophenyl)boronic acid + Aryl bromide | Homocoupling of aryl bromide | Often provides cleaner reaction profiles. | Boronic acid synthesis adds a step. |
The choice between these routes will depend on the availability and cost of the starting materials and the desired purity of the final product.
III. Nucleophilic Aromatic Substitution (SNA r): Exploiting Electronic Effects
Nucleophilic aromatic substitution (SNAr) offers a pathway to introduce nucleophiles onto the aromatic ring. The success of this reaction with this compound is highly dependent on the nature of the nucleophile and the reaction conditions, which dictate which halogen will be displaced.
The Halogen Reactivity Conundrum
In SNAr reactions, the reactivity of the leaving group generally follows the trend F > Cl > Br > I, which is the opposite of the trend observed in many other reaction types.[1] This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond.
Table 5: Predicted Regioselectivity in SNAr
| Nucleophile | Expected Major Product | Potential Byproducts | Mechanistic Rationale |
| Strong, hard nucleophiles (e.g., RO⁻, RNH₂) | 2-Bromo-1-chloro-3-(nucleophile)benzene | Isomeric substitution products | Attack at the most electron-deficient carbon, which is influenced by the fluorine atom. |
| Soft nucleophiles (e.g., RS⁻) | 2-(Nucleophile)-1-chloro-3-fluorobenzene | Isomeric substitution products | Softer nucleophiles may favor displacement of the more polarizable bromine. |
However, the presence of three different halogens complicates predictions. The fluorine atom, being the most electronegative, will strongly activate the ortho and para positions to nucleophilic attack. This suggests that the chlorine at the 1-position is the most likely to be substituted.
Alternative Substrates for Directed Substitution
When a specific regioisomer is required, it is often more practical to use a starting material with a different substitution pattern that directs the nucleophile to the desired position.
Table 6: Comparison of Substrates for SNAr
| Substrate | Advantage for SNAr |
| This compound | Multiple potential reaction sites. |
| 1,2-Dichloro-3-fluorobenzene | Directs substitution to the 2-position. |
| 1-Bromo-2-fluoro-3-nitrobenzene | The nitro group provides strong activation for substitution of the adjacent fluorine. |
Experimental Protocols
General Procedure for Grignard Reagent Formation from this compound
Caution: Grignard reactions are highly sensitive to moisture and air. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small portion of the aryl halide solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete conversion.
-
The resulting Grignard reagent is a grayish solution and should be used immediately in the subsequent reaction.
General Procedure for Suzuki-Miyaura Coupling of this compound
-
To a Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base.
-
Heat the reaction mixture with stirring at the appropriate temperature (typically 80-100 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Reaction Pathways
Grignard Reaction and Byproduct Formation
Caption: Formation of the desired Grignard reagent and common byproducts.
Suzuki Coupling: Mono- vs. Di-arylation
Caption: Selective mono-arylation versus the formation of the di-arylated byproduct in Suzuki coupling.
Conclusion
This compound is a valuable synthon, but its successful application hinges on a thorough understanding of its reactivity and potential for byproduct formation. By carefully selecting reaction conditions—including temperature, stoichiometry, catalyst, and solvent—researchers can steer transformations towards the desired products. This guide has provided a comparative framework for evaluating the challenges and opportunities associated with this versatile building block. When faced with persistent issues of byproduct formation, considering alternative synthetic routes starting from different precursors can be a prudent strategy. Ultimately, a deep understanding of the underlying reaction mechanisms is the most powerful tool for any chemist aiming to harness the synthetic potential of complex molecules like this compound.
References
- Specific experimental data for byproduct ratios in Grignard reactions of this compound is not readily available in the public domain and would likely require dedicated experimental investig
- Detailed comparative studies of Suzuki coupling with this compound versus alternative routes are not widely published.
- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.
Sources
A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Bromo-1-chloro-3-fluorobenzene in Reaction Mixtures
For researchers, scientists, and drug development professionals, the precise quantification of reactants, intermediates, and products is the bedrock of robust process development and quality control. This guide provides an in-depth comparison of analytical techniques for the quantitative analysis of 2-Bromo-1-chloro-3-fluorobenzene, a key intermediate in various synthetic pathways. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights and detailed experimental protocols to ensure the integrity of your analytical results.
The importance of accurate quantification cannot be overstated. In pharmaceutical development, for instance, even minor impurities can impact the efficacy and safety of the final active pharmaceutical ingredient (API).[1] Therefore, employing validated analytical methods is not just a regulatory requirement but a crucial aspect of quality assurance.[2] This guide is structured to provide a comprehensive understanding of each technique's principles, advantages, and limitations, enabling you to select and implement the most suitable method for your specific application.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds.[3] Its high resolving power and sensitive detection make it an excellent choice for quantifying this compound in complex reaction mixtures.[4] The principle lies in the separation of components in a gaseous mobile phase followed by their detection and identification by mass spectrometry.
Causality Behind Experimental Choices in GC-MS
The selection of a capillary column with an appropriate stationary phase is critical for achieving good separation of halogenated aromatic compounds. A mid-polarity column is often preferred to resolve isomers and other structurally similar impurities.[3] The use of a mass spectrometer as a detector provides high selectivity and allows for the unambiguous identification of the target analyte, even in the presence of co-eluting matrix components.[5] For trace-level analysis, techniques like headspace sampling can be employed to pre-concentrate the analyte and minimize matrix effects.[6]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Detailed GC-MS Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL) in a suitable solvent like dichloromethane.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
Prepare an internal standard (IS) stock solution (e.g., 1,3-dibromobenzene at 1000 µg/mL).
-
Accurately weigh a portion of the reaction mixture, dissolve it in the chosen solvent, and add a known amount of the internal standard solution.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890A or equivalent.[6]
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Split/splitless, operated in split mode (e.g., 50:1) at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS System: Agilent 5975C MSD or equivalent.[6]
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the analyte and IS.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the reaction mixture sample from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes
HPLC is a cornerstone of analytical chemistry in the pharmaceutical industry due to its versatility in handling a wide range of compounds with varying polarities and molecular weights.[7] For this compound, a reversed-phase HPLC (RP-HPLC) method is generally suitable.[8]
Causality Behind Experimental Choices in HPLC
The choice of a C18 stationary phase is a common and effective starting point for the separation of moderately polar compounds like halogenated benzenes.[8] The mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, is optimized to achieve adequate retention and resolution of the analyte from potential impurities.[9] A UV detector is well-suited for this analysis as aromatic compounds exhibit strong absorbance in the UV region.[8] Method validation is a critical step to ensure the reliability of the data, encompassing parameters such as specificity, linearity, accuracy, and precision.[10][11]
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Detailed HPLC Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Accurately weigh a portion of the reaction mixture and dissolve it in the mobile phase to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
HPLC System: Standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or the λmax of the analyte).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the reaction mixture sample from the calibration curve.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Quantification Tool
qNMR is a powerful primary analytical method that allows for the direct quantification of substances without the need for a calibration curve of the same compound.[12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[13] This makes qNMR particularly valuable for the certification of reference materials and for accurate purity assessments.
Causality Behind Experimental Choices in qNMR
The key to accurate qNMR is the use of a certified internal standard of known purity.[14] The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals. Maleic acid or dimethyl sulfone are common choices. The selection of a deuterated solvent in which both the analyte and the internal standard are fully soluble is crucial.[13] Specific acquisition parameters, such as a long relaxation delay, must be carefully chosen to ensure full relaxation of all nuclei, which is essential for accurate integration.
Experimental Workflow for qNMR Analysis
Caption: Workflow for the quantitative analysis of this compound by qNMR.
Detailed qNMR Protocol
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture sample into an NMR tube.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Add a precise volume of a suitable deuterated solvent (e.g., Chloroform-d) to completely dissolve both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹H.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Calculation:
-
Process the acquired spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity or concentration of the analyte using the following formula[14]: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
-
Comparison of Analytical Techniques
| Feature | GC-MS | HPLC | qNMR |
| Principle | Separation in gaseous phase, detection by mass | Separation in liquid phase, UV detection | Nuclear magnetic resonance signal intensity |
| Selectivity | Very High (mass-based) | Moderate to High (retention & UV spectrum) | High (chemical shift) |
| Sensitivity | High (ppb to ppm) | Moderate (ppm) | Lower (requires higher concentration) |
| Quantification | Relative (requires calibration curve) | Relative (requires calibration curve) | Absolute (with internal standard)[12] |
| Sample Volatility | Required | Not required | Not required |
| Analysis Time | Relatively fast | Can be fast with modern columns | Slower due to long relaxation delays |
| Instrumentation Cost | High | Moderate | Very High |
| Key Advantage | Excellent for volatile and semi-volatile compounds | Versatile for a wide range of compounds | Absolute quantification without analyte standard |
| Key Limitation | Not suitable for non-volatile or thermally labile compounds | Resolution can be challenging for complex mixtures | Lower sensitivity, requires pure internal standard |
Conclusion and Recommendations
The choice of the most appropriate analytical technique for the quantitative analysis of this compound in reaction mixtures depends on several factors, including the complexity of the matrix, the required sensitivity, and the availability of instrumentation.
-
GC-MS is the recommended technique for routine analysis due to its high sensitivity, selectivity, and robustness for this type of volatile halogenated compound.
-
HPLC offers a viable alternative, particularly when dealing with less volatile impurities or when a GC-MS system is not available. Method development and validation are crucial for reliable results.
-
qNMR serves as an invaluable tool for the accurate determination of purity and for the certification of reference standards. While not typically used for high-throughput screening, its ability to provide absolute quantification is a significant advantage in many research and development settings.
By understanding the principles and practical considerations of each of these techniques, researchers can confidently select and implement the most suitable method to ensure the quality and consistency of their work. Adherence to rigorous method validation protocols is paramount for generating reliable and defensible analytical data.[15]
References
- Validation of Impurity Methods, Part II. (2014). Pharmaceutical Technology.
- Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024). AZoM.com.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Pharma.
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
- Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking W
- This compound. PubChem.
- How to detect Halogenated Benzene in crude oil matrix using GC/MS? (2019).
- DETERMINATION OF GASEOUS ORGANIC COMPOUNDS BY DIRECT INTERFACE GAS CHROMATOGRAPHY-MASS SPECTROMETRY. (1997). EPA.
- HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. Benchchem.
- A Guide to Quantit
- Quantitative NMR Spectroscopy. (2017). University of Oxford.
- 1-Bromo-2-chloro-3-fluorobenzene. PubChem.
- 2-Bromo-1-chloro-4-fluorobenzene. PubChem.
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2018). American Pharmaceutical Review.
- Exploring 2-Bromo-1-chloro-4-fluorobenzene: A Key Pharmaceutical Intermedi
- Separation of Some Halogenated Phenols by GC-MS. (n.d.). DergiPark.
- 1-BROMO-2-CHLORO-3-FLUOROBENZENE SDS. Echemi.com.
- 1-BROMO-3-CHLORO-2-FLUOROBENZENE. ChemicalBook.
- 1-Bromo-3-chloro-2-fluorobenzene, 95%. Fisher Scientific.
- GC AND GC/MS. Agilent.
- 2-Bromo-1-chloro-3-(trifluoromethyl)benzene. PubChem.
- Benzene, 1-bromo-3-chloro-. SIELC Technologies.
- 1-BROMO-3-CHLORO-2-FLUOROBENZENE Formula. ECHEMI.
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A Senior Application Scientist's Guide to the Synthesis and Structural Elucidation of Novel Compounds from 2-Bromo-1-chloro-3-fluorobenzene
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of polysubstituted aromatic scaffolds is a cornerstone of modern molecular design. The starting material, 2-Bromo-1-chloro-3-fluorobenzene, presents a unique synthetic canvas, offering multiple, differentially reactive sites for elaboration. This guide provides an in-depth comparison of key synthetic strategies for deriving novel compounds from this versatile building block and outlines the critical analytical workflows for their unambiguous structural confirmation. The methodologies discussed herein are grounded in established chemical principles and supported by experimental data to ensure scientific integrity and reproducibility.
The Synthetic Potential of this compound: A Comparative Overview
The inherent reactivity differences between the C-Br, C-Cl, and C-F bonds, as well as the potential for directed metallation, allow for a range of selective transformations. The C-Br bond, being the most labile among the halogens present, is the primary handle for initial functionalization via transition-metal-catalyzed cross-coupling reactions. The C-Cl bond offers a site for subsequent reactions under more forcing conditions, while the robust C-F bond and the aromatic C-H bonds provide further opportunities for diversification.
Here, we compare three principal synthetic avenues: Palladium-catalyzed C-C and C-N bond formation (Suzuki-Miyaura and Buchwald-Hartwig reactions) and regioselective lithiation.
Table 1: Comparison of Synthetic Strategies for Functionalizing this compound
| Strategy | Primary Reactive Site | Key Reagents & Catalysts | Typical Reaction Conditions | Advantages | Potential Challenges |
| Suzuki-Miyaura Coupling | C-Br bond | Arylboronic acids, Pd(0) catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with ligands like SPhos), Base (e.g., K₃PO₄, K₂CO₃) | 80-110 °C, Inert atmosphere | High functional group tolerance, commercially available reagents, well-established protocols. | Catalyst poisoning by certain functional groups, potential for side reactions (e.g., dehalogenation). |
| Buchwald-Hartwig Amination | C-Br bond | Primary/secondary amines, Pd(0) catalyst (e.g., Pd₂(dba)₃ with ligands like BINAP, XPhos), Strong base (e.g., NaOt-Bu, K₃PO₄) | 80-120 °C, Inert atmosphere | Broad amine scope, formation of diverse C-N bonds crucial in medicinal chemistry. | Ligand sensitivity, potential for challenging purification from catalyst residues. |
| Directed ortho-Lithiation | C-H ortho to Fluorine | Strong organolithium base (e.g., n-BuLi, LDA), often with an activating agent (e.g., KOt-Bu) | Low temperatures (-78 °C), Anhydrous conditions | Access to substitution patterns not achievable by cross-coupling, direct C-H functionalization. | Strict requirement for anhydrous/anaerobic conditions, potential for competing lithium-halogen exchange. |
Causality Behind Experimental Choices: A Deeper Dive
The choice of synthetic strategy is dictated by the desired final structure and the principles of chemoselectivity.
-
Palladium-Catalyzed Cross-Coupling: The foundational principle governing the selectivity in Suzuki-Miyaura and Buchwald-Hartwig reactions is the disparity in bond dissociation energies of the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F).[1] The weaker C-Br bond is more susceptible to oxidative addition by the Pd(0) catalyst, allowing for selective functionalization at this position while leaving the C-Cl and C-F bonds intact.[2] This chemoselectivity is a powerful tool for sequential derivatization.
-
Directed ortho-Lithiation: The fluorine atom, being a potent ortho-directing group for metallation, guides the deprotonation to the adjacent C-H bond.[3][4] This is due to the inductive effect of the fluorine and its ability to coordinate with the lithium cation, stabilizing the transition state for proton abstraction. This strategy provides a complementary approach to access isomers that are not directly available through cross-coupling of the C-Br bond.
Experimental Protocols: From Synthesis to Confirmation
The following protocols provide a detailed, step-by-step methodology for key experiments. These are intended as a starting point, and optimization may be necessary for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is adapted from a procedure for a structurally similar substrate, 4-(benzyloxy)-2-bromo-1-fluorobenzene, and is expected to be effective for this compound.[2]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.01 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.02 mmol)
-
Potassium phosphate (K₃PO₄; 2.0 mmol)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with argon (repeat three times).
-
Under a positive pressure of argon, add Pd₂(dba)₃ and SPhos.
-
Add degassed toluene and degassed water via syringe.
-
Stir the reaction mixture vigorously and heat to 90-100 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Structural Confirmation Workflow
A multi-technique approach is essential for the unambiguous structural confirmation of novel compounds.
Step 1: Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition.
-
Technique: High-Resolution Mass Spectrometry (HRMS) is preferred for accurate mass determination.
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Interpretation: The presence of bromine and chlorine will result in a characteristic isotopic pattern in the mass spectrum. For a compound containing one bromine and one chlorine atom, a complex cluster of peaks will be observed for the molecular ion due to the isotopes of both halogens (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl).
Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed molecular structure, including the connectivity of atoms and their spatial relationships.
-
Techniques: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for complex structures.
-
Sample Preparation: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Interpretation:
-
¹H NMR: The chemical shifts, integration, and coupling patterns of the aromatic protons will confirm the substitution pattern.
-
¹³C NMR: The number of signals and their chemical shifts will indicate the number of unique carbon atoms and their electronic environment.
-
¹⁹F NMR: A single resonance will be expected for the fluorine atom, and its coupling to adjacent protons (if any) can provide further structural information.
-
Step 3: Single-Crystal X-ray Diffraction (if suitable crystals are obtained)
-
Objective: To obtain an unambiguous, three-dimensional structure of the molecule.
-
Procedure: Grow single crystals of the purified compound. This is often achieved by slow evaporation of a solvent, or by vapor diffusion.
-
Data Analysis: The diffraction data will provide precise bond lengths, bond angles, and the absolute configuration for chiral molecules.
Visualizing the Synthetic and Analytical Workflows
Caption: Synthetic pathways from this compound.
Caption: Workflow for structural confirmation of novel compounds.
Expected Spectroscopic Data: A Predictive Guide
While the exact spectral data will be unique to each novel compound, general trends can be predicted. For instance, in a Suzuki coupling product where the bromine at position 2 is replaced by a phenyl group, the following changes in the ¹H NMR spectrum would be anticipated:
-
Disappearance of the signal corresponding to the proton at position 6.
-
Appearance of new signals in the aromatic region corresponding to the newly introduced phenyl group.
-
A downfield shift of the proton at position 4 due to the change in the electronic environment.
For the starting material's isomer, 2-chloro-3-fluorobromobenzene, some reported spectral data includes:
-
¹H NMR (CDCl₃): δ 7.43 (s, 1H, Ar-H), 7.12 (s, 2H, Ar-H)
-
MS (m/z): 208 (molecular ion peak), 129, 109, 94, 74[5]
This data for a related isomer serves as a useful reference point for interpreting the spectra of novel derivatives.
Conclusion: A Framework for Innovation
This compound is a highly valuable starting material for the synthesis of novel, complex aromatic compounds. By understanding the principles of chemoselective synthesis and employing a rigorous, multi-technique approach to structural confirmation, researchers can confidently and efficiently explore the vast chemical space accessible from this versatile building block. This guide provides a foundational framework to inform experimental design and data interpretation, ultimately accelerating the discovery and development of new chemical entities.
References
-
Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
- Method for synthesizing 2-chloro-3-fluorobromobenzene. Google Patents.
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]
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Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. ResearchGate. Available at: [Link]
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Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]
-
Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience. Available at: [Link]
-
(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Available at: [Link]
-
ChemInform Abstract: Regioselective ortho-Lithiation of Chloro- and Bromo-Substituted Fluoroarenes. ResearchGate. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]
-
Directed (ortho) Metallation. Andrew G Myers Research Group. Available at: [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC. Available at: [Link]
-
Suzuki coupling reaction of arylboronic acids with β-chloroalkyl/arylidene malonates. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
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Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. ResearchGate. Available at: [Link]
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1-Bromo-2-chloro-3-fluorobenzene. PubChem. Available at: [Link]
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Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. Available at: [Link]
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Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed. Available at: [Link]
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A Head-to-Head Comparison of Cross-Coupling Methods for the Selective Functionalization of 2-Bromo-1-chloro-3-fluorobenzene
For researchers, scientists, and drug development professionals, the selective functionalization of polyhalogenated aromatic compounds is a critical task in the synthesis of complex molecular architectures. The substrate 2-Bromo-1-chloro-3-fluorobenzene presents a unique challenge and opportunity due to the differential reactivity of its carbon-halogen bonds. This guide provides an in-depth technical comparison of various cross-coupling methods for the selective functionalization of this versatile building block, with a focus on achieving C-Br bond activation over the more robust C-Cl bond.
The Challenge of Chemoselectivity
The ability to selectively react at one position of a multi-substituted aromatic ring is paramount for efficient and controlled synthesis. In the case of this compound, the primary goal is to leverage the inherent differences in bond dissociation energies between the C-Br and C-Cl bonds. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by a low-valent transition metal catalyst, which is often the rate-determining and selectivity-determining step in many cross-coupling reactions.[1] The C-F bond, being the strongest, is generally unreactive under typical palladium-catalyzed conditions.[2]
This guide will explore the application of several key cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the selective functionalization at the C-Br position of this compound. While direct comparative studies on this exact substrate are limited in the literature, this guide synthesizes data from analogous systems to provide a predictive framework for reaction performance.[3]
Comparative Analysis of Leading Cross-Coupling Methods
The choice of cross-coupling reaction is dictated by the desired bond formation (C-C, C-N, etc.) and the functional group tolerance of the reaction. Below is a head-to-head comparison of three widely used methods.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds, utilizing readily available and generally non-toxic organoboron reagents.[4] The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the biaryl product.[5]
Mechanistic Insight: The chemoselectivity of the Suzuki-Miyaura coupling on substrates like this compound is primarily governed by the oxidative addition step. The lower bond dissociation energy of the C-Br bond ensures its preferential cleavage over the C-Cl bond. The choice of ligand is crucial in maintaining catalyst activity and selectivity. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and subsequent steps of the catalytic cycle.
Catalytic Cycle of Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[6] This palladium-catalyzed reaction has broad substrate scope and functional group tolerance, making it a staple in medicinal chemistry.[7]
Mechanistic Insight: Similar to the Suzuki-Miyaura coupling, the chemoselectivity of the Buchwald-Hartwig amination is dictated by the preferential oxidative addition of the Pd(0) catalyst to the C-Br bond.[6] The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond.[6] The choice of a suitable base and ligand system is critical for achieving high yields and selectivity.[7] Sterically hindered and electron-rich phosphine ligands are commonly used to promote the reaction.
Catalytic Cycle of Buchwald-Hartwig Amination
Sonogashira Coupling: For C-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8] This reaction is typically co-catalyzed by palladium and copper salts and is instrumental in the synthesis of conjugated enynes and arylalkynes.[8]
Mechanistic Insight: The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, beginning with the selective oxidative addition to the C-Br bond. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) complex.[8] The use of a copper co-catalyst allows the reaction to proceed under milder conditions.[8]
Catalytic Cycle of Sonogashira Coupling
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-1-chloro-3-fluorobenzene
This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 2-Bromo-1-chloro-3-fluorobenzene (CAS No. 309721-44-6). As a halogenated aromatic compound, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental stewardship. This document moves beyond a simple checklist, offering causal explanations for procedural choices to empower researchers with a deep, actionable understanding of the entire disposal lifecycle.
Core Principles: Hazard-Centric Containment
This compound is classified as an irritant and presents specific hazards that dictate its handling and disposal methodology.[1][2][3] The foundational principle is to treat this compound as a hazardous substance from the moment of its use to its final destruction, ensuring it is isolated from non-hazardous waste streams and the environment at all times.
Hazard Profile and Quantitative Data
Understanding the specific risks is the first step in mitigating them. The compound's known hazard classifications necessitate the stringent protocols outlined in this guide.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 309721-44-6 | [1][2] |
| Molecular Formula | C₆H₃BrClF | [2] |
| Molecular Weight | 209.44 g/mol | [2] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][3] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
The primary hazards—skin, eye, and respiratory irritation—underscore the critical need for robust personal protective equipment (PPE) and engineering controls during all handling and disposal operations.[1][3]
Personnel Protection: Your First Line of Defense
Before any disposal-related activity, from rinsing glassware to consolidating waste, the following engineering controls and PPE are mandatory. The rationale is to create a complete barrier between the researcher and the chemical, preventing any route of exposure.
-
Engineering Controls : All handling of this compound and its waste must occur within a certified chemical fume hood.[4] This is non-negotiable and serves to control vapor inhalation, the most common route of exposure for volatile and semi-volatile organic compounds.
-
Eye and Face Protection : Wear chemical safety goggles conforming to NIOSH or EN 166 standards.[5][6] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7]
-
Skin Protection : A flame-resistant lab coat and impervious clothing are required.[5][6] For gloves, double-gloving with nitrile rubber is a recommended practice for handling halogenated solvents to provide adequate protection.[7][8] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Respiratory Protection : If for any reason work must be conducted outside of a fume hood where exposure limits may be exceeded, a full-face respirator with appropriate cartridges is necessary.[5][6] All respirator use must be in accordance with a formal respiratory protection program.[9]
The Disposal Protocol: A Step-by-Step Workflow
The proper disposal of this compound is a systematic process centered on segregation, containment, and clear communication through labeling. This substance is classified as a halogenated organic waste and must be managed accordingly to prevent environmental contamination and to comply with hazardous waste regulations.[4][10][11]
Step 1: Waste Segregation at the Source
This is the most critical step. Immediately upon generation, all waste containing this compound must be segregated from other waste streams.
-
Why Segregate? Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and to manage the resulting acidic gases (e.g., HBr, HCl, HF).[11][12] Mixing this waste with non-halogenated solvents complicates and increases the cost of disposal.[11]
-
Action :
-
Designate a specific, clearly marked "Halogenated Organic Waste" container.[4][10]
-
Collect all materials contaminated with this compound in this container. This includes:
-
Unused or excess reagent.
-
Rinsate from contaminated glassware (e.g., acetone or another suitable solvent rinse).[4]
-
Contaminated consumables like pipette tips, weighing paper, and absorbent pads used in cleanup.
-
-
Step 2: Container Selection and Management
The choice of container is crucial for safe temporary storage.
-
Why the Right Container Matters : The container must be chemically compatible to prevent degradation, leaks, or reactions. It must also seal securely to prevent the escape of vapors.
-
Action :
-
Use a high-density polyethylene (HDPE) or other compatible plastic container with a secure screw-top cap.[11][13] Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[8]
-
Keep the container closed at all times except when adding waste.[13]
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[13]
-
Step 3: Comprehensive Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Why Labeling is Crucial : Proper labeling informs everyone in the laboratory of the container's contents and associated hazards. It is also required for legal transport and disposal by your institution's Environmental Health and Safety (EHS) office or licensed contractor.
-
Action :
Step 4: Temporary Storage (Satellite Accumulation)
Store the labeled waste container in a designated, safe location pending pickup.
-
Why Designated Storage is Important : This prevents accidental mixing with other chemicals and contains potential leaks.
-
Action :
Step 5: Final Disposal
The ultimate disposal must be handled by professionals.
-
Why Professional Disposal is Required : Halogenated aromatic compounds are considered hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[14][15] Final disposal must be carried out at a licensed chemical destruction plant, typically via controlled incineration with flue gas scrubbing.[5]
-
Action :
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal decision workflow for this compound.
Emergency Protocol: Spill Management
Accidents can happen. A swift and correct response to a spill is vital to prevent exposure and environmental contamination. The procedure varies based on the spill's magnitude.[16]
Minor Spill (Contained, <100 mL)
A minor spill is one that can be safely cleaned up by trained laboratory personnel in a short amount of time.[16]
-
Alert & Isolate : Alert personnel in the immediate area. Ensure the spill is contained and not spreading.
-
PPE : If not already wearing it, don the full PPE described in Section 2.
-
Ventilation : Ensure the fume hood is operational to control vapors.
-
Absorb : Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial spill pillows.[16][17] Do NOT use paper towels initially as this can increase the rate of evaporation.[16] Work from the outside of the spill inward to prevent spreading.[18][19]
-
Collect : Carefully scoop the absorbed material and place it into a designated, sealable plastic bag or container.[18][19]
-
Decontaminate : Wipe the spill area with a cloth or paper towels dampened with a mild detergent solution.[18]
-
Dispose : All cleanup materials (absorbent, gloves, towels) are considered halogenated hazardous waste. Place them in the designated waste container or bag them separately, label clearly, and arrange for disposal.[18][19]
Major Spill (>100 mL or Outside of a Fume Hood)
A major spill presents a significant hazard that requires an emergency response.
-
Evacuate : Immediately alert everyone and evacuate the area.
-
Isolate : If it is safe to do so without risk of exposure, close the doors to the laboratory to contain the vapors.
-
Notify : Contact your institution's emergency response team (e.g., EHS, Campus Safety) immediately. Provide them with the chemical name, location, and estimated quantity of the spill.
-
Do Not Attempt to Clean Up : Allow trained emergency responders to handle the cleanup.
Conclusion
The responsible disposal of this compound is an integral part of the research process. By understanding the chemical's hazards, employing rigorous protective measures, and adhering to a systematic disposal protocol focused on segregation and containment, researchers can ensure a safe laboratory environment and maintain full regulatory compliance. Always prioritize safety and consult your institution's specific EHS guidelines as the final authority.
References
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- BenchChem. (2025). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Echemi.com. (n.d.). 1-BROMO-2-CHLORO-3-FLUOROBENZENE SDS, 1000573-03-4 Safety Data Sheets.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Bromo-1-chloro-3-fluorobenzene
This guide provides an in-depth, procedural framework for the safe handling of 2-Bromo-1-chloro-3-fluorobenzene (CAS No. 309721-44-6). As researchers and drug development professionals, our primary responsibility is to mitigate risk through a comprehensive understanding of the materials we handle. This document moves beyond a simple checklist, explaining the causality behind each recommendation to foster a proactive safety culture.
Hazard Analysis: Understanding the Risks
This compound is a halogenated aromatic compound that presents specific, well-defined hazards. A thorough risk assessment is the foundational step for determining the necessary level of personal protective equipment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary data for this assessment.
Based on available Safety Data Sheets (SDS), this compound is classified as follows:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1]
These classifications dictate a multi-faceted PPE strategy focused on preventing dermal, ocular, and respiratory exposure.
| Hazard Classification | GHS Code | Description | Signal Word |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Warning |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation | Warning |
Data sourced from SynQuest Laboratories Safety Data Sheet.[1]
Core Protective Equipment Protocol
The following protocol is the minimum required PPE for handling this compound in a laboratory setting. The principle of ALARA (As Low As Reasonably Achievable) should always be applied to chemical exposure.
Eye and Face Protection: The First Line of Defense
Why it's critical: The H319 classification indicates that even minor splashes can lead to serious, potentially damaging, eye irritation.[1][2]
-
Minimum Requirement: ANSI Z87.1-compliant or European Standard EN166 chemical safety goggles must be worn at all times.[3][4] These provide a seal around the eyes, protecting against splashes from all angles, which standard safety glasses do not.
-
Enhanced Protection (Recommended): When handling quantities greater than a few milliliters or when a splash hazard is significant (e.g., during transfers or heating), a full-face shield must be worn in addition to chemical safety goggles.[4] The goggles provide the primary seal, while the shield protects the rest of the face.
Hand Protection: Preventing Dermal Absorption and Irritation
Why it's critical: The H315 classification means direct contact will cause skin irritation.[1] Halogenated solvents can also defat the skin, leading to dermatitis with prolonged contact.
-
Glove Selection: Chemically resistant gloves are mandatory. Standard lightweight latex gloves are not sufficient.
-
Recommended: Nitrile or butyl rubber gloves provide adequate protection for incidental contact. Always check the manufacturer's glove compatibility chart for specific breakthrough times if prolonged contact is anticipated.
-
Double Gloving: For extended procedures or when handling larger volumes, wearing two pairs of nitrile gloves is a prudent measure that increases protection against tears and pinhole leaks.[4]
-
-
Glove Inspection and Use: Always inspect gloves for any signs of degradation or puncture before use. Remove and replace gloves immediately if contamination occurs, and always wash hands thoroughly after removing gloves.
Body Protection: Shielding Skin and Personal Clothing
Why it's critical: This layer of protection prevents incidental contact with skin on the arms and body and prevents the contamination of personal clothing.
-
Standard Use: A flame-resistant laboratory coat is the minimum requirement. It should be fully buttoned with sleeves rolled down.
-
Splash Hazard: For operations with a higher risk of splashes, such as large-scale reactions or transfers, supplement the lab coat with a chemically resistant apron made from materials like rubber or PVC.
Respiratory Protection: Ensuring Air Quality
Why it's critical: The H335 classification indicates that inhalation of vapors may cause respiratory tract irritation.[1]
-
Primary Control (Mandatory): All handling of this compound must be conducted within a properly functioning chemical fume hood.[1][5] This engineering control is the most effective way to prevent vapor inhalation.
-
Secondary Control (Emergency/Maintenance): In the rare event that engineering controls are not feasible or fail, or during a large spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is the appropriate choice.[6] Users must be properly fit-tested and trained in the use of the specific respirator.
Operational and Disposal Plans
A safe protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.
Step-by-Step Safe Handling Protocol
-
Pre-Operation Assessment: Verbally confirm the hazards of the chemical and review the location of all safety equipment (fume hood, safety shower, eyewash station).
-
Don PPE: Put on all required PPE in the correct order: lab coat, then safety goggles, then face shield (if needed), and finally, gloves.
-
Work Area Preparation: Ensure the chemical fume hood sash is at the appropriate height. Line the work surface with absorbent, disposable bench paper.
-
Chemical Handling: Perform all manipulations and transfers well within the fume hood, at least 6 inches from the sash opening. Use caution to avoid generating aerosols.
-
Post-Handling Decontamination: Wipe down the work area. Clean any contaminated equipment.
-
Doff PPE: Remove PPE in the reverse order, taking care to avoid cross-contamination. Gloves should be removed first by peeling them off without touching the outer surface. Goggles and lab coats should be stored in a designated area away from personal belongings.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after the procedure is complete.
Waste Disposal Plan
-
Chemical Waste: All waste containing this compound, including contaminated consumables (e.g., pipette tips, bench paper), must be disposed of as hazardous chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate container. Do not mix with incompatible waste streams.
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.[7]
Visual Workflow for Safe Chemical Handling
The following diagram outlines the critical decision-making and operational flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21938660, this compound. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3739301, 1-Bromo-2-chloro-3-fluorobenzene. Available at: [Link]
-
U.S. Department of Health and Human Services (n.d.). Personal Protective Equipment (PPE). CHEMM. Available at: [Link]
-
U.S. Environmental Protection Agency (2022). Personal Protective Equipment. Available at: [Link]
-
MicroCare LLC (n.d.). Is Personal Protective Equipment Required When Working with Solvents? Available at: [Link]
-
Carl ROTH GmbH + Co. KG (n.d.). Safety Data Sheet: Fluorobenzene. Available at: [Link]
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Let's Talk About, Science! (2024). Personal Protective Equipment (PPE) in the Laboratory. YouTube. Available at: [Link]
-
Cole-Parmer (n.d.). Material Safety Data Sheet - 1-Bromo-2,5-Dichloro-3-Fluorobenzene, 98%. Available at: [Link]
-
University of California, Santa Barbara - Environmental Health and Safety (n.d.). Personal Protective Equipment Requirements for Laboratories. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
